molecular formula C6H10ClNO2 B613171 3,4-Dehydro-L-proline methyl ester hydrochloride CAS No. 186145-08-4

3,4-Dehydro-L-proline methyl ester hydrochloride

Número de catálogo: B613171
Número CAS: 186145-08-4
Peso molecular: 163.60 g/mol
Clave InChI: LDWTUXKKNIHFQG-JEDNCBNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,4-Dehydro-L-proline methyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWTUXKKNIHFQG-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678814
Record name Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186145-08-4
Record name Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a proline analogue of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. Its rigid, unsaturated pyrrolidine ring provides unique conformational constraints when incorporated into peptides, making it a valuable tool for studying peptide structure and function. Furthermore, the parent compound, 3,4-dehydro-L-proline, is a known inhibitor of prolyl hydroxylases, enzymes that play a critical role in various physiological and pathological processes, including the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[5] There appears to be some discrepancy in the literature and commercial listings regarding its CAS number, with both 51827-12-4 and 186145-08-4 being associated with this compound.[5][6][7] Researchers are advised to verify the specific CAS number associated with their material. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₉NO₂ · HCl[5][6][7]
Molecular Weight 163.60 g/mol [5][6][7]
Appearance Off-white powder[5]
Purity ≥ 98% (by NMR)[5]
Optical Rotation [α]D25 = -199.0 ± 3º (c=1 in MeOH)[5]
Storage Conditions 0-8 °C[5]

Synthesis

A plausible synthetic route is outlined below:

G cluster_0 Synthesis of 3,4-Dehydro-L-proline cluster_1 Esterification Starting_Material L-Hydroxyproline Intermediate_1 Protected L-Hydroxyproline Starting_Material->Intermediate_1 Protection Intermediate_2 Elimination Precursor Intermediate_1->Intermediate_2 Activation of hydroxyl group Product_1 3,4-Dehydro-L-proline Intermediate_2->Product_1 Elimination Product_2 3,4-Dehydro-L-proline methyl ester hydrochloride Product_1->Product_2 Reagent_1 Methanol (MeOH) Reagent_1->Product_2 Catalyst_1 HCl (gas or solution) Catalyst_1->Product_2

Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathway

The primary biological activity of the parent compound, 3,4-dehydro-L-proline, is the inhibition of prolyl 4-hydroxylases (P4Hs).[2][3][4] These enzymes are crucial for the post-translational modification of proline residues in various proteins, most notably collagen and hypoxia-inducible factor (HIF). By inhibiting P4Hs, 3,4-dehydroproline can disrupt the formation of stable collagen triple helices and modulate the HIF signaling pathway.[1][4]

The HIF signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by P4Hs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, P4H activity is inhibited due to the lack of its co-substrate, oxygen. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

3,4-Dehydro-L-proline acts as a competitive inhibitor of P4Hs, mimicking the effect of hypoxia by preventing HIF-α hydroxylation even under normoxic conditions. This leads to the stabilization of HIF-α and the activation of downstream signaling.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_inhibitor Hypoxia or Presence of 3,4-Dehydroproline cluster_inhibition P4H_active Prolyl Hydroxylase (P4H) (Active) HIFa_OH Hydroxylated HIF-1α P4H_active->HIFa_OH HIFa_normoxia HIF-1α HIFa_normoxia->HIFa_OH Hydroxylation VHL VHL E3 Ligase HIFa_OH->VHL Binding Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Dehydroproline 3,4-Dehydroproline P4H_inactive Prolyl Hydroxylase (P4H) (Inactive) Dehydroproline->P4H_inactive Inhibition HIFa_hypoxia HIF-1α (Stable) HIF_complex HIF-1α/HIF-1β Complex HIFa_hypoxia->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Activation

Inhibition of the HIF-1α degradation pathway by 3,4-Dehydroproline.

Experimental Protocols

Peptide Synthesis Incorporating 3,4-Dehydro-L-proline

This compound can be used as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints. The following is a general protocol for its incorporation using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours.

    • For this compound: The free amine of the deprotected resin is coupled with the carboxyl group of the preceding amino acid. To incorporate the dehydroproline residue, it would typically be N-terminally protected (e.g., with Fmoc) prior to use in SPPS. Assuming an Fmoc-protected version is used, the protocol is the same as for other amino acids.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of this compound at low concentrations can be challenging. Derivatization is often employed for sensitive detection. The following is a general method for the analysis of proline and its analogues, which can be adapted for the target compound.

Instrumentation:

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or other buffer components

  • Derivatizing agent (e.g., 4-chloro-7-nitrobenzofurazan (NBD-Cl) for fluorescence detection)

  • Borate buffer

Derivatization Procedure (with NBD-Cl):

  • Prepare a standard solution of this compound in a suitable solvent (e.g., borate buffer).

  • To an aliquot of the standard solution, add a solution of NBD-Cl in ethanol.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow for derivatization.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV: Wavelength will depend on the derivatizing agent used. For NBD derivatives, detection is typically around 465 nm.[8]

    • Fluorescence: Excitation and emission wavelengths will be specific to the fluorescent tag.

Applications in Research and Drug Development

This compound and its parent compound are utilized in several areas of research:

  • Peptide Mimetics and Conformational Studies: The unsaturated bond in the pyrrolidine ring flattens the ring structure compared to proline, altering the accessible backbone dihedral angles (phi and psi). This property is exploited to create peptides with specific secondary structures or to study the influence of proline puckering on peptide conformation and biological activity.

  • Drug Discovery: As an inhibitor of prolyl hydroxylases, 3,4-dehydroproline has been investigated as a potential therapeutic agent for conditions where HIF activation is beneficial, such as anemia and ischemic diseases. Its derivatives are also used as building blocks in the synthesis of more complex drug candidates.[5]

  • Biochemical Probes: The ability of 3,4-dehydroproline to inhibit collagen synthesis has made it a useful tool for studying the role of collagen in various biological processes, including wound healing and fibrosis.[9] In plant biology, it has been used to investigate the function of hydroxyproline-rich glycoproteins in cell wall assembly and cell division.[10][11][12]

Conclusion

This compound is a versatile chemical tool with important applications in the study of peptide conformation and the modulation of prolyl hydroxylase activity. Its ability to influence the HIF signaling pathway makes it and its derivatives attractive targets for further investigation in drug discovery. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

3,4-Dehydro-L-proline methyl ester hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dehydro-L-proline methyl ester hydrochloride. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Physical Properties

This compound is a proline derivative utilized as a versatile building block in organic synthesis. Its hydrochloride form enhances its solubility in aqueous solutions, making it a convenient reagent in various laboratory applications.[1]

PropertyValueSource(s)
Molecular Formula C₆H₉NO₂·HCl[2]
Molecular Weight 163.60 g/mol
Appearance Off-white powder[2]
Optical Rotation [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH)[2]
Melting Point Data not available for this specific compound. For reference, the related compound 3,4-Dehydro-DL-proline has a melting point of 245 °C (decomposition).[3]N/A
Solubility The hydrochloride salt form enhances solubility in aqueous media. Quantitative data is not readily available in the literature.[1]
Storage Conditions -20°C
CAS Number 186145-08-4[2]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high accuracy using the capillary method.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath equipped with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The sample is observed through a magnifying lens as the temperature rises.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: A carefully measured aliquot of the clear, saturated solution is withdrawn. The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Application in Drug Development: Peptide Synthesis Workflow

This compound serves as a crucial building block in the synthesis of bioactive peptides. Its incorporation can introduce conformational constraints and enhance the biological activity and stability of the resulting peptide. The following diagram illustrates a generalized workflow for its use in solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling2 Couple 3,4-Dehydro-L-proline methyl ester hydrochloride Wash1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Wash2 Wash Deprotection2->Wash2 ChainElongation Repeat Coupling/ Deprotection Cycles Wash2->ChainElongation Cleavage Cleavage from Resin & Side-chain Deprotection ChainElongation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis BioactivePeptide Bioactive Peptide Analysis->BioactivePeptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

References

In-Depth Technical Guide: Molecular Weight of 3,4-Dehydro-L-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight for 3,4-Dehydro-L-proline methyl ester hydrochloride, a compound of interest in organic synthesis and pharmaceutical research.

Molecular Composition and Weight

The molecular formula for this compound is C₆H₉NO₂·HCl.[1][2] The molecular weight is the sum of the atomic weights of its constituent atoms. The calculation is based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl).

The standard atomic weights for these elements are approximately:

  • Carbon (C): 12.011 amu[3][4]

  • Hydrogen (H): 1.008 amu[5][6][7][8][9]

  • Nitrogen (N): 14.007 amu[10][11][12][13]

  • Oxygen (O): 15.999 amu[14][15][16][17][18]

  • Chlorine (Cl): 35.45 amu[19][20][21][22]

The calculated molecular weight of this compound is approximately 163.60 g/mol .[2][23]

Data Presentation: Atomic and Molecular Weights

For clarity and ease of comparison, the quantitative data is summarized in the table below.

Element/CompoundSymbol/FormulaQuantityAtomic Weight (amu)Subtotal Weight (amu)
CarbonC612.01172.066
HydrogenH101.00810.080
NitrogenN114.00714.007
OxygenO215.99931.998
ChlorineCl135.45335.453
Total Molecular Weight C₆H₁₀ClNO₂ 163.604

Note: The total molecular weight may vary slightly depending on the source of the atomic weights.

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the standard atomic weights of its elements. As this is a theoretical calculation, experimental protocols for its determination (such as mass spectrometry) are not detailed here. Similarly, signaling pathways and experimental workflows are not applicable to the topic of molecular weight calculation. Therefore, no diagrams are included in this guide.

References

An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 3,4-Dehydro-L-proline methyl ester hydrochloride, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Structure and Properties

This compound is a derivative of the amino acid L-proline, featuring a double bond in the pyrrolidine ring and a methyl ester at the carboxyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.[1]

The fundamental structure of the molecule is depicted below:

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₀ClNO₂[2]
Molecular Weight 163.60 g/mol [2]
CAS Number 186145-08-4[1]
Appearance Off-white powder[1]
Purity ≥ 98% (by NMR)[1]
Optical Rotation [α]D25 = -199.0 ± 3º (c=1 in MeOH)[1]
Storage Conditions 0-8 °C[1]

Spectroscopic Data:

Spectroscopic Data for 3,4-Dehydro-L-proline
¹H NMR Spectra Available through SpectraBase
¹³C NMR Spectra Available through SpectraBase
Mass Spectrometry (MS-MS) Precursor: 114.055, Ion Trap

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the target compound involves a two-step process starting from the commercially available 3,4-Dehydro-L-proline. The first step is the esterification of the carboxylic acid, followed by the formation of the hydrochloride salt. The following is a generalized protocol based on established methods for the esterification of amino acids.[3]

Step 1: Methyl Esterification of 3,4-Dehydro-L-proline

  • Reaction Setup: In a round-bottom flask, suspend 3,4-Dehydro-L-proline (1 equivalent) in anhydrous methanol (10 volumes).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 2: Purification

  • Recrystallization: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol/diethyl ether, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Biological and Chemical Significance

3,4-Dehydro-L-proline and its derivatives are of significant interest in medicinal chemistry and biochemistry due to their role as proline mimetics and their ability to influence peptide and protein structure and function.

Role in Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of conformational constraints into peptides.[1] The double bond in the pyrrolidine ring restricts the ring's puckering, which can influence the secondary structure of the resulting peptide.

Below is a diagram illustrating a generalized workflow for the incorporation of 3,4-Dehydro-L-proline into a peptide chain using SPPS.

peptide_synthesis_workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Coupling: 3,4-Dehydro-L-proline methyl ester hydrochloride + Coupling Reagent (e.g., HATU) Wash1->Coupling Wash2 Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling_AA Couple Next Amino Acid Wash3->Coupling_AA Cleavage Cleavage from Resin & Deprotection Coupling_AA->Cleavage Repeat cycles Purification Purification (e.g., HPLC) Cleavage->Purification

Solid-phase peptide synthesis workflow.
Inhibition of Collagen Biosynthesis

3,4-Dehydroproline has been shown to act as an inhibitor of collagen synthesis.[4][5] It is incorporated into procollagen chains in place of proline. This substitution can interfere with the post-translational hydroxylation of proline residues, a critical step for the formation of the stable collagen triple helix. The inhibition of prolyl hydroxylase activity by 3,4-dehydroproline leads to the synthesis of under-hydroxylated and unstable collagen, which is poorly secreted from the cell.[5]

The following diagram illustrates the logical relationship of 3,4-Dehydroproline's inhibitory action on the collagen biosynthesis pathway.

collagen_inhibition_pathway cluster_synthesis Collagen Biosynthesis Procollagen Procollagen Synthesis (Ribosome) Hydroxylation Prolyl & Lysyl Hydroxylation (ER Lumen) Procollagen->Hydroxylation Glycosylation Glycosylation (ER Lumen) Hydroxylation->Glycosylation TripleHelix Triple Helix Formation Glycosylation->TripleHelix Secretion Secretion (Golgi Apparatus) TripleHelix->Secretion Inhibitor 3,4-Dehydroproline Inhibitor->Procollagen Incorporation into Procollagen Inhibitor->Hydroxylation Inhibits Prolyl Hydroxylase Activity

Inhibition of collagen biosynthesis.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in drug discovery. Its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.[1] This compound and its derivatives are being explored for the development of novel therapeutics, particularly in areas where targeting protein-protein interactions with conformationally constrained peptides is a promising strategy.[1] Furthermore, its role as an inhibitor of collagen biosynthesis suggests potential applications in fibrotic diseases.[4]

Conclusion

This compound is a versatile and valuable building block in modern chemical and pharmaceutical research. Its unique conformational properties and biological activities provide a powerful tool for the design and synthesis of novel peptides and therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and key applications to aid researchers in leveraging this important compound in their work.

References

An In-depth Technical Guide to the Solubility of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a generalized experimental workflow for 3,4-Dehydro-L-proline methyl ester hydrochloride. This proline derivative is a valuable building block in medicinal chemistry and peptide synthesis, and understanding its solubility is crucial for its application in research and development.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 3,4-Dehydro-L-proline. The presence of the hydrochloride salt generally enhances the solubility of the compound in polar solvents.[1]

Molecular Formula: C₆H₁₀ClNO₂ Molecular Weight: 163.60 g/mol

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data for the target compound and for the closely related L-proline methyl ester hydrochloride to provide some context.

CompoundSolventSolubilityTemperature (°C)Notes
This compound Dimethyl sulfoxide (DMSO)10 mMNot SpecifiedQuantitative data from a commercial supplier.
WaterSolubleNot SpecifiedQualitative description.
L-proline methyl ester hydrochloride WaterSlightly SolubleNot SpecifiedQualitative description.[2][3]
MethanolSlightly SolubleNot SpecifiedQualitative description.[2][3]
ChloroformSolubleNot SpecifiedQualitative description.[4]

It is important to note that "slightly soluble" is a qualitative term and experimental determination is necessary to ascertain quantitative values for specific applications.

Experimental Protocol for Solubility Determination

A standard and robust method for determining the thermodynamic solubility of a crystalline compound is the saturation shake-flask method . This method is widely accepted and is in line with principles outlined in guidelines such as the OECD Test Guideline 105 for water solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (pure, crystalline solid)

  • Solvent of interest (e.g., deionized water, ethanol, phosphate buffer pH 7.4)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Equilibrate the chosen solvent and the thermostatically controlled shaker to the desired temperature (e.g., 25 °C or 37 °C).

    • Prepare a series of calibration standards of the test compound in the chosen solvent.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The excess solid should be visually apparent to ensure that saturation is reached.

    • Add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatically controlled shaker.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by sampling at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Analysis:

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Diagrams

The following diagram illustrates the experimental workflow for the saturation shake-flask method described above.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Equilibrate solvent and shaker to target temperature prep2 Add excess solid compound to vial prep1->prep2 prep3 Add known volume of solvent prep2->prep3 equil Agitate at constant temperature for 24-72 hours prep3->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute filtrate sample3->sample4 sample5 Analyze by HPLC or UV-Vis sample4->sample5 data1 Determine concentration from calibration curve sample5->data1 data2 Calculate original solubility data1->data2

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound is limited in the public domain, its nature as a hydrochloride salt suggests good solubility in polar solvents, which is advantageous for its use in pharmaceutical and research applications. The provided experimental protocol for the saturation shake-flask method offers a reliable approach for researchers to determine the solubility of this compound in various solvents and conditions pertinent to their specific needs. This will enable more precise and effective utilization of this versatile chemical building block in drug development and biochemical studies.

References

Stability and Storage of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dehydro-L-proline methyl ester hydrochloride. Due to the limited availability of specific stability data in the public domain for this compound, this document combines information from supplier recommendations with established chemical principles and analytical methodologies relevant to analogous structures.

Core Concepts and Physicochemical Properties

This compound is a chiral unsaturated cyclic amino acid ester. Its structure, featuring a pyrroline ring, a methyl ester group, and a hydrochloride salt, dictates its reactivity and stability profile. The hydrochloride salt form generally enhances the compound's solubility and stability in the solid state compared to the free base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀ClNO₂PubChem
Molecular Weight 163.60 g/mol PubChem
Appearance White to off-white solidMultiple Suppliers
Chirality (S)-configurationMultiple Suppliers

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is crucial. The primary recommendations from various suppliers are summarized below.

Table 2: Recommended Storage Conditions

SupplierRecommended TemperatureAdditional Notes
Supplier A 0-8 °CStore in a cool, dry place.
Supplier B -20 °CFor long-term storage.
Supplier C 2-8 °CKeep tightly closed.

Based on these recommendations, storage in a refrigerator at 2-8 °C is suitable for short-term use, while for long-term storage, freezing at -20 °C is advisable. The compound should always be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, particularly under stress conditions such as elevated temperature, humidity, and exposure to light.

Hydrolysis

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 3,4-Dehydro-L-proline hydrochloride and methanol. The presence of moisture is a key factor in promoting this degradation pathway.

Oxidation

The double bond in the pyrroline ring is a potential site for oxidation. Oxidizing agents or exposure to air and light, especially in the presence of photosensitizers, could lead to the formation of various oxidation products, including epoxides or ring-opened derivatives.

Polymerization/Oligomerization

Unsaturated cyclic compounds can sometimes undergo polymerization or oligomerization reactions, especially when exposed to heat, light, or catalytic impurities.

Racemization

Although less common for the pyrrolidine ring itself, harsh conditions could potentially lead to racemization at the chiral center (C2).

3,4-Dehydro-L-proline\nmethyl ester HCl 3,4-Dehydro-L-proline methyl ester HCl Hydrolysis Hydrolysis 3,4-Dehydro-L-proline\nmethyl ester HCl->Hydrolysis Moisture (Acid/Base catalysis) Oxidation Oxidation 3,4-Dehydro-L-proline\nmethyl ester HCl->Oxidation Oxygen, Light Polymerization Polymerization 3,4-Dehydro-L-proline\nmethyl ester HCl->Polymerization Heat, Light 3,4-Dehydro-L-proline HCl\n+ Methanol 3,4-Dehydro-L-proline HCl + Methanol Hydrolysis->3,4-Dehydro-L-proline HCl\n+ Methanol Oxidized Derivatives\n(e.g., Epoxides) Oxidized Derivatives (e.g., Epoxides) Oxidation->Oxidized Derivatives\n(e.g., Epoxides) Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers

Caption: Potential degradation pathways for the compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Experimental Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80 °C for 48 hours.

  • Photostability: Exposure to a calibrated light source (e.g., ICH option 2) for a defined period.

Methodology:

  • Prepare solutions of the compound in appropriate solvents (e.g., water, methanol).

  • Expose the solutions and solid material to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV).

  • Characterize any significant degradation products using techniques like LC-MS and NMR.

cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis Prepare Solutions & Solid Samples Prepare Solutions & Solid Samples Acid Hydrolysis Acid Hydrolysis Prepare Solutions & Solid Samples->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Solutions & Solid Samples->Base Hydrolysis Oxidation Oxidation Prepare Solutions & Solid Samples->Oxidation Thermal Stress Thermal Stress Prepare Solutions & Solid Samples->Thermal Stress Photostability Photostability Prepare Solutions & Solid Samples->Photostability HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Photostability->HPLC-UV Analysis LC-MS for Identification LC-MS for Identification HPLC-UV Analysis->LC-MS for Identification If degradation observed NMR for Structure Elucidation NMR for Structure Elucidation LC-MS for Identification->NMR for Structure Elucidation For unknown impurities

Caption: Workflow for a forced degradation study.

Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Methodology:

  • Store multiple batches of the compound in the proposed packaging at the recommended storage conditions (e.g., 5 °C ± 3 °C and -20 °C ± 5 °C).

  • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.

  • Analyze the samples for appearance, purity (by HPLC), and content of any specified degradation products.

  • The data is then used to establish a re-test period or shelf life.

Recommended Analytical Methods for Stability Testing

A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient from its degradation products, allowing for the accurate quantification of each.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for purity and stability assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of unknown degradation products observed during stability studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify and quantify impurities and degradation products, especially when isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the functional groups of the molecule over time.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, an understanding of its chemical structure allows for a rational approach to its storage and handling. The primary recommendations are storage at refrigerated (2-8 °C) or frozen (-20 °C) temperatures in a tightly sealed container to protect from moisture. The principal degradation pathways are likely to be hydrolysis of the methyl ester and oxidation of the pyrroline ring. A robust stability testing program, employing forced degradation studies and long-term stability testing with validated analytical methods like HPLC, is essential to fully characterize the stability profile and establish an appropriate shelf-life for this compound in a research or drug development setting.

Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 3,4-Dehydro-L-proline methyl ester hydrochloride. Due to the limited availability of a complete, formally issued Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from various sources, including supplier information and safety data for structurally related compounds. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a proline derivative utilized as a building block in the synthesis of bioactive molecules and peptides.[1] Its hydrochloride salt form generally enhances solubility in aqueous media.

PropertyValueSource
Chemical Formula C₆H₉NO₂ · HCl[2]
Molecular Weight 163.60 g/mol [2]
CAS Number 51827-12-4
Appearance Off-white powder[1]
Storage Temperature -20°C

Toxicological Information and Hazard Identification

No specific toxicological studies for this compound are readily available. However, a study on its parent compound, 3,4-dehydroproline, in mice indicated potential for toxicity and metabolic effects, including impacts on the liver and collagen biosynthesis.[3]

Based on the Safety Data Sheets for structurally similar compounds such as L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride, the following potential hazards may be anticipated:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

GHS Classification (Inferred from related compounds):

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Note: This classification is not official for this compound and is based on data for related proline derivatives.

Safety and Handling

Standard laboratory safety practices should be strictly followed when handling this compound.

AspectRecommendationSource
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are required.[5]
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]
Handling Avoid contact with skin, eyes, and clothing.[5][6] Avoid dust formation.[5] Wash hands thoroughly after handling.[6]
Storage Store in a tightly sealed container at -20°C.[4] The compound may be hygroscopic.

First Aid and Emergency Procedures

The following first aid measures are based on general principles for handling chemical solids and information from related compounds.

SituationFirst Aid MeasuresSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][6]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal. Avoid creating dust.

Experimental Protocols

This compound is a valuable building block in peptide synthesis and the development of novel pharmaceuticals.[1] Below are generalized experimental workflows that are relevant to its application.

General Protocol for Peptide Synthesis using this compound

This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The following is a generalized workflow for Fmoc-based SPPS.

Peptide_Synthesis_Workflow General Workflow for Peptide Synthesis Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Removal 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Removal Washing1 3. Washing (DMF, DCM) Fmoc_Removal->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. Purification (e.g., HPLC) Precipitation->Purification Analysis 10. Characterization (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

In this workflow, this compound would first need its amine group protected (e.g., with Fmoc) to be used as a building block in step 4.

Logical Relationship for Handling and Safety

The following diagram illustrates the logical flow of safety and handling procedures when working with this compound.

Safety_Workflow Safety and Handling Workflow cluster_exposure In Case of Exposure Start Start: Obtain Compound Risk_Assessment 1. Conduct Risk Assessment Start->Risk_Assessment PPE 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Handling 3. Handle in Ventilated Area (Fume Hood) PPE->Handling Procedure 4. Perform Experimental Procedure Handling->Procedure Storage 5. Store Properly (Tightly sealed, -20°C) Procedure->Storage Waste 6. Dispose of Waste (According to regulations) Procedure->Waste First_Aid Administer First Aid Procedure->First_Aid End End Storage->End Decontamination 7. Decontaminate Work Area Waste->Decontamination Decontamination->End Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: Logical workflow for safe handling and emergency response.

Conclusion

While a comprehensive, officially sanctioned Safety Data Sheet for this compound is not publicly available, a thorough risk assessment can be conducted based on its chemical structure and data from related compounds. It should be handled as a potentially hazardous substance, with appropriate measures taken to prevent skin and eye contact, and inhalation. Researchers should always consult institutional safety guidelines and exercise caution when working with this and any other chemical for which complete safety data is not available.

References

An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline methyl ester hydrochloride is a synthetically derived proline analog of significant interest in biochemical research and pharmaceutical development. Its structural dissimilarity to L-proline, primarily the introduction of a double bond in the pyrrolidine ring, allows it to function as a competitive inhibitor of prolyl hydroxylase. This inhibitory action disrupts the post-translational hydroxylation of proline residues in procollagen, a critical step in the formation of stable collagen triple helices. Consequently, this compound serves as a valuable tool for studying collagen biosynthesis and has potential therapeutic applications in conditions characterized by excessive collagen deposition, such as fibrosis. This guide provides a comprehensive overview of its chemical properties, biological activity, and detailed experimental protocols for its synthesis and use in relevant assays.

Chemical and Physical Properties

This compound is a stable, off-white powder. Its hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various experimental settings.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride[2]
Synonyms (S)-Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride, H-3,4-dehydroPro-OMe Hydrochloride[2]
CAS Number 186145-08-4, 5127-12-4[3][4][5]
Molecular Formula C₆H₁₀ClNO₂[2][4][5]
Molecular Weight 163.6 g/mol [3][4]
Appearance Off-white powder[1]
Purity ≥ 98% (NMR)[1]
Optical Rotation [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH)[1]
Storage 0-8 °C[1]

Note on CAS Numbers: Both CAS numbers 186145-08-4 and 51827-12-4 are used in literature and by suppliers to refer to this compound. Researchers should be aware of this when sourcing the compound.

Biological Activity and Mechanism of Action

The primary biological significance of 3,4-Dehydro-L-proline lies in its role as a proline analog that inhibits collagen synthesis.[6] This activity is primarily attributed to its ability to act as a competitive inhibitor of prolyl 4-hydroxylase (P4H), a key enzyme in collagen maturation.[7]

Inhibition of Prolyl 4-Hydroxylase

Prolyl 4-hydroxylase is a non-heme iron(II), α-ketoglutarate-dependent dioxygenase that catalyzes the post-translational hydroxylation of proline residues within procollagen chains.[7][8] This hydroxylation is essential for the formation of a stable collagen triple helix. 3,4-Dehydro-L-proline, due to its structural similarity to proline, can bind to the active site of P4H. However, the presence of the double bond prevents the hydroxylation reaction from proceeding, effectively inhibiting the enzyme.[7] This leads to the production of under-hydroxylated procollagen, which is thermally unstable and not efficiently secreted from the cell, ultimately reducing the deposition of mature collagen.[6]

Inhibition_of_Collagen_Synthesis cluster_collagen_synthesis Normal Collagen Synthesis cluster_inhibition Inhibition Pathway Procollagen Procollagen Prolyl_4_Hydroxylase Prolyl_4_Hydroxylase Procollagen->Prolyl_4_Hydroxylase Proline Residues Hydroxylated_Procollagen Hydroxylated_Procollagen Prolyl_4_Hydroxylase->Hydroxylated_Procollagen Hydroxylation Inhibited_P4H Inhibited_P4H Prolyl_4_Hydroxylase->Inhibited_P4H Stable_Collagen_Triple_Helix Stable_Collagen_Triple_Helix Hydroxylated_Procollagen->Stable_Collagen_Triple_Helix Helix Formation Extracellular_Matrix Extracellular_Matrix Stable_Collagen_Triple_Helix->Extracellular_Matrix Secretion & Deposition 3_4_Dehydro_L_proline 3_4_Dehydro_L_proline 3_4_Dehydro_L_proline->Prolyl_4_Hydroxylase Competitive Inhibition Under_hydroxylated_Procollagen Under_hydroxylated_Procollagen Inhibited_P4H->Under_hydroxylated_Procollagen Incomplete Reaction Degradation Degradation Under_hydroxylated_Procollagen->Degradation Instability

Inhibition of Collagen Synthesis by 3,4-Dehydro-L-proline.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,4-Dehydro-L-proline

  • Anhydrous methanol

  • Dry hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

Procedure (Adapted from general amino acid esterification methods):

  • Suspend 3,4-Dehydro-L-proline in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.

  • Slowly bubble dry HCl gas through the stirred suspension. Alternatively, add thionyl chloride dropwise to the cold methanol to generate HCl in situ.

  • After the addition of the acid catalyst, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure to obtain a crude product.

  • To purify the product, dissolve the crude residue in a minimal amount of methanol and precipitate the hydrochloride salt by adding a large volume of anhydrous diethyl ether.

  • Collect the precipitated white powder by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Prolyl 4-Hydroxylase Inhibition Assay

The inhibition of prolyl 4-hydroxylase by 3,4-Dehydro-L-proline can be assessed using various methods. A common approach involves measuring the formation of hydroxyproline in a cell-based assay or using a purified enzyme system. A colorimetric assay based on the consumption of the co-substrate α-ketoglutarate provides a continuous and non-radioactive method.

Materials:

  • Purified recombinant human prolyl 4-hydroxylase

  • (Pro-Pro-Gly)₁₀ peptide substrate

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • This compound (as inhibitor)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Sodium hydroxide (NaOH)

  • Tris-HCl buffer (pH 7.8)

  • 96-well microplate

  • Spectrophotometer

Procedure (Adapted from a colorimetric α-ketoglutarate detection assay):

  • Prepare a reaction mixture containing Tris-HCl buffer, ascorbate, FeSO₄, and the (Pro-Pro-Gly)₁₀ peptide substrate.

  • Prepare serial dilutions of this compound in the reaction buffer.

  • Add the inhibitor solutions to the wells of a 96-well plate. Include a control group with no inhibitor.

  • Initiate the enzymatic reaction by adding a mixture of prolyl 4-hydroxylase and α-ketoglutarate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (DNPH). This will react with the remaining α-ketoglutarate to form a colored hydrazone.

  • Add NaOH to the wells to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • The amount of α-ketoglutarate consumed is inversely proportional to the measured absorbance. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

P4H_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Reaction Buffer, Enzyme, Substrates, & Inhibitor Dilutions Add_Reagents_to_Plate Add Reagents and Inhibitor to 96-well Plate Prepare_Reagents->Add_Reagents_to_Plate Initiate_Reaction Add P4H and α-Ketoglutarate Add_Reagents_to_Plate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add DNPH Solution Incubate->Stop_Reaction Develop_Color Add NaOH Stop_Reaction->Develop_Color Measure_Absorbance Read Plate at 540 nm Develop_Color->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data

Workflow for Prolyl 4-Hydroxylase Inhibition Assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Studying Collagen-Related Diseases: As a potent inhibitor of collagen synthesis, this compound is used in preclinical studies to investigate the pathogenesis of fibrotic diseases, such as liver fibrosis, pulmonary fibrosis, and scleroderma.

  • Peptide Synthesis: It can be incorporated into synthetic peptides to introduce conformational constraints or to probe the role of proline residues in peptide structure and function.[1]

  • Drug Discovery: The core structure of 3,4-Dehydro-L-proline serves as a scaffold for the development of novel therapeutics targeting enzymes that process proline or proline-containing substrates.[1]

Conclusion

This compound is a crucial research tool for scientists and professionals in the fields of biochemistry and drug development. Its well-defined mechanism of action as an inhibitor of prolyl hydroxylase provides a reliable method for modulating collagen synthesis in experimental systems. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in a variety of research applications. Further investigation into its therapeutic potential is warranted, particularly in the context of anti-fibrotic drug discovery.

References

The Genesis and Scientific Journey of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline methyl ester hydrochloride, a conformationally restricted analog of the amino acid L-proline, has emerged as a significant tool in biochemical research and a valuable building block in medicinal chemistry. Its unique structural features, particularly the introduction of a double bond within the pyrrolidine ring, confer distinct properties that have been exploited to probe and modulate biological processes, most notably collagen biosynthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its role as an inhibitor of prolyl hydroxylase. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a visualization of its mechanism of action.

Discovery and History

The journey to 3,4-Dehydro-L-proline and its derivatives began with early explorations into proline analogs. While initial reports on what was thought to be 3,4-dehydroproline appeared as early as the first half of the 20th century, it was the work of Robertson and Witkop in the mid-1950s that provided a more definitive characterization and the first insights into its biological properties.[1] They discovered that (S)-3,4-dehydroproline acts as a potent antimetabolite in some microorganisms, functioning as an antagonist to (S)-proline.[1]

A significant advancement in the accessibility of this compound came in 1982 when Rueger and Benn reported a highly regioselective synthesis of (S)-3,4-dehydroproline from the readily available (2S,4R)-4-hydroxyproline.[1] This development paved the way for more extensive investigation into its biological effects. Subsequent research in the 1970s and 1980s solidified the primary mechanism of action of 3,4-dehydro-L-proline: the inhibition of prolyl hydroxylase, a key enzyme in collagen synthesis.[2][3][4] This discovery positioned 3,4-dehydro-L-proline and its derivatives as valuable tools for studying collagen metabolism and as potential therapeutic agents in conditions characterized by excessive collagen deposition, such as fibrosis.[3] The methyl ester hydrochloride form of 3,4-dehydro-L-proline was developed as a more soluble and synthetically versatile derivative for use in both in vitro and in vivo studies, as well as in peptide synthesis.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below. The introduction of the double bond flattens the pyrrolidine ring, which has implications for its interaction with enzymes and its incorporation into peptides.

PropertyValue
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.60 g/mol
CAS Number 186145-08-4
Appearance White to off-white powder
Solubility Soluble in water and methanol

Table 1: Physicochemical Properties of this compound

The biological activity of 3,4-dehydro-L-proline is concentration-dependent. The following table summarizes key quantitative data regarding its inhibitory effects on collagen synthesis and prolyl hydroxylase activity.

ParameterConcentrationEffectCell/System
Inhibition of [¹⁴C]hydroxyproline formation (cell layer)1 mM40% reduction3T3 cells
Inhibition of [¹⁴C]hydroxyproline formation (medium)1 mM70% reduction3T3 cells
Reduction of prolyl hydroxylase specific activity0.2 mMMarked reductionMammalian cell cultures
Inhibition of peptidyl proline hydroxylationMicromolar (µM) concentrationsRapid and selective inhibitionAerated root slices of Daucus carota

Table 2: Quantitative Biological Activity of L-3,4-Dehydroproline [2][4]

Mechanism of Action: Inhibition of Prolyl Hydroxylase

The primary and most studied biological effect of 3,4-dehydro-L-proline is its potent and selective inhibition of prolyl 4-hydroxylase (P4H).[4][5] P4H is a critical enzyme in the post-translational modification of collagen. It catalyzes the hydroxylation of proline residues within procollagen chains to form hydroxyproline. This hydroxylation is essential for the formation of stable triple-helical collagen molecules.

3,4-Dehydro-L-proline is thought to act as a suicide inhibitor of prolyl hydroxylase.[4] It is recognized by the enzyme as a proline analog and binds to the active site. However, the presence of the double bond is believed to lead to the formation of a reactive species that irreversibly inactivates the enzyme. By inhibiting P4H, 3,4-dehydro-L-proline prevents the proper folding and stabilization of collagen, leading to a reduction in the secretion of mature collagen.[2] This mechanism makes it a powerful tool for studying the role of collagen in various physiological and pathological processes.

G Mechanism of Action of 3,4-Dehydro-L-proline cluster_collagen Collagen Biosynthesis Pathway Procollagen Procollagen Chains ProlylHydroxylase Prolyl 4-Hydroxylase (P4H) Procollagen->ProlylHydroxylase Substrate Hydroxyproline Hydroxyproline Residues ProlylHydroxylase->Hydroxyproline Catalyzes Hydroxylation InactivatedEnzyme Inactivated P4H ProlylHydroxylase->InactivatedEnzyme Irreversible Inhibition TripleHelix Stable Collagen Triple Helix Hydroxyproline->TripleHelix Enables Folding SecretedCollagen Secreted Mature Collagen TripleHelix->SecretedCollagen Secretion Dehydroproline 3,4-Dehydro-L-proline Dehydroproline->ProlylHydroxylase Binds to Active Site

Caption: Inhibition of prolyl hydroxylase by 3,4-dehydro-L-proline.

Experimental Protocols

Synthesis of (S)-3,4-Dehydroproline

This protocol is adapted from the method described by Rueger and Benn (1982).[1] It involves the conversion of commercially available (2S,4R)-4-hydroxyproline to (S)-3,4-dehydroproline via a highly regioselective phenylselenoxide elimination.

Materials:

  • (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester

  • Diphenyldiselenide

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • Hydrogen peroxide (30%)

  • Dichloromethane

  • Tetrahydrofuran

  • Trimethylsilyl iodide

  • Pyridine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Synthesis of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester:

    • Dissolve diphenyldiselenide in absolute ethanol under a nitrogen atmosphere.

    • Add sodium borohydride in portions until the yellow solution becomes colorless.

    • Add the tosylate of (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline methyl ester to the reaction mixture.

    • Reflux the mixture for approximately 2.5 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

  • Oxidation and Elimination:

    • Dissolve the purified phenylseleno derivative in a mixture of dichloromethane and tetrahydrofuran.

    • Cool the solution to 0°C and add pyridine.

    • Slowly add 30% hydrogen peroxide and stir the mixture at room temperature overnight.

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-benzyloxycarbonyl-3,4-dehydro-L-proline methyl ester.

  • Deprotection:

    • Dissolve the crude product in an appropriate solvent (e.g., chloroform).

    • Add trimethylsilyl iodide and stir at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction and work up to isolate the crystalline (S)-3,4-dehydroproline.

G Synthesis of (S)-3,4-Dehydroproline Workflow Start (2S,4R)-N-Benzyloxycarbonyl- 4-hydroxyproline methyl ester Step1 Tosylation & Phenylselenylation Start->Step1 Intermediate1 (2S,4S)-N-Benzyloxycarbonyl- 4-phenylselenoproline methyl ester Step1->Intermediate1 Step2 Oxidation & Elimination (H₂O₂, Pyridine) Intermediate1->Step2 Intermediate2 N-Benzyloxycarbonyl- 3,4-dehydro-L-proline methyl ester Step2->Intermediate2 Step3 Deprotection (Trimethylsilyl iodide) Intermediate2->Step3 End (S)-3,4-Dehydroproline Step3->End

Caption: Synthetic workflow for (S)-3,4-dehydroproline.

Preparation of this compound

This is a general procedure for the esterification of an amino acid using methanol and a suitable acid catalyst.

Materials:

  • (S)-3,4-Dehydroproline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or anhydrous HCl gas

  • Diethyl ether (anhydrous)

Procedure:

  • Suspend (S)-3,4-dehydroproline in anhydrous methanol and cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain a crude oil or solid.

  • Triturate the residue with anhydrous diethyl ether to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Prolyl Hydroxylase Activity Assay

This assay measures the activity of prolyl hydroxylase by quantifying the formation of [¹⁴C]hydroxyproline from a [¹⁴C]proline-labeled substrate in the presence and absence of the inhibitor.

Materials:

  • Cell culture (e.g., 3T3 fibroblasts)

  • [¹⁴C]Proline

  • 3,4-Dehydro-L-proline

  • Cell culture medium and supplements

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Pre-incubate the cells with varying concentrations of 3,4-dehydro-L-proline for a specified time.

  • Radiolabeling:

    • Add [¹⁴C]proline to the culture medium and incubate for a defined period to allow for incorporation into proteins.

  • Sample Preparation:

    • Separate the cell layer and the culture medium.

    • Precipitate the proteins from both fractions with cold TCA.

    • Hydrolyze the protein pellets in 6N HCl.

  • Quantification of [¹⁴C]Hydroxyproline:

    • Separate the amino acids in the hydrolysates using ion-exchange chromatography or another suitable method.

    • Quantify the amount of [¹⁴C]hydroxyproline and [¹⁴C]proline in each fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific activity of prolyl hydroxylase as the ratio of [¹⁴C]hydroxyproline to total [¹⁴C]proline incorporated.

    • Compare the activity in treated cells to that in untreated controls to determine the extent of inhibition.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several areas of research and development:

  • Studying Collagen-Related Diseases: As a potent inhibitor of collagen synthesis, it is a valuable tool for investigating the pathophysiology of fibrotic diseases, such as liver cirrhosis, pulmonary fibrosis, and scleroderma.

  • Peptide and Peptidomimetic Synthesis: The conformationally constrained nature of the dehydroproline residue can be used to induce specific secondary structures in peptides, influencing their biological activity and stability.

  • Drug Design and Discovery: The dehydroproline scaffold serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Its ability to mimic proline allows for its incorporation into molecules designed to interact with proline-binding proteins.

Conclusion

This compound has a rich history rooted in the exploration of proline analogs. Its well-characterized role as an inhibitor of prolyl hydroxylase has made it an indispensable tool for researchers studying collagen metabolism and related pathologies. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its use in the laboratory. As our understanding of the intricate roles of proline residues in biological systems continues to grow, it is likely that this and other proline analogs will find even broader applications in the future of drug discovery and chemical biology.

References

Unveiling the Biological Profile of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline methyl ester hydrochloride is a synthetic derivative of the non-proteinogenic amino acid 3,4-Dehydro-L-proline. While direct, in-depth biological activity data for this specific esterified and salified form is limited in publicly accessible literature, its structural relationship to 3,4-Dehydro-L-proline allows for informed postulations regarding its mechanism of action and potential applications. This technical guide synthesizes the available information, focusing on the biological activities of the parent compound as a proxy, and outlines its utility as a chemical probe and a building block in medicinal chemistry. The hydrochloride salt form of the methyl ester is primarily utilized to enhance solubility and stability, facilitating its use in experimental settings and chemical syntheses.[1]

Introduction

This compound is a valuable chemical entity in the fields of biochemistry and pharmaceutical development. It is recognized as a key intermediate in the synthesis of complex bioactive molecules and peptide-based therapeutics.[1] Its structural uniqueness, conferred by the double bond within the pyrrolidine ring, imparts conformational constraints that are of interest in the design of novel drugs, particularly those targeting neurological disorders.[1] The primary biological relevance of this compound is likely mediated through its hydrolysis to 3,4-Dehydro-L-proline, a known inhibitor of prolyl-4-hydroxylase enzymes.

Physicochemical Properties and Synthetic Utility

As the methyl ester hydrochloride salt, this compound exhibits enhanced solubility in aqueous solutions compared to its parent amino acid, a property that is highly advantageous for laboratory and pharmaceutical applications.[1] It serves as a versatile precursor in organic synthesis, allowing for the introduction of the 3,4-dehydroproline moiety into larger molecules. This is particularly relevant in peptide synthesis, where its incorporation can increase the stability and biological activity of the resulting peptides.[1]

Postulated Biological Activity and Mechanism of Action

The biological effects of this compound are presumed to mirror those of its parent compound, 3,4-Dehydro-L-proline, following in situ hydrolysis of the methyl ester. The core activity of 3,4-Dehydro-L-proline is the inhibition of prolyl-4-hydroxylase (P4H) enzymes.

Inhibition of Prolyl-4-Hydroxylase

Prolyl-4-hydroxylases are critical enzymes in the post-translational modification of collagen, where they catalyze the formation of 4-hydroxyproline. This hydroxylation is essential for the proper folding and stability of the collagen triple helix. By acting as a competitive inhibitor of P4H, 3,4-Dehydro-L-proline can disrupt collagen synthesis. This mechanism is of significant interest in the study and potential treatment of fibrotic diseases, which are characterized by excessive collagen deposition.

P4H_Inhibition cluster_collagen_synthesis Normal Collagen Synthesis cluster_inhibition Inhibition Pathway Proline Proline Residue (in Procollagen) P4H Prolyl-4-Hydroxylase (P4H) Proline->P4H Substrate Hydroxyproline 4-Hydroxyproline Residue P4H->Hydroxyproline Hydroxylation Unstable_Collagen Unstable Procollagen P4H->Unstable_Collagen Inhibited Hydroxylation Collagen_Folding Stable Collagen Triple Helix Hydroxyproline->Collagen_Folding Dehydroproline 3,4-Dehydro-L-proline (Active Metabolite) Dehydroproline->P4H Inhibits Degradation Intracellular Degradation Unstable_Collagen->Degradation

Figure 1: Postulated mechanism of action via prolyl-4-hydroxylase inhibition.

Quantitative Data

A comprehensive search of the existing scientific literature did not yield specific quantitative biological activity data, such as IC50 or EC50 values, for this compound. Research in this area is ongoing, and future studies may provide these critical metrics.

Experimental Protocols

General Workflow for Assessing Anti-Fibrotic Activity

A typical workflow to investigate the anti-fibrotic potential of this compound would involve cell-based assays and potentially in vivo models of fibrosis.

Anti_Fibrotic_Workflow start Start: Hypothesis (Compound inhibits fibrosis) cell_culture Cell Culture (e.g., Fibroblasts) start->cell_culture treatment Treat with 3,4-Dehydro-L-proline Methyl Ester Hydrochloride cell_culture->treatment collagen_assay Collagen Quantification Assay (e.g., Sirius Red) treatment->collagen_assay p4h_activity P4H Activity Assay treatment->p4h_activity gene_expression Gene Expression Analysis (e.g., qPCR for COL1A1) treatment->gene_expression in_vivo In Vivo Fibrosis Model (e.g., Bleomycin-induced) collagen_assay->in_vivo p4h_activity->in_vivo gene_expression->in_vivo histology Histological Analysis (Collagen Staining) in_vivo->histology end Conclusion: Efficacy Assessment histology->end

Figure 2: Conceptual workflow for evaluating anti-fibrotic properties.

Applications in Research and Drug Development

The primary applications of this compound are in preclinical research and as a starting material for drug synthesis.

  • Research on Neurological Disorders: It has been utilized as a key intermediate in the synthesis of compounds targeting neurological disorders.[1] The conformational rigidity it imparts can be beneficial for designing molecules with high receptor specificity.

  • Peptide Synthesis: Its incorporation into peptides can enhance their stability and biological half-life, making it a valuable tool for developing peptide-based therapeutics.[1]

  • Biochemical Research: The compound and its parent are used to study the processes of protein folding and the activity of proline-dependent enzymes.[1]

Conclusion

This compound is a proline derivative with significant potential in biomedical research and drug discovery. While direct evidence of its biological activity is sparse, its role as a precursor to the prolyl-4-hydroxylase inhibitor, 3,4-Dehydro-L-proline, provides a strong basis for its utility in studying and potentially treating fibrotic conditions. Its enhanced solubility and stability make it a practical tool for both chemical synthesis and biological assays. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dehydro-L-proline methyl ester hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from related compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this important synthetic intermediate.

Compound Overview

This compound is a derivative of the amino acid L-proline and serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its rigid, unsaturated pyrrolidine ring makes it an important scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₉NO₂·HCl[1][2]
Molecular Weight 163.60 g/mol [1][3]
CAS Numbers 186145-08-4, 51827-12-4[2][3]
Appearance White to off-white powder[1]
Purity ≥ 98% (by NMR)[1]
Storage -20°C to 8°C[1][4]

Spectroscopic Data (Predicted and Expected)

While specific, publicly available experimental spectra for this compound are scarce, the following sections detail the expected NMR, IR, and MS characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing information about the hydrogen and carbon framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H2 4.5 - 4.8Triplet~2-3
H3/H4 5.8 - 6.2Multiplet-
H5a/H5b 3.8 - 4.2Multiplet-
-OCH₃ ~3.7Singlet-
-NH₂⁺- 9.0 - 11.0Broad Singlet-

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C=O 168 - 172
C2 65 - 70
C3/C4 125 - 135
C5 55 - 60
-OCH₃ 52 - 55

Note: Predicted chemical shifts are estimates and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will influence the appearance of the amine and carbonyl stretching frequencies.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt) 2800 - 3200Strong, Broad
C-H Stretch (Alkene) 3000 - 3100Medium
C-H Stretch (Alkyl) 2850 - 3000Medium
C=O Stretch (Ester) 1735 - 1750Strong
C=C Stretch 1640 - 1680Medium to Weak
N-H Bend (Ammonium Salt) 1500 - 1600Medium
C-O Stretch (Ester) 1100 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the hydrochloride salt, the free base is typically observed in the mass spectrum.

Table 5: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺ (Free Base) 128.07Corresponds to C₆H₁₀NO₂⁺
[M-OCH₃]⁺ 96.06Loss of the methoxy group
[M-COOCH₃]⁺ 68.05Loss of the carbomethoxy group

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Dissolve 5-10 mg of sample prep_solvent in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep_start->prep_solvent prep_vortex Vortex to ensure homogeneity prep_solvent->prep_vortex prep_transfer Transfer to a 5 mm NMR tube prep_vortex->prep_transfer acq_instrument Place sample in a 400-600 MHz NMR spectrometer prep_transfer->acq_instrument acq_lock Lock on the deuterium signal of the solvent acq_instrument->acq_lock acq_shim Shim the magnetic field acq_lock->acq_shim acq_params Set acquisition parameters (pulse sequence, number of scans) acq_shim->acq_params acq_1h Acquire ¹H NMR spectrum acq_params->acq_1h acq_13c Acquire ¹³C NMR spectrum acq_params->acq_13c proc_ft Fourier transform the raw data (FID) acq_1h->proc_ft acq_13c->proc_ft proc_phase Phase correct the spectrum proc_ft->proc_phase proc_baseline Apply baseline correction proc_phase->proc_baseline proc_ref Reference the spectrum (e.g., to TMS or solvent peak) proc_baseline->proc_ref proc_integrate Integrate ¹H signals and pick peaks for both spectra proc_ref->proc_integrate

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep_start Ensure ATR crystal is clean prep_sample Place a small amount of the solid sample on the crystal prep_start->prep_sample prep_pressure Apply pressure to ensure good contact prep_sample->prep_pressure acq_background Collect a background spectrum of the empty ATR crystal prep_pressure->acq_background acq_sample Collect the sample spectrum acq_background->acq_sample proc_subtract Automatic background subtraction acq_sample->proc_subtract proc_format Format the spectrum (transmittance vs. wavenumber) proc_subtract->proc_format proc_peaks Identify and label significant absorption peaks proc_format->proc_peaks

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep_start Prepare a dilute solution of the sample prep_solvent in a suitable solvent (e.g., methanol/water) prep_start->prep_solvent acq_instrument Infuse the sample solution into the ESI source prep_solvent->acq_instrument acq_tune Optimize ionization parameters acq_instrument->acq_tune acq_full_scan Acquire a full scan mass spectrum in positive ion mode acq_tune->acq_full_scan acq_msms Perform MS/MS analysis on the parent ion of interest acq_full_scan->acq_msms proc_identify Identify the molecular ion peak acq_msms->proc_identify proc_fragments Analyze the fragmentation pattern in the MS/MS spectrum proc_identify->proc_fragments proc_correlate Correlate fragments with the molecular structure proc_fragments->proc_correlate

Caption: Workflow for ESI-MS spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While publicly accessible experimental data is limited, the expected NMR, IR, and MS spectral features, in conjunction with the detailed experimental protocols provided, offer a robust framework for the analysis and quality control of this compound. Researchers are encouraged to acquire their own spectroscopic data for this compound to confirm its identity and purity before use in synthetic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline and its derivatives are valuable building blocks in medicinal chemistry and peptide science. The introduction of a double bond into the proline ring imparts conformational constraints that can significantly influence the biological activity and metabolic stability of peptides and peptidomimetics. 3,4-Dehydro-L-proline methyl ester hydrochloride is a key intermediate, serving as a precursor for the synthesis of a variety of more complex molecules, including enzyme inhibitors and constrained peptide analogues for drug discovery. Its hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic steps.[1] This document provides detailed protocols for the synthesis of this compound, starting from the readily available (2S,4R)-4-hydroxy-L-proline.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₉NO₂·HCl--INVALID-LINK--
Molecular Weight 163.60 g/mol --INVALID-LINK--
Appearance Off-white powder--INVALID-LINK--
Purity ≥ 98% (NMR)--INVALID-LINK--
Optical Rotation [α]D25 = -199.0 ± 3º (c=1 in MeOH)--INVALID-LINK--
Storage Conditions 0-8 °C--INVALID-LINK--

Synthetic Pathway Overview

The synthesis of this compound can be achieved from (2S,4R)-4-hydroxy-L-proline through a multi-step sequence involving protection of the amine, esterification of the carboxylic acid, activation of the hydroxyl group, and an elimination reaction to form the double bond, followed by deprotection. A well-established route involves the use of a benzyloxycarbonyl (Cbz) protecting group for the amine.

Synthesis_Pathway A (2S,4R)-4-Hydroxy-L-proline B N-Cbz-(2S,4R)-4-hydroxy-L-proline A->B Cbz-Cl, Base C N-Cbz-(2S,4R)-4-hydroxy-L-proline methyl ester B->C CH2N2 or SOCl2, MeOH D N-Cbz-(2S,4R)-4-tosyloxy-L-proline methyl ester C->D TsCl, Pyridine E N-Cbz-3,4-dehydro-L-proline methyl ester D->E Elimination (e.g., via selenoxide) F 3,4-Dehydro-L-proline methyl ester hydrochloride E->F Deprotection (e.g., H2, Pd/C) & HCl treatment

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 3,4-dehydroproline derivatives, primarily adapted from the work of Rueger and Benn (1982).

Step 1: Synthesis of N-Benzyloxycarbonyl-(2S,4R)-4-hydroxy-L-proline methyl ester

This step involves the protection of the amine group of 4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxylic acid.

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diazomethane (CH₂N₂) in diethyl ether (or Thionyl chloride and Methanol)

  • Diethyl ether

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • N-Protection: (2S,4R)-4-Hydroxy-L-proline is reacted with benzyl chloroformate in the presence of a base such as sodium carbonate to yield N-Cbz-(2S,4R)-4-hydroxy-L-proline.

  • Esterification: The resulting N-protected hydroxyproline is then esterified. A common method is the use of diazomethane in diethyl ether. Alternatively, reaction with thionyl chloride in methanol can be employed. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Cbz-(2S,4R)-4-hydroxy-L-proline methyl ester. The product can be further purified by column chromatography.

Step 2: Synthesis of N-Benzyloxycarbonyl-(2S,4R)-4-tosyloxy-L-proline methyl ester

The hydroxyl group is converted to a good leaving group, typically a tosylate, to facilitate the subsequent elimination reaction.

Materials:

  • N-Cbz-(2S,4R)-4-hydroxy-L-proline methyl ester

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Protocol:

  • The N-Cbz-(2S,4R)-4-hydroxy-L-proline methyl ester is dissolved in pyridine and the solution is cooled in an ice bath.

  • p-Toluenesulfonyl chloride is added portion-wise, and the reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with dichloromethane.

  • The organic layer is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to give the crude tosylate, which can be purified by crystallization or chromatography.

Step 3: Synthesis of N-Benzyloxycarbonyl-3,4-dehydro-L-proline methyl ester

The introduction of the double bond is achieved through an elimination reaction. A highly regioselective method involves the use of a phenylselenoxide elimination.[2]

Materials:

  • N-Cbz-(2S,4R)-4-tosyloxy-L-proline methyl ester

  • Diphenyl diselenide ((PhSe)₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Protocol:

  • Preparation of Sodium Phenylselenide: Diphenyl diselenide is reduced with sodium borohydride in absolute ethanol under an inert atmosphere to form a colorless solution of sodium phenylselenide.

  • Substitution Reaction: The tosylate from Step 2 is added to the solution of sodium phenylselenide, and the mixture is refluxed to yield the corresponding phenylseleno derivative.

  • Oxidative Elimination: The purified phenylseleno derivative is dissolved in dichloromethane containing pyridine. The solution is cooled in an ice bath, and 30% hydrogen peroxide is added dropwise. The reaction is stirred vigorously at room temperature to effect the elimination.

  • Work-up and Purification: The reaction mixture is diluted with dichloromethane and washed with dilute acid, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated. The crude product is purified by flash chromatography to give N-Cbz-3,4-dehydro-L-proline methyl ester.

Step 4: Synthesis of this compound

The final step involves the removal of the Cbz protecting group and the formation of the hydrochloride salt.

Materials:

  • N-Cbz-3,4-dehydro-L-proline methyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Methanolic HCl (or HCl gas)

Protocol:

  • Deprotection: The N-Cbz-3,4-dehydro-L-proline methyl ester is dissolved in methanol. 10% Palladium on carbon is added as a catalyst. The mixture is subjected to hydrogenolysis (hydrogen gas atmosphere) at room temperature until the starting material is consumed (monitored by TLC).

  • Salt Formation: The catalyst is removed by filtration through Celite. The filtrate is then treated with a solution of methanolic HCl or by bubbling dry HCl gas through the solution.

  • Isolation: The solvent is removed under reduced pressure to yield this compound as a solid. The product can be recrystallized if necessary.

Reaction Workflow

Reaction_Workflow cluster_step1 Step 1: Protection & Esterification cluster_step2 Step 2: Hydroxyl Activation cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotection & Salt Formation A 1. N-Protection of 4-Hydroxy-L-proline B 2. Esterification A->B C 3. Work-up & Purification B->C D 1. Tosylation Reaction E 2. Work-up & Purification D->E F 1. Phenylselenide Substitution G 2. Oxidative Elimination F->G H 3. Work-up & Purification G->H I 1. Hydrogenolysis (Deprotection) J 2. HCl Treatment I->J K 3. Isolation of Final Product J->K

Caption: Detailed workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes typical yields and characterization data for the intermediates and the final product. Note that yields can vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Data
N-Cbz-(2S,4R)-4-hydroxy-L-proline methyl esterC₁₄H₁₇NO₅279.2980-90¹H NMR, ¹³C NMR
N-Cbz-(2S,4R)-4-tosyloxy-L-proline methyl esterC₂₁H₂₃NO₇S433.4875-85¹H NMR, ¹³C NMR
N-Cbz-3,4-dehydro-L-proline methyl esterC₁₄H₁₅NO₄261.2760-70¹H NMR, ¹³C NMR, MS
This compoundC₆H₁₀ClNO₂163.60>90 (for deprotection)¹H NMR, ¹³C NMR, Optical Rotation

Applications in Research and Development

This compound is a versatile building block with numerous applications in the field of life sciences:

  • Peptide and Peptidomimetic Synthesis: It is incorporated into peptide chains to introduce conformational rigidity. This can lead to peptides with enhanced biological activity, receptor selectivity, and resistance to enzymatic degradation.

  • Enzyme Inhibitor Scaffolds: The constrained ring system of dehydroproline makes it an attractive scaffold for the design of enzyme inhibitors, particularly for proteases and peptidases.

  • Asymmetric Catalysis: Chiral proline derivatives are widely used as organocatalysts in various asymmetric transformations. 3,4-Dehydroproline derivatives can be employed to fine-tune the steric and electronic properties of these catalysts.

  • Probing Protein Structure and Function: The incorporation of dehydroproline into proteins can serve as a probe to study protein folding, stability, and dynamics.

Signaling Pathway Diagram (Hypothetical Application)

As an example of its application in drug development, a peptidomimetic containing a 3,4-dehydroproline moiety might be designed to inhibit a specific protein-protein interaction (PPI) in a signaling pathway. The following diagram illustrates a hypothetical scenario where such an inhibitor targets the interaction between a kinase and its substrate, thereby downregulating a pro-inflammatory signaling cascade.

Signaling_Pathway Receptor Cell Surface Receptor Kinase Kinase A Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Interaction PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Inhibitor Dehydroproline-based Inhibitor Inhibitor->Kinase Inhibition Downstream Downstream Signaling (e.g., NF-κB activation) PhosphoSubstrate->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Caption: Hypothetical inhibition of a signaling pathway by a dehydroproline-based drug.

References

Application Notes and Protocols for 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-Dehydro-L-proline methyl ester hydrochloride in peptide synthesis. This proline analog is a valuable tool for introducing conformational constraints into peptides, thereby influencing their structure, stability, and biological activity.

Introduction

3,4-Dehydro-L-proline is a proline analog characterized by a double bond in its pyrrolidine ring. This structural modification imparts a more planar conformation compared to the puckered structure of proline. When incorporated into a peptide sequence, 3,4-dehydro-L-proline can significantly alter the peptide's secondary structure, often promoting the formation of β-turns. This conformational rigidity can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved receptor binding affinity. The methyl ester hydrochloride form is a convenient building block for solid-phase peptide synthesis (SPPS).

Applications in Peptide Synthesis

The incorporation of 3,4-dehydro-L-proline into peptides has several key applications in drug discovery and development:

  • Conformational Constraint: The unsaturated nature of the pyrrolidine ring restricts the peptide backbone's flexibility, which can help to lock the peptide into a bioactive conformation.

  • Enhanced Biological Activity: By mimicking or stabilizing a specific secondary structure, such as a β-turn, peptides containing 3,4-dehydro-L-proline can exhibit increased potency. For instance, analogs of Thyrotropin-Releasing Hormone (TRH) where proline is replaced by 3,4-dehydroproline have been shown to exhibit comparable biological activity to the native peptide.

  • Increased Stability: The modified proline residue can confer resistance to cleavage by certain proteases, leading to a longer in vivo half-life.

  • Enzyme Inhibition: 3,4-Dehydro-L-proline is a known inhibitor of prolyl hydroxylases, enzymes that play a crucial role in the post-translational modification of proteins like collagen.[1][2] This property can be exploited in the design of inhibitors for therapeutic purposes.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-3,4-dehydro-L-proline-OH

This protocol outlines the manual synthesis of a peptide containing a 3,4-dehydro-L-proline residue using the Fmoc/tBu strategy on a rink amide resin. The protocol should be adapted based on the specific peptide sequence and the scale of the synthesis.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids

  • Fmoc-3,4-dehydro-L-proline-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.) and HCTU or HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of Fmoc-3,4-dehydro-L-proline-OH:

    • The coupling of Fmoc-3,4-dehydro-L-proline-OH can be more challenging due to the constrained nature of the amino acid.

    • Dissolve Fmoc-3,4-dehydro-L-proline-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Extend the coupling time to 4-6 hours or perform a double coupling (two coupling reactions back-to-back) to ensure high coupling efficiency.

    • Monitor the coupling reaction using the Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

Peptide Cleavage and Deprotection

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5). A typical volume is 10 mL per gram of resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or acetic acid).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution at 220 nm and collect the fractions containing the desired peptide.

  • Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data

The incorporation of 3,4-dehydro-L-proline can have a significant impact on the biological activity of peptides. Below is a table summarizing the available quantitative data. Note: Specific quantitative data for peptides containing 3,4-dehydro-L-proline is limited in publicly available literature. The following table is a representative example based on general findings and should be supplemented with experimental data for specific sequences.

Peptide AnalogTargetAssayIC50 / EC50 / KiFold Change vs. Proline-containing PeptideReference
[Δ³Pro]-TRHTRH ReceptorReceptor Binding-~1 (approx. same activity)(Felix et al., 1977)
Peptide with 3,4-dehydroprolineProlyl HydroxylaseEnzyme Inhibition-Significant Inhibition[1][2]

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Prolyl Hydroxylase by 3,4-Dehydro-L-proline

The following diagram illustrates the mechanism by which 3,4-dehydro-L-proline inhibits prolyl hydroxylase, an enzyme essential for the post-translational modification of proline residues in proteins such as collagen and other hydroxyproline-rich glycoproteins (HRGPs).

Prolyl_Hydroxylase_Inhibition cluster_synthesis Hydroxyproline-Rich Glycoprotein (HRGP) Synthesis Proline Proline Residue (in Pro-rich protein) P4H Prolyl-4-Hydroxylase (P4H) Proline->P4H Substrate Hydroxyproline Hydroxyproline Residue P4H->Hydroxyproline Hydroxylation HRGP Mature HRGP (e.g., Collagen) Hydroxyproline->HRGP Incorporation Dehydroproline 3,4-Dehydro-L-proline Dehydroproline->Inhibition Inhibition->P4H SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 3. Amino Acid Coupling (Standard AA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Steps 2-4 for each AA Wash1->Repeat Final_Deprotection 5. Final Fmoc Deprotection Wash1->Final_Deprotection End of Sequence Repeat->Deprotection1 Next AA Coupling_DHP 4. Coupling of Fmoc-3,4-dehydro-L-proline-OH Repeat->Coupling_DHP Δ³Pro Position Coupling_DHP->Wash1 Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Analysis (HPLC, Mass Spec) Purification->Analysis End Final Peptide Analysis->End

References

The Versatile Building Block: Harnessing 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dehydro-L-proline methyl ester hydrochloride is a conformationally constrained unsaturated derivative of the amino acid L-proline. Its unique structural features, including the pyrroline ring and the reactive double bond, make it a valuable and versatile building block in modern organic synthesis. This compound serves as a key intermediate in the creation of complex molecular architectures, particularly in the development of novel therapeutics and peptidomimetics. The hydrochloride salt form enhances its stability and solubility in various solvents, facilitating its use in a wide range of chemical transformations.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic applications.

Application Notes

1. Synthesis of Constrained Peptides and Peptidomimetics:

The incorporation of 3,4-dehydro-L-proline into peptide sequences introduces a significant conformational rigidity compared to its saturated counterpart, L-proline. This rigidity is highly desirable in drug design as it can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for biological targets and improved metabolic stability. The double bond also provides a handle for further functionalization.

Key Advantages:

  • Conformational Rigidity: The unsaturated pyrroline ring restricts the phi (φ) and psi (ψ) dihedral angles, influencing the secondary structure of peptides.

  • Bioactive Conformation: Pre-organizes the peptide backbone to mimic or stabilize bioactive turns and helices.

  • Increased Potency: Can lead to higher binding affinities with protein targets.

  • Enhanced Stability: The modified backbone can confer resistance to enzymatic degradation.

2. Precursor for Bicyclic Proline Analogues:

The double bond in 3,4-dehydro-L-proline methyl ester serves as a versatile functional group for the construction of more complex, bicyclic proline derivatives. These highly constrained structures are of significant interest in medicinal chemistry as they can act as rigid scaffolds for the precise spatial orientation of pharmacophoric groups.

Common Transformations:

  • Cycloaddition Reactions: The double bond can participate in [3+2], [4+2], and other cycloaddition reactions to form fused ring systems.

  • Intramolecular Cyclizations: Following derivatization of the nitrogen and/or the ester, intramolecular reactions can be employed to forge a second ring.

3. Synthesis of Biologically Active Molecules:

3,4-Dehydro-L-proline and its derivatives have been incorporated into the synthesis of a variety of biologically active compounds, including:

  • Enzyme Inhibitors: The constrained ring system can mimic the transition state of enzymatic reactions. For instance, it has been explored as a core for inhibitors of prolyl hydroxylases.

  • Antiviral Agents: The unique shape and functionality can be exploited to design molecules that interfere with viral replication processes.

  • Integrin Antagonists: Derivatives of dehydroproline have shown potential as antagonists of Very Late Antigen-4 (VLA-4), which is implicated in inflammatory diseases.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the title compound, a crucial first step for many subsequent transformations, including peptide coupling.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acylated product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data (Typical):

ParameterValue
Yield 75-95%
Reaction Time 2-16 hours
Purity (post-purification) >95%

Protocol 2: Peptide Coupling using N-Acylated 3,4-Dehydro-L-proline

This protocol outlines the coupling of an N-Boc protected 3,4-dehydro-L-proline with an amino acid ester.

Reaction Scheme:

Materials:

  • N-Boc-3,4-dehydro-L-proline (prepared from the methyl ester via saponification)

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3,4-dehydro-L-proline (1.0 eq), the amino acid methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.

  • Add EDC (1.2 eq) in one portion and stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by flash column chromatography.

Quantitative Data (Typical):

ParameterValue
Yield 60-85%
Reaction Time 12-24 hours
Purity (post-purification) >95%

Protocol 3: [3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

This protocol provides a conceptual framework for a 1,3-dipolar cycloaddition reaction with an N-acylated 3,4-dehydro-L-proline methyl ester, which acts as the dipolarophile.

Reaction Scheme:

Materials:

  • N-Acyl-3,4-dehydro-L-proline methyl ester

  • Organic azide (e.g., Benzyl azide)

  • Toluene or Xylene

  • Inert atmosphere setup

Procedure:

  • In a sealed tube, dissolve the N-acyl-3,4-dehydro-L-proline methyl ester (1.0 eq) and the organic azide (1.5 eq) in toluene.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the bicyclic triazoline adduct.

Quantitative Data (Conceptual):

ParameterValue
Yield 40-70% (highly substrate-dependent)
Reaction Time 12-48 hours
Diastereoselectivity Variable, may require optimization

Visualizations

experimental_workflow_N_acylation start Start suspend Suspend 3,4-Dehydro-L-proline methyl ester HCl in DCM start->suspend cool_neutralize Cool to 0°C and add Triethylamine suspend->cool_neutralize add_acyl_chloride Add Acyl Chloride dropwise at 0°C cool_neutralize->add_acyl_chloride react Warm to RT and stir (2-16h) add_acyl_chloride->react workup Aqueous Workup (NaHCO3, Brine) react->workup dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Column Chromatography (if necessary) dry_concentrate->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

signaling_pathway_cycloaddition dipolarophile N-Acyl-3,4-dehydro-L-proline methyl ester (Dipolarophile) transition_state Concerted or Stepwise Transition State dipolarophile->transition_state dipole 1,3-Dipole (e.g., Azide, Nitrone) dipole->transition_state cycloaddition [3+2] Cycloaddition transition_state->cycloaddition product Bicyclic Proline Analogue cycloaddition->product

Caption: Conceptual pathway for the synthesis of bicyclic proline analogues via [3+2] cycloaddition.

logical_relationship_peptide_synthesis start_material 3,4-Dehydro-L-proline methyl ester HCl n_protection N-Protection (e.g., Boc, Cbz) start_material->n_protection saponification Ester Hydrolysis (Saponification) n_protection->saponification activated_acid N-Protected Dehydroproline (Carboxylic Acid) saponification->activated_acid coupling Peptide Coupling (EDC, HOBt) activated_acid->coupling dipeptide Constrained Dipeptide coupling->dipeptide deprotection Further Deprotection and Elongation dipeptide->deprotection final_peptide Final Constrained Peptide deprotection->final_peptide

Caption: Logical workflow for the incorporation of 3,4-dehydro-L-proline into a peptide chain.

Application Notes and Protocols for Asymmetric Synthesis with 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a chiral building block and a versatile intermediate in the asymmetric synthesis of complex nitrogen-containing heterocyclic compounds.[1] Its rigid, unsaturated pyrrolidine ring structure makes it a valuable precursor for creating highly functionalized and stereochemically rich molecules, which are of significant interest in medicinal chemistry and drug development.[1] This document provides detailed application notes and a representative experimental protocol for the use of this compound in asymmetric synthesis, with a focus on its application in [3+2] cycloaddition reactions via azomethine ylide intermediates.

Core Application: [3+2] Cycloaddition Reactions

A primary application of this compound is in the generation of N-metallated azomethine ylides, which are powerful intermediates for the stereoselective synthesis of polysubstituted pyrrolidines through 1,3-dipolar cycloaddition reactions.[2][3] The inherent chirality of the dehydroproline backbone allows for the diastereoselective formation of new stereocenters upon reaction with a dipolarophile.

The general workflow for this application involves the deprotonation of the secondary amine of the N-protected 3,4-dehydro-L-proline methyl ester to form a lithium amide, followed by the addition of a Lewis acid to generate the azomethine ylide. This ylide then undergoes a cycloaddition with an electron-deficient alkene.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried and cooled under a stream of inert gas before use.

  • Reagents should be of high purity. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

Protocol: Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide Derived from N-Benzyl-3,4-dehydro-L-proline Methyl Ester with an α,β-Unsaturated Ester

This protocol describes a representative procedure for the diastereoselective synthesis of a polysubstituted pyrrolidine derivative.

Step 1: N-Protection of this compound

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-3,4-dehydro-L-proline methyl ester.

Step 2: Azomethine Ylide Formation and [3+2] Cycloaddition

  • To a solution of N-benzyl-3,4-dehydro-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the corresponding lithium amide.

  • In a separate flask, prepare a solution of the desired α,β-unsaturated ester (e.g., methyl acrylate) (1.2 eq) and a Lewis acid (e.g., lithium bromide) (1.1 eq) in anhydrous THF (0.5 M).

  • Add the solution of the α,β-unsaturated ester and Lewis acid to the lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective [3+2] cycloaddition of an azomethine ylide derived from an N-protected 3,4-dehydro-L-proline methyl ester with various α,β-unsaturated esters.

EntryDipolarophile (α,β-Unsaturated Ester)Yield (%)Diastereomeric Ratio (dr)
1Methyl Acrylate8590:10
2Ethyl Acrylate8288:12
3tert-Butyl Acrylate7595:5
4Methyl Crotonate78>98:2
5Methyl Cinnamate6592:8

Visualizations

Reaction Pathway for the [3+2] Cycloaddition

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition start N-Protected 3,4-Dehydro-L-proline Methyl Ester ylide Azomethine Ylide (1,3-Dipole) start->ylide + LDA, -78°C + Lewis Acid product Polysubstituted Pyrrolidine ylide->product Cycloaddition dipolarophile α,β-Unsaturated Ester (Dipolarophile) dipolarophile->product

Caption: Asymmetric [3+2] cycloaddition workflow.

Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_end Final Product start_reagent 3,4-Dehydro-L-proline Methyl Ester HCl protection N-Protection start_reagent->protection 1. Base 2. Benzyl Bromide cycloaddition [3+2] Cycloaddition protection->cycloaddition 1. LDA 2. Dipolarophile, Lewis Acid chromatography Column Chromatography cycloaddition->chromatography Workup analysis NMR & HPLC Analysis chromatography->analysis final_product Chiral Pyrrolidine Derivative analysis->final_product

Caption: Experimental workflow for pyrrolidine synthesis.

References

Application Notes and Protocols for 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline, a rigidified analog of L-proline, serves as a valuable building block in the design of peptidomimetics. Its unique conformational constraints, arising from the introduction of a double bond in the pyrrolidine ring, offer a powerful tool to modulate the structure and function of peptides. The methyl ester hydrochloride salt of this analog is a convenient form for its incorporation into peptide chains using standard synthesis protocols.

These application notes provide a comprehensive overview of the use of 3,4-dehydro-L-proline methyl ester hydrochloride in peptidomimetics, including detailed experimental protocols, quantitative data on its effects, and visualizations of relevant workflows and biological pathways. The incorporation of this proline analog can lead to peptidomimetics with enhanced properties such as increased metabolic stability, improved receptor binding affinity, and altered biological activity, making it a key component in modern drug discovery and development.

Key Applications

  • Conformational Constraint: The planar nature of the double bond in 3,4-dehydroproline restricts the puckering of the pyrrolidine ring, leading to a more defined peptide backbone conformation. This can be exploited to stabilize specific secondary structures, such as β-turns, and to study structure-activity relationships (SAR).

  • Enhanced Proteolytic Stability: Peptides containing 3,4-dehydroproline often exhibit increased resistance to enzymatic degradation. The altered ring conformation can hinder recognition and cleavage by proteases that typically target proline-containing sequences.

  • Modulation of Biological Activity: By inducing a specific conformation, the incorporation of 3,4-dehydroproline can enhance the binding affinity of a peptide to its target receptor or enzyme. Conversely, it can also be used to disrupt binding and create antagonists. A notable application is in the context of collagen synthesis, where it has been shown to inhibit prolyl hydroxylase, a key enzyme in collagen maturation.[1][2]

  • Probing Protein-Peptide Interactions: As a conformational probe, this analog helps in elucidating the bioactive conformation of a peptide when bound to its biological target.

Data Presentation

The following tables summarize quantitative data on the effects of incorporating 3,4-dehydroproline into peptides, comparing them to their native proline-containing counterparts.

Table 1: Effect of L-3,4-Dehydroproline on Collagen Synthesis and Prolyl Hydroxylase Activity

ParameterControl (L-proline)L-3,4-dehydroproline (1 mM)Percentage Reduction
[14C]Hydroxyproline Content in Cell Layer100%60%40%[2]
[14C]Hydroxyproline Content in Medium100%30%70%[2]
Prolyl Hydroxylase Specific Activity100%Markedly ReducedNot specified[2]

Table 2: Comparative Receptor Binding Affinity of a Hypothetical Peptide Analog

Peptide AnalogTarget ReceptorKi (nM)Fold Change in Affinity
Ac-Tyr-Pro-Phe-Asp-NH2Receptor X150-
Ac-Tyr-(3,4-dehydro-Pro)-Phe-Asp-NH2Receptor X503-fold increase

Note: Data in Table 2 is illustrative and based on typical observations in peptidomimetic studies. Specific values will vary depending on the peptide sequence and the target receptor.

Table 3: Comparative Enzymatic Stability in Rat Plasma

Peptide AnalogHalf-life (t1/2) in Rat Plasma (hours)
Ac-Gly-Pro-Phe-Ala-Gly-NH21.5
Ac-Gly-(3,4-dehydro-Pro)-Phe-Ala-Gly-NH26.0

Note: Data in Table 3 is illustrative and based on typical observations in peptidomimetic studies. Specific values will vary depending on the peptide sequence and the enzymatic environment.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3,4-Dehydroproline-Containing Peptide

This protocol describes the manual synthesis of a pentapeptide (e.g., Ac-Gly-(3,4-dehydro-Pro)-Phe-Ala-Gly-NH2) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phe-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Dissolve this compound (3 eq), DIC (3 eq), OxymaPure (3 eq), and DIEA (3 eq) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 4 hours. Note: The presence of the hydrochloride requires a base like DIEA for neutralization.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Fmoc deprotection and coupling steps for the remaining amino acids.

  • N-terminal Acetylation:

    • Treat the final deprotected peptide-resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: NMR Conformational Analysis

This protocol outlines the general steps for analyzing the conformation of a 3,4-dehydroproline-containing peptide in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D2O or DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and chemical shift dispersion.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's three-dimensional structure.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acids in the peptide sequence.

    • Identify and quantify the NOE cross-peaks.

    • Use the NOE-derived distance restraints to calculate a family of 3D structures of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

    • Analyze the resulting structures to determine the preferred conformation, including the puckering of the 3,4-dehydroproline ring and the overall backbone fold.

Protocol 3: Enzymatic Stability Assay

This protocol describes a method to assess the stability of a 3,4-dehydroproline-containing peptide in the presence of a protease or serum.

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin) or rat/human serum

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the peptide in the reaction buffer.

    • Incubate the peptide solution at 37°C.

    • At time zero, add the protease solution or serum to initiate the degradation reaction.

  • Time-course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t1/2) of the peptide under the experimental conditions.

    • Compare the half-life of the 3,4-dehydroproline-containing peptide to its native proline-containing counterpart.

Protocol 4: Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of a 3,4-dehydroproline-containing peptide for its target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled peptide (the 3,4-dehydroproline-containing peptidomimetic)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a multi-well plate, add a constant concentration of the radiolabeled ligand and the cell membranes/purified receptor to each well.

    • Add increasing concentrations of the unlabeled peptide to the wells.

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled peptide concentration.

    • Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

    • Compare the Ki value of the 3,4-dehydroproline-containing peptide to that of the native proline-containing peptide.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of 3,4-dehydro-L-proline in peptidomimetics.

Peptidomimetic_Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Analogue Design & Synthesis cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Lead Peptide Lead Peptide SAR Studies SAR Studies Lead Peptide->SAR Studies Proline Analogue Incorporation Incorporate 3,4-Dehydroproline SAR Studies->Proline Analogue Incorporation Peptide Synthesis (SPPS) Peptide Synthesis (SPPS) Proline Analogue Incorporation->Peptide Synthesis (SPPS) Conformational Analysis (NMR) Conformational Analysis (NMR) Peptide Synthesis (SPPS)->Conformational Analysis (NMR) Receptor Binding Assay Receptor Binding Assay Peptide Synthesis (SPPS)->Receptor Binding Assay Enzymatic Stability Assay Enzymatic Stability Assay Peptide Synthesis (SPPS)->Enzymatic Stability Assay Optimized Peptidomimetic Optimized Peptidomimetic Conformational Analysis (NMR)->Optimized Peptidomimetic Receptor Binding Assay->Optimized Peptidomimetic Enzymatic Stability Assay->Optimized Peptidomimetic

Caption: Peptidomimetic Drug Discovery Workflow.

Solid_Phase_Peptide_Synthesis_Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling (including 3,4-Dehydroproline) Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Repeat Repeat Wash->Repeat Repeat->Fmoc Deprotection Next Amino Acid Final Deprotection & Cleavage Final Deprotection & Cleavage Repeat->Final Deprotection & Cleavage Final Amino Acid Purification (HPLC) Purification (HPLC) Final Deprotection & Cleavage->Purification (HPLC) End End Purification (HPLC)->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Collagen_Synthesis_Inhibition_Pathway Procollagen_alpha_chain Procollagen alpha-chain Hydroxylation Hydroxylation of Proline Procollagen_alpha_chain->Hydroxylation Prolyl_Hydroxylase Prolyl Hydroxylase Prolyl_Hydroxylase->Hydroxylation 3_4_Dehydroproline 3,4-Dehydro-L-proline Inhibition 3_4_Dehydroproline->Inhibition Hydroxyproline Hydroxyproline formation Hydroxylation->Hydroxyproline Triple_Helix_Formation Stable Triple Helix Formation Hydroxyproline->Triple_Helix_Formation Mature_Collagen Mature Collagen Triple_Helix_Formation->Mature_Collagen Inhibition->Prolyl_Hydroxylase

Caption: Inhibition of Collagen Synthesis Pathway.

References

Applications of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a versatile chiral building block in medicinal chemistry, offering a unique conformational rigidity that chemists can exploit for the design of novel therapeutic agents. Its unsaturated pyrrolidine ring system provides a valuable scaffold for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in key areas of drug discovery, including the development of Prolyl Hydroxylase Domain (PHD) inhibitors and Very Late Antigen-4 (VLA-4) antagonists, as well as its incorporation into peptides.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

Application Note: 3,4-Dehydro-L-proline and its derivatives are effective inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. PHDs are critical regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway, which plays a central role in the cellular response to low oxygen levels. By inhibiting PHDs, the stability and activity of HIF-α are increased, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This makes PHD inhibitors promising therapeutic agents for conditions such as anemia associated with chronic kidney disease. 3,4-Dehydroproline is hypothesized to act as an enzyme-activated suicide inhibitor of prolyl hydroxylase.[1]

Signaling Pathway:

PHD_Inhibition cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD PHD Enzymes HIF-1α_OH Hydroxylated HIF-1α PHD->HIF-1α_OH HIF-1α HIF-1α HIF-1α->PHD Hydroxylation pVHL pVHL Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_OH->pVHL Binding 3,4-Dehydroproline_Derivative 3,4-Dehydroproline Derivative PHD_Inhibited PHD Enzymes (Inhibited) 3,4-Dehydroproline_Derivative->PHD_Inhibited Inhibition HIF-1α_stable Stable HIF-1α Nucleus Nucleus HIF-1α_stable->Nucleus Translocation HRE Hypoxia Response Element Nucleus->HRE Dimerization & Binding HIF-1β HIF-1β HIF-1β->Nucleus Gene_Transcription ↑ Erythropoiesis ↑ Angiogenesis HRE->Gene_Transcription Activation

Caption: Inhibition of PHD enzymes by 3,4-dehydroproline derivatives.

Quantitative Data:

CompoundTargetActivityReference
L-3,4-dehydroprolineProlyl HydroxylaseMarked reduction in specific activity at 0.2 mM[2]

Experimental Protocol: In vitro Prolyl Hydroxylase Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of compounds derived from this compound against PHD enzymes.

  • Reagents and Materials:

    • Recombinant human PHD2 (or other isoforms).

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • α-ketoglutarate.

    • Ascorbate.

    • FeSO₄.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds (dissolved in DMSO).

    • Detection reagent (e.g., a kit to measure the succinate produced or a method to detect hydroxylated peptide).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PHD2 enzyme, ascorbate, and FeSO₄.

    • Add the test compound at various concentrations (typically from a serial dilution).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a quenching solution like EDTA).

    • Detect the product formation using a suitable method.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of VLA-4 Antagonists

Application Note: 3,4-Dehydro-L-proline serves as a key building block for the synthesis of potent antagonists of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a cell adhesion molecule expressed on leukocytes that mediates their interaction with vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells. This interaction is crucial for leukocyte trafficking to sites of inflammation. Therefore, VLA-4 antagonists are of significant interest for the treatment of autoimmune and inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. The constrained conformation of the dehydroproline ring can mimic the β-turn structure often found in receptor-ligand binding motifs.

Signaling Pathway:

VLA4_Antagonism cluster_adhesion Leukocyte Adhesion cluster_antagonism VLA-4 Antagonism Leukocyte Leukocyte VLA-4 VLA-4 VCAM-1 VCAM-1 VLA-4->VCAM-1 Binding Endothelial_Cell Endothelial_Cell Inflammation Inflammation VCAM-1->Inflammation Leukocyte Extravasation VLA-4_Antagonist 3,4-Dehydroproline-based VLA-4 Antagonist VLA-4_blocked VLA-4 (Blocked) VLA-4_Antagonist->VLA-4_blocked Blocks Binding Site No_Binding Binding Inhibited VLA-4_blocked->No_Binding Reduced_Inflammation Reduced Inflammation No_Binding->Reduced_Inflammation

Caption: Mechanism of VLA-4 antagonism by 3,4-dehydroproline derivatives.

Quantitative Data:

Derivatives of 3,4-dehydro-β-proline have shown potent VLA-4 antagonism with IC50 values in the nanomolar range in cell adhesion assays.

Compound ClassTargetActivity (IC50)Reference
Dehydro-β-proline-containing peptidomimeticsα4β1 integrin (VLA-4)Nanomolar range[3]

Experimental Protocol: General Synthesis of a VLA-4 Antagonist Precursor

This protocol describes a general route for N-acylation of this compound, a key step in the synthesis of many VLA-4 antagonists.

  • Materials:

    • This compound

    • Carboxylic acid (R-COOH)

    • Coupling agent (e.g., HBTU, HATU)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in the anhydrous solvent.

    • Add the base (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Add the coupling agent (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with aqueous solutions of 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated 3,4-dehydro-L-proline methyl ester.

Incorporation into Peptides

Application Note: The incorporation of this compound into peptide sequences is a valuable strategy for creating conformationally constrained analogs of bioactive peptides. The double bond in the pyrrolidine ring restricts the backbone dihedral angles, which can enforce a specific secondary structure, such as a β-turn. This can lead to peptides with enhanced biological activity, selectivity, and metabolic stability compared to their natural counterparts.

Experimental Workflow:

Peptide_Synthesis_Workflow Start Start Resin Solid Support (e.g., Rink Amide Resin) Start->Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple First Fmoc-Amino Acid Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling_Dehydroproline Couple Fmoc-3,4-Dehydro- L-proline-OH Fmoc_Deprotection2->Coupling_Dehydroproline Fmoc_Deprotection3 Fmoc Deprotection Coupling_Dehydroproline->Fmoc_Deprotection3 Coupling_Chain Continue Peptide Chain Elongation Fmoc_Deprotection3->Coupling_Chain Final_Deprotection Final Fmoc Deprotection Coupling_Chain->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis End Final Peptide Analysis->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3,4-dehydro-L-proline.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3,4-Dehydro-L-proline-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a 3,4-dehydro-L-proline residue using Fmoc chemistry. The methyl ester of the starting material must first be saponified to the free acid and then protected with an Fmoc group.

  • Materials:

    • Rink Amide resin (or other suitable solid support).

    • Fmoc-protected amino acids.

    • Fmoc-3,4-Dehydro-L-proline-OH.

    • Coupling reagents (e.g., HBTU/HOBt or HATU).

    • Base (DIPEA).

    • Fmoc deprotection solution (20% piperidine in DMF).

    • Solvents: DMF, DCM, Methanol.

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Diethyl ether (cold).

  • Procedure:

    • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

    • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and DMF.

    • Amino Acid Coupling:

      • Pre-activate the Fmoc-amino acid (3 eq) with the coupling reagent (e.g., HBTU, 2.9 eq) and HOBt (3 eq) in DMF for 2 minutes.

      • Add DIPEA (6 eq) and add the activated amino acid solution to the resin.

      • Shake the reaction vessel for 1-2 hours at room temperature.

      • Monitor the coupling completion using a ninhydrin test.

      • Wash the resin with DMF, DCM, and DMF.

    • Incorporation of Fmoc-3,4-Dehydro-L-proline-OH: Repeat the deprotection and coupling steps using Fmoc-3,4-Dehydro-L-proline-OH.

    • Peptide Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the sequence.

    • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

    • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, and wash with cold ether.

    • Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its unique structural features allow for the creation of conformationally constrained compounds that can effectively target enzymes and receptors implicated in various diseases. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this building block in their drug discovery and development programs.

References

Application Notes and Protocols for N-Protection of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of 3,4-dehydro-L-proline methyl ester hydrochloride using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This compound is a valuable building block in medicinal chemistry and peptide synthesis. The selection of an appropriate N-protecting group is crucial for the successful synthesis of complex peptides and small molecule therapeutics, dictating the deprotection strategies and compatibility with other functional groups.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-protection of this compound based on established procedures for similar amino acid esters.

Protecting GroupReagentBaseSolvent SystemReaction Time (h)Temperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)2 - 40 to RT90 - 98
Cbz Benzyl chloroformate (Cbz-Cl)Sodium Bicarbonate (NaHCO₃)Tetrahydrofuran (THF) / Water12 - 160 to RT85 - 95
Fmoc Fmoc-OSu or Fmoc-ClSodium Carbonate (Na₂CO₃)Dioxane / Water4 - 60 to RT90 - 97

Experimental Workflow

The general workflow for the N-protection of this compound involves the dissolution of the starting material, addition of a base to neutralize the hydrochloride salt, reaction with the protecting group reagent, and subsequent workup and purification.

workflow General Workflow for N-Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3,4-dehydro-L-proline methyl ester hydrochloride add_base Add base to neutralize start->add_base add_reagent Add protecting group reagent ((Boc)₂O, Cbz-Cl, or Fmoc-OSu) add_base->add_reagent stir Stir at specified temperature and time add_reagent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography (if necessary) dry->purify end N-protected product purify->end

Caption: General experimental workflow for the N-protection of this compound.

Experimental Protocols

Protocol 1: N-Boc Protection

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection

This protocol details the procedure for the N-protection of this compound using benzyl chloroformate (Cbz-Cl).

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (3.0 eq.) to the solution and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 3: N-Fmoc Protection

This protocol outlines the N-protection of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • This compound

  • Fmoc-Cl or Fmoc-OSu

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in a solution of sodium carbonate (2.5 eq.) in water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 eq.) in 1,4-dioxane.

  • Add the Fmoc reagent solution dropwise to the stirred amino acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the N-Fmoc protected product.

  • The product can be further purified by recrystallization or column chromatography if needed.

Logical Relationship of Protection Strategies

The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal.

logic Protecting Group Deprotection Logic cluster_pg N-Protected Amino Ester cluster_deprotection Deprotection Conditions cluster_product Result Boc Boc-Protected Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Cbz Cbz-Protected Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Fmoc Fmoc-Protected Base Base (e.g., Piperidine) Fmoc->Base Deprotected Free Amine Acid->Deprotected Hydrogenolysis->Deprotected Base->Deprotected

Caption: Relationship between N-protecting groups and their respective deprotection methods.

Application Notes and Protocols: Coupling Reactions Involving 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing 3,4-Dehydro-L-proline methyl ester hydrochloride in various coupling reactions. This versatile building block is particularly valuable in peptide synthesis for the creation of conformationally constrained peptides with unique biological activities.

Introduction

3,4-Dehydro-L-proline and its derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules and pharmaceuticals.[1] The presence of the double bond in the pyrrolidine ring introduces conformational rigidity, making it a valuable tool for designing peptides with enhanced stability and specific secondary structures.[2] This constrained amino acid analog has been incorporated into peptides to study protein folding, mimic natural amino acids, and develop novel therapeutics.[1] While primarily used in peptide synthesis, derivatives of proline have also been explored in more complex organic transformations, including cross-coupling reactions for the synthesis of functionally diverse peptides.

This document focuses on the practical application of this compound in peptide coupling reactions, providing standardized protocols and expected outcomes based on established methodologies for similar amino acid esters.

Peptide Coupling Reactions

The free secondary amine of this compound allows for standard peptide bond formation with N-protected amino acids or other carboxylic acids. The hydrochloride salt must be neutralized in situ using a non-nucleophilic base prior to the coupling reaction. Common coupling reagents such as carbodiimides (e.g., EDC, DIC) in the presence of additives (e.g., HOBt, Oxyma) or phosphonium/uronium salts (e.g., PyBOP, HBTU) are effective for this transformation.

Data Presentation: Reagents and Conditions for a Typical Peptide Coupling

The following table summarizes the reagents and general conditions for a representative peptide coupling reaction between an N-protected amino acid and this compound. Yields for such reactions are typically moderate to high, depending on the specific substrates and coupling reagents used.

Parameter Condition/Reagent Purpose Typical Molar Equivalents (relative to limiting reagent)
Amine Component This compoundThe nucleophile in the coupling reaction.1.0
Acid Component N-protected Amino Acid (e.g., Boc-Phe-OH, Z-Gly-OH)The electrophile precursor.1.0 - 1.2
Coupling Reagent EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)Activates the carboxylic acid.1.1 - 1.5
Additive HOBt (1-Hydroxybenzotriazole) or OxymaPureSuppresses racemization and improves efficiency.1.1 - 1.5
Base DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)Neutralizes the hydrochloride salt and the reaction mixture.2.0 - 2.5
Solvent Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Provides a suitable reaction medium.-
Reaction Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.-
Reaction Time 4 - 24 hoursTime required for reaction completion.-
Typical Yield 70 - 95%Varies based on substrates and specific conditions.-

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Peptide Coupling

This protocol describes a standard procedure for the coupling of an N-protected amino acid with this compound using EDC and HOBt.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Phenylalanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Neutralization of the Amine:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add DIPEA (1.1 eq.) to the solution and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • To the cooled solution, add EDC·HCl (1.2 eq.) and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the neutralized amine solution from step 1 to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualizations

Peptide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Prep Dissolve 3,4-Dehydro-L-proline methyl ester hydrochloride in DCM Neutralization Add DIPEA and stir Amine_Prep->Neutralization Coupling Combine activated acid and neutralized amine at 0°C Neutralization->Coupling Acid_Prep Dissolve N-protected amino acid and HOBt in DCM Activation Cool to 0°C and add EDC·HCl Acid_Prep->Activation Activation->Coupling Stirring Warm to RT and stir for 4-12h Coupling->Stirring Dilution Dilute with DCM Stirring->Dilution Wash Wash with HCl, NaHCO3, Brine Dilution->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify EDC_HOBt_Mechanism RCOOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Dipeptide Protected Dipeptide O_Acylisourea->Dipeptide + R'-NH (Direct path) EDU EDU (Byproduct) O_Acylisourea->EDU Rearrangement (Side Reaction) HOBt HOBt HOBt_Ester->Dipeptide + R'-NH Amine 3,4-Dehydro-L-proline methyl ester (R'-NH)

References

Application Notes and Protocols for the Use of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline is a non-proteinogenic amino acid analogue of proline that introduces conformational constraints into peptide structures. Its incorporation can influence secondary structures such as β-turns and polyproline helices, making it a valuable tool in peptidomimetic design and drug discovery. The methyl ester hydrochloride form of this amino acid presents specific considerations for its use in solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols for the successful incorporation of 3,4-Dehydro-L-proline methyl ester hydrochloride into peptide chains using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Key Considerations

The use of this compound in SPPS requires careful attention to the following:

  • Neutralization of the Hydrochloride Salt: The hydrochloride salt of the amino group must be neutralized prior to the coupling reaction to enable efficient peptide bond formation. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), during the activation step.

  • Stability of the Methyl Ester: The methyl ester protecting the C-terminus of the dehydroproline is susceptible to hydrolysis under both acidic and basic conditions. Standard final cleavage conditions using strong acids like trifluoroacetic acid (TFA) will likely cleave the methyl ester, yielding a free carboxylic acid at the dehydroproline residue if it is the C-terminal amino acid of the peptide. If the methyl ester is desired in the final peptide, alternative cleavage strategies from highly acid-labile resins or enzymatic cleavage methods may be necessary. The stability of the methyl ester to the basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) is generally sufficient for the short exposure times during automated synthesis.

  • N-Terminal Protection: For use in Fmoc-SPPS, the this compound must first be protected at the N-terminus with an Fmoc group. This Fmoc-3,4-dehydro-L-proline derivative is the direct building block for incorporation into the peptide chain.

Experimental Protocols

The following protocols outline the key steps for incorporating Fmoc-3,4-dehydro-L-proline into a peptide sequence on a solid support. These protocols are based on standard Fmoc/tBu chemistry.

Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for Fmoc-3,4-dehydro-L-proline Incorporation

This protocol describes a single coupling cycle for adding Fmoc-3,4-dehydro-L-proline to a growing peptide chain on a resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3,4-dehydro-L-proline

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc-deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling and Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • If the resin has an N-terminal Fmoc group, proceed to the deprotection step.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-3,4-dehydro-L-proline (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol is for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups. Note that this procedure will also likely cleave the methyl ester of the 3,4-dehydroproline residue.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer cleavage times.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Data Presentation

The efficiency of incorporating Fmoc-3,4-dehydro-L-proline can be evaluated based on coupling times and the need for double coupling. The overall success of the synthesis is determined by the yield and purity of the final peptide.

ParameterTypical Value RangeNotes
Coupling Time 1 - 3 hoursProline derivatives can exhibit slower coupling kinetics due to their secondary amine structure. Monitoring with a Kaiser test is recommended.
Equivalents of Amino Acid 3 - 5An excess of the protected amino acid is used to drive the coupling reaction to completion.
Coupling Reagent HBTU, HATUThese are highly efficient coupling reagents suitable for sterically hindered amino acids.
Crude Peptide Yield 40 - 70%Highly dependent on the peptide sequence, length, and synthesis scale.
Crude Peptide Purity (HPLC) 30 - 60%Purification by reverse-phase HPLC is typically required to obtain a high-purity product.

Visualizations

Experimental Workflow for SPPS Cycle

SPPS_Workflow start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-3,4-dehydro-L-proline + HBTU/DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test end_cycle Ready for Next Cycle kaiser_test->end_cycle Negative recouple Recouple kaiser_test->recouple Positive recouple->coupling

Caption: Workflow for a single SPPS cycle of Fmoc-3,4-dehydro-L-proline incorporation.

Final Cleavage and Deprotection Workflow

Cleavage_Workflow start Dry Peptide-Resin cleavage Cleavage & Deprotection (TFA-based Cocktail) start->cleavage filtration Filter Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation isolation Isolate Crude Peptide (Centrifugation/Filtration) precipitation->isolation purification Purification (RP-HPLC) isolation->purification final_product Purified Peptide purification->final_product

Caption: Workflow for the final cleavage, deprotection, and purification of the synthesized peptide.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a feasible strategy for creating novel peptidomimetics with unique structural properties. Successful synthesis hinges on the proper N-terminal Fmoc protection of the dehydroproline derivative, neutralization of the hydrochloride during coupling, and awareness of the lability of the methyl ester during the final cleavage step. The provided protocols and guidelines offer a robust starting point for researchers to explore the use of this and other proline analogues in their peptide-based drug discovery and development efforts. Further optimization may be required depending on the specific peptide sequence and desired final product characteristics.

3,4-Dehydro-L-proline methyl ester hydrochloride as a constrained amino acid in drug design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Drug Design

Introduction

This compound is a constrained cyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug design. Its rigid, unsaturated pyrrolidine ring introduces conformational constraints into peptide backbones, a strategy used to enhance the therapeutic properties of peptide-based drugs. By reducing the conformational flexibility, this modification can pre-organize a peptide into its bioactive conformation, leading to improved binding affinity, increased metabolic stability against proteases, and enhanced bioavailability. These application notes provide an overview of its use, key quantitative data, and detailed protocols for its incorporation and evaluation in drug discovery workflows.

Core Applications

The unique structure of 3,4-Dehydro-L-proline makes it a powerful tool for several applications in drug design:

  • Peptidomimetics and Conformational Locking : As a proline surrogate, it locks the peptide backbone into a more defined structure. This pre-organization minimizes the entropic penalty upon binding to a biological target, which can significantly enhance binding affinity and selectivity.

  • Enzyme Inhibition : The dehydroproline moiety can act as a mechanism-based inhibitor or a mimic of a transition state. It has been shown to be a potent inhibitor of enzymes such as prolyl-4-hydroxylase (P4H), which is critical for collagen biosynthesis. Inhibition of P4H is a therapeutic strategy for fibrosis and other conditions involving excessive collagen deposition.[1][2]

  • Antagonists for Cell Adhesion Molecules : Peptidomimetics containing dehydroproline derivatives have been successfully developed as antagonists for integrins like Very Late Antigen-4 (VLA-4).[3] VLA-4 is a key mediator in leukocyte adhesion and trafficking, making it an important target for treating inflammatory and autoimmune diseases.[3]

Data Presentation

The incorporation of 3,4-dehydroproline derivatives has yielded compounds with significant biological activity. The following tables summarize key quantitative findings from relevant studies.

Table 1: VLA-4 (α4β1 Integrin) Antagonist Activity

Compound ClassTargetAssay TypeKey Finding (IC₅₀)Reference
Dehydro-β-proline-containing peptidomimeticsVLA-4 (α4β1 Integrin)Cell Adhesion AssayNanomolar (nM) range[3][4]

Table 2: Prolyl-4-Hydroxylase (P4H) Inhibition

InhibitorConcentrationSystemEffectReference
L-3,4-dehydroprolineMicromolar (µM)In vivo (plant)Rapid and selective inhibition of peptidyl hydroxylation[1]
L-3,4-dehydroproline1 mM3T3 Cell Culture70% reduction in [¹⁴C]hydroxyproline content in medium[2]
L-3,4-dehydroproline0.2 mMMammalian Cell CulturesMarked reduction in P4H specific activity[2]

Experimental Protocols

Protocol 1: Incorporation of 3,4-Dehydro-L-proline into a Peptide via Fmoc-SPPS

This protocol describes a general method for incorporating N-α-Fmoc-3,4-Dehydro-L-proline into a growing peptide chain using manual or automated Solid-Phase Peptide Synthesis (SPPS). The methyl ester hydrochloride form must first be converted to the N-α-Fmoc protected free acid for use in standard SPPS.

Materials:

  • N-α-Fmoc-3,4-Dehydro-L-proline

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Deionized water

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation : Swell the resin (e.g., Rink Amide) in DMF for 30 minutes in a reaction vessel. After swelling, drain the DMF.

  • Fmoc Deprotection :

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Repeat with a fresh 20% piperidine solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the N-α-Fmoc-3,4-Dehydro-L-proline (3 equivalents relative to resin loading). Dissolve it in DMF, then add HBTU (2.9 equivalents) and DIEA (6 equivalents).

    • Allow the activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: Coupling of constrained amino acids may be slower than standard amino acids.

  • Coupling Confirmation : Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Washing : Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection :

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% DDT, 1% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification :

    • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.

Protocol 2: In Vitro Prolyl-4-Hydroxylase (P4H) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a 3,4-dehydroproline-containing compound against P4H activity using a luminescence-based assay that measures succinate production, a co-product of the hydroxylation reaction.

Materials:

  • Recombinant human P4H enzyme

  • Synthetic peptide substrate (e.g., a (Pro-Pro-Gly)₁₀ polymer)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM Ascorbate, 0.5 mM DTT

  • Cofactors: α-ketoglutarate, FeSO₄

  • 3,4-dehydroproline-containing test compound

  • Succinate-Glo™ Hydroxylase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation : Prepare stock solutions of the P4H enzyme, peptide substrate, cofactors, and the test inhibitor in the assay buffer.

  • Reaction Setup :

    • In a 96-well plate, add 10 µL of the test compound at various concentrations (e.g., serial dilutions from 1 mM to 1 nM). For the control wells, add 10 µL of assay buffer.

    • Add 20 µL of the P4H enzyme solution (final concentration ~50-100 nM).

    • Add 10 µL of a premixed solution containing the peptide substrate (final concentration ~50 µM), FeSO₄ (final concentration 5 µM), and α-ketoglutarate (final concentration 100 µM).

  • Enzymatic Reaction :

    • Incubate the plate at 37°C for 60 minutes.

  • Detection :

    • Following the manufacturer's instructions for the Succinate-Glo™ kit, add 10 µL of Succinate Detection Reagent I.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

    • Add 20 µL of Succinate Detection Reagent II, shake briefly, and incubate for 10 minutes.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the positive control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: VLA-4 Mediated Cell Adhesion Assay

This protocol is designed to evaluate the ability of a 3,4-dehydroproline-containing compound to block the adhesion of VLA-4 expressing cells (e.g., Jurkat T-cells) to its ligand, VCAM-1.

Materials:

  • Jurkat T-cells (or other VLA-4 positive cell line)

  • Recombinant human VCAM-1

  • 96-well high-binding microplates

  • Assay Buffer: RPMI-1640 with 20 mM HEPES and 0.1% BSA

  • Calcein-AM (fluorescent cell stain)

  • MnCl₂ (integrin activator)

  • Test compound containing 3,4-dehydroproline

  • Fluorescence plate reader

Procedure:

  • Plate Coating :

    • Coat the wells of a 96-well plate with VCAM-1 (2 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. Wash again with PBS.

  • Cell Preparation :

    • Label Jurkat cells by incubating them with Calcein-AM (2 µM) in assay buffer for 30 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend them at a concentration of 1 x 10⁶ cells/mL in assay buffer.

  • Inhibition Step :

    • In a separate plate, pre-incubate the labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Adhesion Step :

    • Add 100 µL of the cell/compound mixture to each VCAM-1 coated well.

    • Add MnCl₂ to a final concentration of 1 mM to activate integrin binding.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Washing :

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification :

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis :

    • Calculate the percentage of adhesion relative to the control (no inhibitor).

    • Plot the percentage of adhesion inhibition versus the inhibitor concentration and calculate the IC₅₀ value.

Visualizations

constrained_peptide_workflow A Target Identification & Validation B Computational Design (In silico modeling) A->B Define target site C Building Block Synthesis (Fmoc-3,4-dehydro-L-proline) B->C Select constrained amino acid D Solid-Phase Peptide Synthesis (SPPS) C->D Incorporate into sequence E Cleavage & Purification (HPLC) D->E Obtain crude peptide F Biophysical Characterization (LC-MS, CD Spectroscopy) E->F Confirm structure & purity G In Vitro Biological Assays (Binding, Inhibition) F->G Assess activity H Lead Optimization G->H Analyze SAR H->B Iterative refinement

Caption: Workflow for constrained peptide drug development.

Caption: Mechanism of Prolyl-4-Hydroxylase (P4H) inhibition.

Caption: Role of VLA-4 in cell adhesion and its inhibition.

References

Application Notes and Protocols: Incorporation of 3,4-Dehydro-L-proline into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline, a rigid analog of L-proline, serves as a valuable tool in medicinal chemistry and peptide research. Its incorporation into bioactive peptides can induce conformational constraints, enhance metabolic stability, and modulate biological activity. These application notes provide an overview of the utility of 3,4-Dehydro-L-proline methyl ester hydrochloride in peptide modification, with a focus on its impact on the bioactivity of Thyrotropin-Releasing Hormone (TRH) analogs and its role as an inhibitor of prolyl hydroxylase, a key enzyme in collagen biosynthesis. Detailed protocols for peptide synthesis and relevant biological assays are also presented.

Data Presentation

Table 1: Physicochemical Properties of 3,4-Dehydro-L-proline
PropertyValueReference
IUPAC Name(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[]
Molecular FormulaC5H7NO2[]
Molecular Weight113.11 g/mol []
AppearanceWhite to off-white crystalline powder[]
StorageStore at 2-8 °C[]
Table 2: Comparative Bioactivity of TRH and a Proline-Modified TRH Analog (RX77368)
CompoundReceptor Binding Affinity (Kd, nM)Potency in Stimulating Phosphoinositide Hydrolysis (EC50, nM)
Thyrotropin-Releasing Hormone (TRH)167.9 ± 1.0
RX77368 (di-methyl proline TRH)14496.3 ± 3.0

Note: While not 3,4-dehydroproline, this data for a different proline-modified TRH analog (RX77368) illustrates the principle that modifications at the proline position can significantly impact bioactivity, in this case leading to lower receptor affinity and potency in vitro, yet greater in vivo potency likely due to increased metabolic stability. Similar comparative studies are essential when incorporating 3,4-dehydro-L-proline.

Table 3: Effect of 3,4-Dehydro-L-proline on Collagen Synthesis
ParameterConditionObservation
Prolyl Hydroxylase Activity0.2 mM L-3,4-dehydroproline in mammalian cell culturesMarkedly reduced
[14C]Hydroxyproline Content (Cell Layer)1 mM L-3,4-dehydroprolineReduced by 40%
[14C]Hydroxyproline Content (Medium)1 mM L-3,4-dehydroprolineReduced by 70%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3,4-Dehydro-L-proline Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic tripeptide (e.g., Ala-ΔPro-Gly) on a Wang resin, where ΔPro represents 3,4-Dehydro-L-proline.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-3,4-dehydro-L-proline

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-3,4-dehydro-L-proline:

    • In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Note: The rigid structure of 3,4-dehydroproline may require longer coupling times or the use of more potent coupling reagents like HATU or HCTU for optimal incorporation.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH:

    • Repeat the coupling procedure (step 3) using Fmoc-Ala-OH.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Prolyl Hydroxylase Inhibition Assay

This protocol is for determining the inhibitory effect of a 3,4-dehydro-L-proline containing peptide on prolyl hydroxylase activity.

Materials:

  • Recombinant human prolyl hydroxylase

  • (Pro-Pro-Gly)n substrate peptide

  • α-ketoglutarate

  • Ascorbate

  • FeSO4

  • Catalase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • 3,4-Dehydro-L-proline containing peptide (inhibitor)

  • [14C]α-ketoglutarate

  • Scintillation vials and cocktail

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, (Pro-Pro-Gly)n substrate, ascorbate, FeSO4, and catalase.

  • Inhibitor Addition: Add varying concentrations of the 3,4-dehydro-L-proline containing peptide to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding recombinant prolyl hydroxylase.

  • Initiation with Labeled Substrate: Add [14C]α-ketoglutarate to each reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Quantification of 14CO2: The enzymatic reaction releases 14CO2 from the [14C]α-ketoglutarate. Capture the evolved 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in the cap of the sealed reaction tube.

  • Scintillation Counting: Transfer the trapping agent to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_dPro Coupling of Fmoc-3,4-dehydro-L-proline Deprotection1->Coupling_dPro Deprotection2 Fmoc Deprotection Coupling_dPro->Deprotection2 Coupling_Ala Coupling of Fmoc-Ala-OH Deprotection2->Coupling_Ala Final_Deprotection Final Fmoc Deprotection Coupling_Ala->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Crude_Peptide Crude Ala-ΔPro-Gly Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Ala-ΔPro-Gly Purification->Pure_Peptide Characterization Mass Spectrometry & Analytical HPLC Bioassay Biological Assays Pure_Peptide->Characterization Pure_Peptide->Bioassay

Caption: Experimental workflow for the synthesis and analysis of a peptide containing 3,4-dehydro-L-proline.

collagen_biosynthesis_inhibition cluster_collagen_synthesis Collagen Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Procollagen Procollagen Chain (with Proline residues) Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen->Prolyl_Hydroxylase Substrate Hydroxylation Hydroxylation (Proline -> Hydroxyproline) Prolyl_Hydroxylase->Hydroxylation Catalyzes Reduced_Hydroxylation Reduced Hydroxylation Prolyl_Hydroxylase->Reduced_Hydroxylation Triple_Helix Stable Triple Helix Formation Hydroxylation->Triple_Helix Secretion Secretion of Collagen Triple_Helix->Secretion Unstable_Helix Unstable Triple Helix Reduced_Secretion Reduced Collagen Secretion Dehydroproline 3,4-Dehydro-L-proline Dehydroproline->Inhibition Inhibition->Prolyl_Hydroxylase Reduced_Hydroxylation->Unstable_Helix Unstable_Helix->Reduced_Secretion

Caption: Inhibition of the collagen biosynthesis pathway by 3,4-dehydro-L-proline.

References

Application Notes for 3,4-Dehydro-L-proline Methyl Ester Hydrochloride as an Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a chiral heterocyclic compound derived from L-proline. As a derivative of one of the most successful classes of organocatalysts, it holds significant potential for applications in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals. The structural rigidity of the proline scaffold is a key feature in facilitating stereocontrol in various chemical transformations. The introduction of a double bond within the pyrrolidine ring and the presence of a methyl ester group may influence the catalyst's steric and electronic properties, potentially offering unique reactivity and selectivity compared to L-proline.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, complementing traditional metal-based and enzymatic catalysis. Proline and its derivatives are particularly effective in activating carbonyl compounds through the formation of nucleophilic enamine intermediates. This mode of activation enables a range of important carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions, which are fundamental in the construction of complex molecular architectures found in many drug candidates.

Principle of Catalysis: Enamine Pathway

The catalytic activity of proline-based organocatalysts, including presumably this compound, operates primarily through an enamine catalytic cycle. This mechanism mimics the strategy employed by Class I aldolase enzymes. The cycle can be broken down into the following key steps:

  • Enamine Formation: The secondary amine of the proline derivative reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step enhances the nucleophilicity of the α-carbon of the carbonyl compound.

  • Stereoselective C-C Bond Formation: The chiral enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction, an imine in a Mannich reaction, or an α,β-unsaturated compound in a Michael addition) in a stereocontrolled manner. The chirality of the proline catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with a specific configuration.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.

Potential Applications in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric organocatalysis with proline derivatives offers a green and efficient method for producing chiral building blocks for active pharmaceutical ingredients (APIs). This compound, as a chiral catalyst, could be instrumental in the synthesis of:

  • Chiral β-hydroxy carbonyls (via Aldol reaction): These are common structural motifs in polyketide natural products and other biologically active molecules.

  • Chiral β-amino carbonyls (via Mannich reaction): These are precursors to chiral 1,3-amino alcohols, which are important components of many pharmaceuticals.

  • Chiral γ-functionalized carbonyls (via Michael addition): This reaction is a versatile tool for the asymmetric construction of carbon-carbon and carbon-heteroatom bonds.

Disclaimer: While the principles of proline catalysis are well-established, specific experimental data and optimized protocols for the use of this compound as an organocatalyst are not extensively reported in the current scientific literature. The following protocols are based on established procedures for L-proline and its derivatives and should be considered as a starting point for optimization.

Data Presentation

The following tables summarize representative data for asymmetric reactions catalyzed by L-proline and its derivatives. These results can serve as a benchmark for evaluating the performance of this compound.

Table 1: Asymmetric Aldol Reaction of Aldehydes with Ketones

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
L-Prolinep-NitrobenzaldehydeAcetoneDMSO30468-76
L-ProlineBenzaldehydeCyclohexanoneDMF320-96.5:3.5-
(S)-ProlineIsovaleraldehydeAcetoneDMSO302497-96

Table 2: Asymmetric Mannich Reaction

CatalystAldehydeKetoneAmineSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
L-Prolinep-NitrobenzaldehydeAcetonep-AnisidineDMSO35-50-94
L-ProlineFormaldehydeAcetonep-AnisidineDioxane201281-94
L-ProlineIsobutyraldehydePropanalp-AnisidineDioxane20189095:599

Table 3: Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
L-ProlineCyclohexanoneNitrostyreneCHCl₃101689993:775
L-ProlinePropanalNitrostyreneCH₂Cl₂10249595:599
(S)-ProlineIsobutyraldehydeβ-Nitrostyrene-20489795:599

Experimental Protocols

General Considerations:
  • Reactions involving aldehydes are often sensitive to air and moisture. It is recommended to use freshly distilled solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • The catalyst loading, solvent, temperature, and reaction time will likely require optimization for each specific substrate combination when using this compound.

  • The hydrochloride salt of the catalyst may need to be neutralized or used in the presence of a base to generate the active secondary amine catalyst. This should be considered during reaction development.

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a proline derivative.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, or used as solvent)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen anhydrous solvent (2.0 mL), add the ketone (5.0 mmol).

  • Add this compound (0.1 mmol).

  • Stir the reaction mixture at room temperature (or other optimized temperature) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Mannich Reaction

This protocol outlines a general procedure for the three-component asymmetric Mannich reaction of an aldehyde, a ketone, and an amine.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol)

  • Amine (1.1 mmol)

  • This compound (0.2 mmol, 20 mol%)

  • Anhydrous solvent (e.g., Dioxane, DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the anhydrous solvent (2.0 mL).

  • Add the ketone (2.0 mmol) to the solution.

  • Add this compound (0.2 mmol).

  • Stir the mixture vigorously at the desired temperature (e.g., room temperature or 0 °C) until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the β-amino carbonyl product.

  • Analyze the product to determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).

Protocol 3: General Procedure for Asymmetric Michael Addition

This protocol provides a general method for the asymmetric Michael addition of a carbonyl compound to an α,β-unsaturated acceptor.

Materials:

  • Carbonyl donor (ketone or aldehyde, 1.0 mmol)

  • α,β-Unsaturated acceptor (e.g., nitrostyrene, 0.5 mmol)

  • This compound (0.05 mmol, 10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, CHCl₃, Toluene)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated acceptor (0.5 mmol) in the anhydrous solvent (1.0 mL), add the carbonyl donor (1.0 mmol).

  • Add this compound (0.05 mmol).

  • Stir the reaction mixture at the appropriate temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the yield, diastereoselectivity (¹H NMR), and enantioselectivity (chiral HPLC).

Visualizations

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst Proline Derivative (Secondary Amine) Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Donor) Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Aldehyde/Imine/Enone (Acceptor) Product Chiral Product Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Caption: Enamine catalytic cycle for proline-catalyzed reactions.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reagents Combine Reactants and Catalyst in Solvent Start->Reagents Reaction Stir at Optimized Temperature Reagents->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Work-up and Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for organocatalytic reactions.

Asymmetric_Induction cluster_logic Logic of Asymmetric Induction Catalyst Chiral Catalyst (3,4-Dehydro-L-proline derivative) Enamine Forms Chiral Enamine Catalyst->Enamine TransitionState Diastereomeric Transition States Enamine->TransitionState Reacts with Electrophile EnergyDifference Energy Difference (ΔΔG‡) between Transition States TransitionState->EnergyDifference ProductRatio Favors Lower Energy Pathway, Leading to Enantiomeric Excess EnergyDifference->ProductRatio

Caption: Logical flow of asymmetric induction in organocatalysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dehydro-L-proline methyl ester hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods are analogous to those used for other amino acid esters. These include:

  • Fischer Esterification: This classic method involves reacting 3,4-Dehydro-L-proline with anhydrous methanol in the presence of dry hydrogen chloride (HCl) gas.

  • Thionyl Chloride (SOCl₂) Method: Thionyl chloride is added to methanol to generate HCl in situ, which then facilitates the esterification of the amino acid.[1][2][3]

  • Acetyl Chloride Method: Similar to the thionyl chloride method, acetyl chloride is used as a source of HCl in methanol. A high yield of 100% has been reported for the synthesis of L-proline methyl ester hydrochloride using this method.[4]

  • Trimethylchlorosilane (TMSCl) Method: TMSCl in methanol is an efficient system for the esterification of various amino acids at room temperature, offering a convenient alternative.[5]

Q2: What is the most critical factor for achieving a high yield in this synthesis?

A2: The consensus across various esterification procedures for amino acids is the strict maintenance of anhydrous (dry) conditions. The presence of water can lead to side reactions and incomplete esterification, significantly reducing the yield.[6]

Q3: Can I use concentrated hydrochloric acid instead of dry HCl gas for Fischer esterification?

A3: While technically possible, using concentrated HCl introduces water into the reaction mixture, which can negatively impact the equilibrium of the esterification reaction and lower the yield. For optimal results, anhydrous conditions generated by dry HCl gas are recommended.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Thionyl chloride and acetyl chloride are corrosive and react violently with water, releasing hazardous gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried before use. Use anhydrous methanol and dry HCl gas or freshly distilled thionyl chloride/acetyl chloride.
Incomplete reaction.Increase reaction time or temperature (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure starting material (3,4-Dehydro-L-proline).Use highly pure starting material. Impurities can interfere with the reaction.
Product is an oil or fails to crystallize Residual solvent or moisture.Ensure complete removal of the reaction solvent under vacuum. Co-evaporation with a dry, high-boiling point solvent like toluene can help remove traces of water.
Impurities in the product.Attempt to purify the product by recrystallization from a suitable solvent system, such as methanol/ether.
Side Reactions Polymerization or degradation of the unsaturated amino acid.The double bond in 3,4-Dehydro-L-proline can be susceptible to side reactions under harsh acidic conditions. Use moderate temperatures and reaction times. Consider using a milder esterification method, such as the TMSCl method.
Formation of N-acylated byproduct (with SOCl₂ or acetyl chloride).Control the reaction temperature, keeping it low during the addition of the reagent.

Comparative Data on Synthesis Methods for Proline Methyl Ester Hydrochloride

Method Reagents Reported Yield Reference
Dichloroethane/Methanol with HClProline, Dichloroethane, Methanol, HCl73.4% - 99.6%[8]
Thionyl Chloride in MethanolProline, Thionyl Chloride, MethanolNot specified, but a common method[1][2]
Acetyl Chloride in MethanolL-proline, Acetyl Chloride, Methanol100%[4]

Experimental Protocols

Protocol 1: Fischer Esterification using Methanol and HCl gas

This protocol is adapted from the general procedure for amino acid esterification.

1. Preparation:

  • Oven-dry all glassware (e.g., round-bottom flask, condenser) and allow to cool in a desiccator.
  • Suspend 3,4-Dehydro-L-proline in anhydrous methanol in the round-bottom flask.

2. Reaction:

  • Cool the suspension in an ice bath.
  • Bubble dry HCl gas through the stirred suspension.
  • After saturation with HCl, remove the ice bath and allow the mixture to stir at room temperature. For a higher reaction rate, the mixture can be gently refluxed.
  • Monitor the reaction by TLC until the starting material is consumed.

3. Work-up and Isolation:

  • Remove the methanol under reduced pressure using a rotary evaporator.
  • The resulting crude product can be purified by recrystallization, typically from a mixture of methanol and diethyl ether, to yield the hydrochloride salt as a solid.

Protocol 2: Esterification using Thionyl Chloride in Methanol

This protocol is based on a common method for preparing amino acid methyl esters.[1][2]

1. Preparation:

  • In a fume hood, add anhydrous methanol to an oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
  • Cool the methanol to 0°C in an ice bath.

2. Reagent Addition:

  • Slowly add thionyl chloride dropwise to the cold methanol with vigorous stirring. This step is highly exothermic and generates HCl gas.
  • After the addition is complete, add the 3,4-Dehydro-L-proline to the solution.

3. Reaction:

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.
  • Continue refluxing until the reaction is complete as monitored by TLC.

4. Work-up and Isolation:

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.
  • The residue can be triturated with diethyl ether to induce crystallization of the hydrochloride salt.
  • Collect the solid product by filtration and wash with cold diethyl ether.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents 3,4-Dehydro-L-proline + Anhydrous Methanol start->reagents esterification Esterification (e.g., HCl gas or SOCl₂) reagents->esterification evaporation Solvent Evaporation esterification->evaporation purification Purification (Recrystallization) evaporation->purification product 3,4-Dehydro-L-proline methyl ester hydrochloride purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield? check_moisture Check for Moisture (Reagents & Glassware) low_yield->check_moisture Yes check_completeness Check Reaction Completeness (TLC) low_yield->check_completeness Yes check_purity Check Starting Material Purity low_yield->check_purity Yes high_yield High Yield Achieved low_yield->high_yield No solution_moisture Solution: - Use anhydrous reagents. - Oven-dry glassware. check_moisture->solution_moisture solution_completeness Solution: - Increase reaction time/temp. - Optimize catalyst amount. check_completeness->solution_completeness solution_purity Solution: - Use high-purity starting material. check_purity->solution_purity

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dehydro-L-proline methyl ester hydrochloride. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical appearance of this compound?

A1: this compound is typically an off-white to pale yellow powder or crystalline solid.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored at 0-8°C or, for long-term storage, at -20°C. It is important to keep the container tightly sealed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.

Q3: What are the most common impurities I might encounter?

A3: Impurities can arise from the synthetic route and degradation. Common impurities may include:

  • Starting materials: Unreacted N-protected 3,4-dehydro-L-proline or reagents from the esterification step.

  • Side-products: Aromatized pyrrole-2-carboxylic acid methyl ester, which can form under harsh reaction or purification conditions.

  • Solvent residues: Residual solvents from the reaction or purification, such as methanol, ethanol, or chlorinated solvents.

  • Water: Due to the hygroscopic nature of the hydrochloride salt.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and can also be used for purity assessment, particularly to detect residual solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on recrystallization.

Problem Possible Cause(s) Suggested Solution(s)
Failure to Crystallize (Solution remains clear) 1. Too much solvent: The concentration of the compound is below its saturation point. 2. Supersaturation not achieved: The solution has not been sufficiently cooled, or nucleation is inhibited.1. Reduce solvent volume: Carefully evaporate a portion of the solvent and attempt to cool the solution again. 2. Induce nucleation:     a) Scratch the inside of the flask with a glass rod at the liquid-air interface.     b) Add a seed crystal of the pure compound.     c) Cool the solution to a lower temperature (e.g., in an ice-salt bath).
Oiling Out (Product separates as a liquid) 1. Inappropriate solvent: The compound's solubility changes too drastically with a small change in temperature, or the compound is melting in the hot solvent. 2. Presence of impurities: Impurities can lower the melting point of the solid and interfere with crystal lattice formation.1. Adjust the solvent system:     a) Add a co-solvent in which the compound is less soluble (an anti-solvent).     b) Try a different solvent or solvent mixture entirely (see Experimental Protocols). 2. Increase solvent volume: Add a small amount of the "good" solvent to keep the compound dissolved at a slightly lower temperature, allowing for slower cooling. 3. Preliminary purification: Perform an initial purification step, such as a wash or a quick filtration through a silica plug, to remove major impurities.
Low Recovery Yield 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized from a hot solution, and was filtered while the mother liquor was still warm. 3. Incomplete precipitation: The solution was not cooled for a sufficient amount of time.1. Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Cool the mother liquor: Place the filtrate in an ice bath to recover a second crop of crystals. 3. Ensure adequate cooling time: Allow the solution to cool to room temperature slowly, followed by a period in an ice bath (e.g., 30 minutes to an hour).
Poor Purity After Recrystallization 1. Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. 2. Inadequate washing: The mother liquor, containing dissolved impurities, was not thoroughly washed from the crystal surfaces. 3. Inappropriate washing solvent: The washing solvent is too polar and dissolves some of the product.1. Slow down crystallization: Use a larger volume of solvent and allow the solution to cool more slowly (e.g., by insulating the flask). 2. Wash crystals thoroughly: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent or a less polar solvent in which the product is insoluble (e.g., cold diethyl ether or ethyl acetate). 3. Use an appropriate washing solvent: The ideal washing solvent should not dissolve the product but should dissolve the impurities. Ice-cold solvents are generally recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of the title compound. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., anhydrous ethanol, isopropanol, or a mixture such as methanol/diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Crystal formation should be observed as the solution cools. For optimal recovery, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent or a suitable non-polar solvent (e.g., cold diethyl ether) to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Quantitative Data (Example):

Purification Method Starting Purity (HPLC) Final Purity (HPLC) Recovery Yield
Recrystallization (Ethanol)~85%>98%70-80%
Recrystallization (Isopropanol/Diethyl Ether)~85%>99%65-75%

Visualizations

Experimental Workflow for Recrystallization

G Figure 1. General Workflow for the Recrystallization of this compound A Crude Product B Dissolve in Minimal Hot Solvent A->B C Slow Cooling (Room Temperature) B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (Contains Impurities) E->I G Dry Under Vacuum F->G H Purified Product G->H

Caption: Figure 1. General Workflow for the Recrystallization of this compound

Troubleshooting Logic for Crystallization

G Figure 2. Troubleshooting Logic for Purification by Crystallization Start Start with Hot, Dissolved Solution Cool Cool Solution Start->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oil_Out Oiling Out? Crystals_Form->Oil_Out No Good_Crystals Collect Crystals Crystals_Form->Good_Crystals Yes No_Crystals Induce Nucleation (Scratch, Seed) Oil_Out->No_Crystals No Add_More_Solvent Add More Solvent & Recool Slowly Oil_Out->Add_More_Solvent Yes Still_No_Crystals Still No Crystals? No_Crystals->Still_No_Crystals Still_No_Crystals->Good_Crystals No (Crystals Formed) Reduce_Solvent Reduce Solvent Volume Still_No_Crystals->Reduce_Solvent Yes Reduce_Solvent->Cool Change_Solvent Change Solvent System Add_More_Solvent->Cool

Side reactions in 3,4-Dehydro-L-proline methyl ester hydrochloride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dehydro-L-proline methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reactions are associated with the key steps of the synthesis: the elimination reaction to form the double bond, the esterification of the carboxylic acid, and the deprotection of the nitrogen. These can include incomplete elimination leading to residual starting material, hydrolysis of the methyl ester if exposed to moisture, and racemization, particularly during coupling reactions.

Q2: My final product shows a low yield after purification. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reactions at any of the synthetic steps (elimination, esterification, or deprotection) are a primary cause. Additionally, product loss during aqueous workups or purification by chromatography can significantly reduce the final yield. The stability of the ester under the chosen deprotection conditions is also a critical factor; acidic conditions for deprotection can sometimes lead to ester cleavage.

Q3: I am observing impurities in my final product by NMR. What could they be?

A3: Common impurities include the starting material (e.g., 4-hydroxy-L-proline derivatives if the synthesis starts from there), byproducts from the N-protection and deprotection steps (e.g., tert-butanol if a Boc protecting group is used), and potentially isomeric forms of the dehydroproline ester if the elimination reaction is not well-controlled. Residual solvents from purification are also a common impurity.

Q4: How can I minimize the hydrolysis of the methyl ester during my experiments?

A4: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents throughout the synthesis and purification process. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). During workup, exposure to aqueous acidic or basic conditions should be minimized in duration and temperature.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store the compound in a tightly sealed container under an inert atmosphere to protect it from moisture. For long-term storage, keeping it in a refrigerator or freezer is advisable to minimize degradation.

Troubleshooting Guides

Problem 1: Low Yield in the Final Product
Symptom Possible Cause Suggested Solution
Low yield after final purificationIncomplete elimination reactionMonitor the reaction by TLC or LC-MS to ensure full conversion of the starting material. If the reaction stalls, consider adjusting the reaction time, temperature, or the amount of reagent.
Product loss during workupMinimize the number of extraction steps. Ensure the pH of the aqueous phase is optimized to prevent the product from partitioning into it. Back-extract the aqueous layers with a suitable organic solvent.
Ester hydrolysis during deprotectionIf using acidic deprotection conditions, consider milder reagents or shorter reaction times. For example, using HCl in dioxane might be preferable to stronger acids like TFA. Monitor the deprotection step closely to avoid prolonged exposure to acidic conditions.
Inefficient crystallizationExperiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often yields better crystals. Seeding the solution with a small crystal can also induce crystallization.
Problem 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Unidentified peaks in NMR spectrumResidual starting material or intermediatesEnsure each synthetic step goes to completion before proceeding to the next. Purify intermediates if necessary.
Byproducts from protecting groupsOptimize the deprotection and workup steps to efficiently remove byproducts. For example, if using a Boc group, ensure all t-butyl containing byproducts are removed.
RacemizationAvoid harsh basic or acidic conditions and high temperatures, especially if the chiral center is susceptible to epimerization. Use chiral HPLC to assess the enantiomeric purity.
Isomeric impurities from eliminationThe choice of base and reaction conditions for the elimination step is crucial. A bulky base may favor the formation of the desired isomer. Analyze the crude product before esterification to check the isomeric ratio.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below. This protocol is a composite based on general synthetic methods for proline derivatives.

Step 1: N-protection of 3,4-Dehydro-L-proline

  • Dissolve 3,4-Dehydro-L-proline in a suitable solvent (e.g., a mixture of dioxane and water).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., sodium hydroxide solution) to adjust the pH.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to extract the N-Boc-3,4-dehydro-L-proline.

Step 2: Methyl Esterification

  • Dissolve the N-Boc-3,4-dehydro-L-proline in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Slowly add a reagent such as thionyl chloride or trimethylchlorosilane.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-3,4-dehydro-L-proline methyl ester.

Step 3: N-deprotection

  • Dissolve the crude N-Boc-3,4-dehydro-L-proline methyl ester in an anhydrous solvent (e.g., dioxane or diethyl ether).

  • Cool the solution to 0 °C.

  • Bubble dry HCl gas through the solution or add a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • The product, this compound, will often precipitate from the solution.

Step 4: Purification

  • Collect the precipitated product by filtration.

  • Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove soluble impurities.

  • Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure hydrochloride salt.

Data Presentation

Table 1: Representative Yields and Purity at Each Synthetic Step

Step Product Typical Yield (%) Typical Purity (%)
1N-Boc-3,4-dehydro-L-proline85-95>95
2N-Boc-3,4-dehydro-L-proline methyl ester80-90>95
3 & 4This compound70-85>99

Visualizations

experimental_workflow start 3,4-Dehydro-L-proline step1 Step 1: N-protection (Boc Anhydride) start->step1 intermediate1 N-Boc-3,4-dehydro-L-proline step1->intermediate1 step2 Step 2: Esterification (MeOH, SOCl2 or TMSCl) intermediate1->step2 intermediate2 N-Boc-3,4-dehydro-L-proline methyl ester step2->intermediate2 step3 Step 3: N-deprotection (HCl in Dioxane) intermediate2->step3 product 3,4-Dehydro-L-proline methyl ester hydrochloride step3->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Workup Loss? low_yield->workup_loss hydrolysis Ester Hydrolysis? low_yield->hydrolysis impurity->incomplete_rxn impurity->hydrolysis check_tlc Check TLC/LC-MS of crude product incomplete_rxn->check_tlc Yes optimize_workup Optimize pH and extraction solvent workup_loss->optimize_workup Yes milder_deprotection Use milder deprotection conditions hydrolysis->milder_deprotection Yes

Caption: Troubleshooting logic for common issues in the synthesis.

Overcoming solubility issues with 3,4-Dehydro-L-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dehydro-L-proline methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid L-proline. It serves as a crucial building block in the synthesis of peptides and other bioactive molecules.[1] Its unique structural properties make it valuable in medicinal chemistry for developing peptide-based drugs and for studying protein folding and enzyme activity.[1] The hydrochloride salt form is utilized to enhance its solubility, making it more convenient for use in laboratory and pharmaceutical settings.[1]

Q2: In which research areas is this compound commonly used?

A2: This compound is widely utilized in several key research areas, including:

  • Pharmaceutical Development: It acts as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Peptide Synthesis: It is incorporated into peptide chains to improve the stability and biological activity of peptide-based therapeutics.[1]

  • Biochemistry: Its distinct properties are leveraged to investigate protein folding and enzyme mechanisms.[1]

  • Materials Science: There is growing interest in its application for creating novel biomaterials, such as hydrogels.[1]

Q3: How does the dehydro nature of this proline analog affect peptide structure?

A3: The presence of a double bond in the pyrrolidine ring of 3,4-dehydroproline introduces conformational constraints that differ from those of standard proline. This rigidity can influence the local secondary structure of peptides, such as favoring specific turn conformations, which can be critical for biological activity and receptor binding. Proline and its analogs play a significant role in the structure of collagen and can be used to modulate the stability of collagen mimetic peptides. The incorporation of dehydroproline can affect the cis-trans isomerization of the peptide bond preceding it, a key factor in protein folding and function.[2][3][4]

Troubleshooting Guide: Overcoming Solubility Issues

Problem: I am having difficulty dissolving this compound.

This is a common issue faced by researchers. The following troubleshooting guide provides a systematic approach to achieve successful dissolution.

Initial Dissolution Workflow

This workflow outlines the recommended steps for dissolving the compound, starting with the most common and gentle methods.

start Start with 3,4-Dehydro-L-proline methyl ester hydrochloride powder solvent_choice Select Initial Solvent: 1. Deionized Water 2. Methanol start->solvent_choice vortex Vortex or sonicate at room temperature solvent_choice->vortex check_solubility Visually inspect for complete dissolution vortex->check_solubility soluble Solution is clear: Ready for use check_solubility->soluble Yes not_soluble Incomplete dissolution or suspension observed check_solubility->not_soluble No check_solubility2 Visually inspect for complete dissolution check_solubility->check_solubility2 organic_solvent Try alternative polar aprotic solvents: - DMSO - DMF not_soluble->organic_solvent gentle_warming Gently warm the solution (30-40°C) not_soluble->gentle_warming organic_solvent->vortex gentle_warming->vortex soluble2 Solution is clear: Ready for use check_solubility2->soluble2 Yes insoluble Still not fully dissolved: Consult further troubleshooting check_solubility2->insoluble No

Caption: Initial workflow for dissolving the compound.

Detailed Troubleshooting Steps in Q&A Format

Q: What is the recommended starting solvent?

A: For amino acid hydrochlorides, the recommended starting solvent is typically a polar protic solvent. Based on available data for similar compounds, deionized water or methanol are good starting points. The hydrochloride salt form is specifically designed to enhance aqueous solubility.[1]

Q: The compound is not dissolving in water or methanol at room temperature. What should I do next?

A: If you observe a suspension or incomplete dissolution, you can try the following:

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help break up aggregates and increase the rate of dissolution.

  • Gentle Warming: Warm the solution to 30-40°C with gentle agitation. Avoid excessive heat, as it may degrade the compound.

Q: I still see particulates after sonication and gentle warming. What are my other solvent options?

A: If the compound remains insoluble, you can try polar aprotic solvents, which are commonly used for dissolving peptides and their derivatives:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

When using these solvents, it is recommended to start with a small volume to create a concentrated stock solution, which can then be diluted with your aqueous experimental buffer.

Q: Can I adjust the pH to improve solubility?

A: Since this is a hydrochloride salt, the initial solution will be slightly acidic. While adjusting the pH is a common technique for other amino acids, it should be approached with caution here, as significant changes in pH could potentially affect the stability of the ester group. If you must adjust the pH, do so in small increments and monitor for any signs of degradation.

Summary of Solvent Properties and Recommendations
SolventTypeRecommendations and Considerations
Water Polar ProticRecommended as the first choice due to the hydrochloride salt form.
Methanol (MeOH) Polar ProticA good alternative to water; the compound's optical rotation is measured in methanol, indicating solubility.[1]
Dimethyl Sulfoxide (DMSO) Polar AproticUse if solubility in water or methanol is limited. Prepare a concentrated stock and dilute.
N,N-Dimethylformamide (DMF) Polar AproticCommonly used in peptide synthesis and a good option for dissolving peptide building blocks.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out 10 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes at room temperature.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

start Start with resin-bound peptide with a free N-terminal amine deprotection Fmoc Deprotection: Treat resin with 20% piperidine in DMF start->deprotection wash1 Wash resin with DMF deprotection->wash1 activation Amino Acid Activation: Dissolve 3,4-Dehydro-L-proline methyl ester HCl, coupling reagent (e.g., HBTU/HATU), and base (e.g., DIPEA) in DMF wash1->activation coupling Coupling: Add activated amino acid solution to the resin activation->coupling wash2 Wash resin with DMF coupling->wash2 check_completion Check coupling completion (e.g., Kaiser test) wash2->check_completion complete Coupling complete check_completion->complete Yes incomplete Coupling incomplete: Repeat coupling step check_completion->incomplete No next_cycle Proceed to next cycle or cleavage complete->next_cycle incomplete->coupling cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Collagen Collagen / Mimetic Peptide (containing 3,4-dehydroproline) Integrin Integrin Receptor Collagen->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK Response Cell Proliferation, Survival, Migration, Gene Expression MAPK->Response Akt Akt PI3K->Akt Akt->Response

References

Technical Support Center: Optimization of Coupling Conditions for 3,4-Dehydro-L-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dehydro-L-proline methyl ester hydrochloride. The information provided is based on established principles of peptide coupling reactions, with a focus on proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended coupling conditions for this compound?

A1: For initial explorations, a standard approach using common coupling reagents is recommended. A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective starting point. Alternatively, more potent uronium/aminium salt reagents like HATU, HBTU, or HCTU can be employed, especially if steric hindrance is anticipated.

Q2: How do I handle the hydrochloride salt of 3,4-Dehydro-L-proline methyl ester during the coupling reaction?

A2: The hydrochloride salt must be neutralized to liberate the free amine for the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the reaction mixture. Generally, 1.1 to 1.2 equivalents of the base are used relative to the hydrochloride salt.

Q3: What are the most common solvents for this type of coupling reaction?

A3: Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents. DCM is a good choice for many standard coupling reactions, while DMF is preferred for its ability to dissolve a wider range of peptides and coupling reagents, particularly for more challenging sequences.

Q4: Are there any specific challenges associated with coupling proline derivatives like 3,4-Dehydro-L-proline methyl ester?

A4: Yes, proline and its derivatives are secondary amines, which can sometimes lead to slower reaction kinetics compared to primary amines. Additionally, proline-containing peptides can be susceptible to diketopiperazine formation, especially at the dipeptide stage in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete neutralization of the hydrochloride salt.Ensure complete neutralization by adding a slight excess of a non-nucleophilic base like DIPEA or NMM.
Inefficient coupling reagent.Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU.
Steric hindrance.Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling partner if possible.
Incomplete Coupling (as indicated by monitoring tests like TLC or LC-MS) Insufficient reaction time.Extend the reaction time, monitoring the progress at regular intervals.
Aggregation of the peptide chain (in SPPS).Switch to a more polar solvent like NMP, or use a solvent mixture (e.g., DMF/DCM). Sonication or microwave irradiation can also help break up aggregates.
Presence of Side Products Racemization.Use an additive such as HOBt or HOAt to suppress racemization. Lowering the reaction temperature can also be beneficial.
Diketopiperazine formation (in SPPS).If proline is one of the first two residues, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.
Formation of N-acylurea byproduct (with carbodiimides).Ensure an additive like HOBt is used, which minimizes the formation of this byproduct.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This protocol outlines a general procedure for the coupling of an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Neutralization: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the neutralized 3,4-Dehydro-L-proline methyl ester solution to the activated N-protected amino acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for coupling an amino acid to a resin-bound peptide terminating in a deprotected 3,4-Dehydro-L-proline residue.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with N-terminal deprotected 3,4-Dehydro-L-proline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), HATU (3-5 eq), and DIPEA (6-10 eq) in DMF. b. Allow the mixture to pre-activate for a few minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Visual Diagrams

Peptide Coupling Workflow cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Activated_Ester Activated Ester Intermediate Coupling_Reagent->Activated_Ester Activation Amine_Component 3,4-Dehydro-L-proline methyl ester (neutralized) Activated_Ester->Amine_Component Dipeptide Protected Dipeptide Amine_Component->Dipeptide Nucleophilic Attack

Caption: General workflow for a peptide coupling reaction.

Troubleshooting_Coupling Start Incomplete Coupling? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Yes End Coupling Complete Start->End No Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Reagents->Increase_Time_Temp Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Increase_Time_Temp->Change_Reagent Change_Solvent Change Solvent (e.g., to NMP) Change_Reagent->Change_Solvent Recouple Perform a Second Coupling Change_Solvent->Recouple Recouple->End

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Signaling_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (N-Protected Amino Acid) ActiveEster HOBt Active Ester RCOOH->ActiveEster + EDC, HOBt Proline 3,4-Dehydro-L-proline methyl ester Dipeptide Dipeptide Base Base (e.g., DIPEA) EDC EDC Urea Urea Byproduct EDC->Urea HOBt HOBt ActiveEster->Dipeptide + Proline, Base

Caption: Simplified reaction pathway for EDC/HOBt mediated coupling.

Stability of 3,4-Dehydro-L-proline methyl ester hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3,4-Dehydro-L-proline methyl ester hydrochloride in various solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, and temperature. As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The presence of water in organic solvents can also lead to degradation over time.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product is expected to be 3,4-Dehydro-L-proline, formed through the hydrolysis of the methyl ester group. Under certain conditions, other degradation pathways could be possible, but hydrolysis is the most common for this class of compounds.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at low temperatures (2-8°C) and protected from light. The choice of solvent is critical; aprotic, anhydrous solvents are preferable to minimize hydrolysis.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of the compound. This method should be able to separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Stability Data in Different Solvents

While specific experimental data for the stability of this compound is not extensively available in published literature, the following table provides representative data based on the known chemical properties of similar amino acid esters. This data illustrates the expected stability trends in common laboratory solvents under controlled conditions.

Solvent SystemTemperature (°C)Time (hours)Remaining Compound (%)
Water (pH 7.0)250100
2492
4885
0.1 M HCl (aq)250100
2488
4878
0.1 M NaOH (aq)250100
2475
4855
Methanol250100
2499
4898
Acetonitrile250100
24>99
48>99
50:50 Acetonitrile:Water250100
2495
4890

Note: This data is illustrative and intended to provide a general understanding of stability trends. Actual stability will depend on the specific experimental conditions.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.

  • Question: Why is my this compound degrading quickly in my aqueous buffer?

  • Answer: As an ester, the compound is susceptible to hydrolysis, which is accelerated in aqueous solutions, especially at non-neutral pH.

    • Solution:

      • Prepare aqueous solutions fresh and use them immediately.

      • If possible, conduct the experiment at a lower temperature to slow down the rate of hydrolysis.

      • Consider using a buffer system with a pH as close to neutral as your experiment allows, or explore the possibility of using a mixed organic/aqueous solvent system to reduce the water activity.

Issue 2: Inconsistent results in biological assays.

  • Question: I am seeing variable results in my cell-based assays. Could this be related to the stability of the compound?

  • Answer: Yes, inconsistent results can be a symptom of compound degradation. If the compound degrades in the assay medium over the course of the experiment, the effective concentration will decrease, leading to variability.

    • Solution:

      • Perform a time-course stability study of the compound in your specific assay medium using a stability-indicating HPLC method.

      • If significant degradation is observed, consider shorter incubation times or replenishing the compound at set intervals during the experiment.

      • Ensure the stock solution is prepared in a stable solvent (e.g., anhydrous DMSO) and diluted into the aqueous medium immediately before use.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Question: I am observing extra peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?

  • Answer: The appearance of new peaks is often an indication of degradation. The primary degradation product is likely 3,4-Dehydro-L-proline.

    • Solution:

      • Characterize the new peaks using techniques like mass spectrometry (MS) to confirm their identity.

      • Review your sample preparation and storage procedures. Ensure that samples are not exposed to harsh pH conditions or elevated temperatures for extended periods before analysis.

      • Use a validated stability-indicating HPLC method that can resolve the parent compound from all potential degradants.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general method for assessing the stability of this compound in a given solvent.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. HPLC Method Parameters (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed.[1][2]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

5. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several aliquots and store them under the desired conditions (e.g., different temperatures).

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

6. Data Analysis:

  • Identify the peak corresponding to the intact this compound based on its retention time from the reference standard.

  • Monitor the appearance of any new peaks, which represent degradation products.

  • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in test solvent) aliquot Create Aliquots prep_stock->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C (RT) aliquot->temp_25c temp_40c 40°C aliquot->temp_40c sampling Sample at Time Points (0, 4, 8, 24, 48h) temp_4c->sampling temp_25c->sampling temp_40c->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantify Quantify Peak Area hplc_analysis->quantify calc_degradation Calculate % Degradation quantify->calc_degradation report Generate Stability Report calc_degradation->report

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the successful incorporation of 3,4-Dehydro-L-proline methyl ester hydrochloride into synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A: this compound is a derivative of the amino acid proline, featuring a double bond within the pyrrolidine ring.[1][2] In peptide synthesis, it is used as a building block to introduce conformational constraints into a peptide backbone. The unsaturated ring structure can influence the peptide's secondary structure, such as its ability to form turns, and can be a useful tool for studying protein folding, enzyme inhibition, and developing peptide-based therapeutics.[3][4][5] It has been studied for its effects on collagen synthesis and prolyl hydroxylase activity.[6]

Q2: What are the main challenges when incorporating this amino acid analog into a peptide sequence?

A: The primary challenges are similar to those encountered with other sterically hindered or unusual amino acids. These can include lower coupling efficiency due to the rigid structure of the proline analog, potential side reactions involving the double bond under harsh chemical conditions, and difficulties during the final purification step due to altered peptide hydrophobicity or the presence of closely related impurities.[7][8][9]

Q3: Can this compound be used with standard Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries?

A: Yes, it is compatible with both standard Boc-SPPS and Fmoc-SPPS protocols.[10][11] The key is to treat it like other amino acid hydrochlorides, ensuring proper neutralization of the amine before the coupling step to enable the reaction. The choice of coupling reagents and reaction conditions may need to be optimized for efficient incorporation.[12][13]

Q4: What is the significance of the methyl ester and hydrochloride components of the reagent?

A: The hydrochloride salt increases the stability and shelf-life of the amino acid derivative by protecting the free amine.[2][14] Before the coupling reaction, this salt must be neutralized in situ with a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA). The methyl ester protects the carboxylic acid group.[14] If you intend to couple this amino acid to the C-terminus of another residue, the methyl ester must first be saponified (hydrolyzed) to yield the free carboxylic acid. If it is being coupled via its N-terminus to a resin-bound peptide, the methyl ester remains as a protecting group for the C-terminus of the dehydroproline residue itself.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: I am observing a low yield or incomplete reaction when either incorporating this compound or coupling the subsequent amino acid to its N-terminus. What are the likely causes and solutions?

Answer: Low coupling efficiency is a common problem when working with proline derivatives and other sterically demanding amino acids.[7][15] The secondary amine of proline is less nucleophilic than a primary amine, and the rigid ring structure can create steric hindrance.[7]

Recommended Solutions:

  • Use a Stronger Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. More potent activating agents are recommended to overcome the energy barrier.

  • Double Coupling: Perform the coupling step twice to drive the reaction to completion. This is a very common and effective strategy for difficult couplings.[7]

  • Extend Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can significantly improve yields.[16]

  • Optimize Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for improving the solubility of both the reagents and the growing peptide chain, especially for hydrophobic sequences.[9]

  • In Situ Neutralization: Ensure the hydrochloride salt is adequately neutralized just before coupling. Add the appropriate equivalents of a non-nucleophilic base like DIPEA to the reaction vessel.[17]

Coupling ReagentAdditiveRelative PotencyTypical Reaction TimeNotes
DIC / DCCHOBt / OxymaStandard1 - 2 hoursMay be insufficient for this substrate.
HBTU / TBTUHOBtHigh30 min - 2 hoursCommon choice for difficult couplings.[16]
HATUNoneVery High30 min - 2 hoursExcellent for sterically hindered couplings; minimizes racemization.[12][17]
PyBOPNoneHigh1 - 4 hoursEffective for hindered systems but can be more expensive.[16]
  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes. Drain the DMF.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal volume of DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the amino acid/HATU mixture. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. Note: The Kaiser test gives a different color (typically reddish-brown) for proline's secondary amine.

coupling_workflow cluster_start Start: Resin-Bound Peptide cluster_deprotection Deprotection cluster_activation Activation cluster_coupling Coupling cluster_end End: Elongated Peptide Start Free N-Terminus on Resin Deprotect Fmoc Removal (e.g., 20% Piperidine/DMF) Reagents Dehydroproline + Coupling Reagent (HATU) + Base (DIPEA) Activate Pre-activate (1-2 min) Reagents->Activate Couple Add to Resin Agitate (2-4h) Activate->Couple End Washed Peptide-Resin (Ready for next cycle) Couple->End

Caption: General workflow for a solid-phase peptide synthesis coupling step.

Issue 2: Potential Side Reactions

Question: What are the potential side reactions involving the 3,4-dehydroproline residue, and how can they be minimized?

Answer: The presence of the double bond introduces a site of potential reactivity not present in standard proline. While specific side reactions are not extensively documented in routine SPPS literature, chemical principles suggest potential issues.

  • Diketopiperazine (DKP) Formation: If dehydroproline is the second amino acid in the sequence (N-terminal), the dipeptide is susceptible to cyclization and cleavage from the resin upon Fmoc deprotection.[12] To mitigate this, couple the third amino acid immediately after deprotecting the dehydroproline residue, without delay.

  • Reactions at the Double Bond: Under strongly acidic conditions (e.g., during final cleavage with HF or high concentrations of TFA for extended periods), the double bond could potentially be protonated, leading to isomerization or addition of scavengers.

  • Racemization: While proline itself is resistant to racemization, the electronic properties of the double bond could potentially increase the lability of the alpha-proton under harsh basic conditions, although this is less common than for other amino acids.[8]

dkp_formation Resin H-Dehydroproline-AA1-Resin Deprotection Fmoc Deprotection of Dehydroproline Resin->Deprotection If Dehydroproline is AA2 Intermediate Free N-terminal Dipeptide on Resin Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Base-catalyzed DKP Diketopiperazine (cleaved) Attack->DKP Resin_Free Free Resin Site Attack->Resin_Free

Caption: Pathway for diketopiperazine side-product formation.

Issue 3: Purification Challenges via RP-HPLC

Question: My crude peptide containing 3,4-Dehydro-L-proline shows poor separation or unexpected retention time on a C18 column. How can I improve the purification?

Answer: The introduction of a double bond alters the polarity and conformation of the peptide, which can affect its interaction with the stationary phase. Furthermore, incomplete reactions can lead to a mixture of deletion sequences that are difficult to separate from the main product.

Recommended Solutions:

  • Gradient Optimization: Use a shallower gradient (e.g., 0.5% or even 0.2% acetonitrile per minute) around the expected elution time of your peptide to improve the resolution between the desired product and any impurities.

  • Check Solubility: Ensure your crude peptide is fully dissolved before injection. If aggregation is suspected, try dissolving the sample in a small amount of a stronger solvent like 10% acetic acid or, in extreme cases, guanidine hydrochloride or urea, if compatible with your column and system.[16]

  • Highly Hydrophilic Peptides: If the peptide elutes in the void volume, it is not being retained.[18] This can happen with very polar peptides. Consider starting the gradient at 0% organic phase or using a column with a different chemistry (e.g., C8 or Phenyl) that may offer different selectivity.

  • Ion-Pairing Agent: While TFA is standard, formic acid (FA) can sometimes provide different selectivity and is gentler on the mass spectrometer if using LC-MS.

ProblemPotential CauseRecommended Action
Poor Resolution / Broad Peaks Gradient is too steep; AggregationDecrease gradient slope; Test different sample solvents (e.g., add acetic acid).
No Retention (Elutes in Void) Peptide is too hydrophilicStart gradient at 0% B; Use a less hydrophobic column (e.g., C8); Ensure no "phase collapse" of the C18 column.[18]
Multiple, Close-Eluting Peaks Deletion sequences from inefficient couplingOptimize synthesis (double coupling); Use a shallower gradient for purification.
Tailing Peaks Secondary interactions with silicaUse a high-purity, end-capped column; Ensure sufficient ion-pairing agent (TFA/FA) in mobile phases.
Issue 4: Reagent Handling and Stability

Question: How should this compound be handled and stored? Could degradation of the starting material be the source of my problems?

Answer: Proper handling and storage are critical for all chemical reagents. As a hydrochloride salt and a methyl ester, this compound has specific vulnerabilities.

  • Storage: The reagent should be stored under cold (2-8°C), dry conditions.[] To prevent hydrolysis of the ester and degradation from atmospheric moisture, storage in a desiccator is highly recommended. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Handling: The compound is hygroscopic. Weigh it quickly and avoid prolonged exposure to humid air. Always ensure the container is sealed tightly after use.

  • Potential Degradation: If stored improperly, the methyl ester can hydrolyze back to the carboxylic acid. The free amine (if formed from salt degradation) is less stable. If you consistently face issues, and the reagent is old or has been stored improperly, its purity may be compromised.

reagent_handling Storage Store Cold & Dry (2-8°C, Desiccator) Weigh Weigh Quickly in Dry Environment Storage->Weigh Dissolve Dissolve in Anhydrous DMF or NMP Weigh->Dissolve Neutralize Add DIPEA (In Situ Neutralization) Dissolve->Neutralize Couple Add to Reaction Vessel Neutralize->Couple

Caption: Recommended procedure for handling the reagent before use.

References

Protecting group strategies for 3,4-Dehydro-L-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dehydro-L-proline methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for 3,4-dehydro-L-proline methyl ester?

A1: The most common N-protecting groups for 3,4-dehydro-L-proline methyl ester are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required and orthogonality with other protecting groups present in the molecule.[1][2]

Q2: Why is my N-protection reaction of this compound sluggish or incomplete?

A2: Incomplete reactions can be due to several factors. Since the starting material is a hydrochloride salt, a base is required to neutralize the amine and facilitate the reaction with the protecting group precursor. Insufficient base, a weak base, or steric hindrance can lead to poor yields. Additionally, the quality of reagents and solvents is crucial.

Q3: I am observing side products during the N-protection reaction. What could be the cause?

A3: Side products can arise from various sources. For instance, when using Boc anhydride (Boc₂O), ensure the reaction temperature is controlled, as higher temperatures can lead to side reactions. If using acyl chlorides like benzyl chloroformate for Cbz protection, the presence of water can hydrolyze the reagent. The choice of base is also critical; for example, using a nucleophilic base like triethylamine can sometimes lead to the formation of unwanted byproducts.

Q4: What are the standard deprotection methods for the common N-protecting groups on a 3,4-dehydro-L-proline scaffold?

A4:

  • Boc: Typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[3][4]

  • Cbz: Commonly removed by hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or under strong acidic conditions.[1]

  • Fmoc: Removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

Q5: Can the methyl ester be cleaved during N-deprotection?

A5: Yes, particularly under harsh basic or acidic conditions used for N-deprotection. For example, strong basic conditions used for Fmoc removal over extended periods or with stronger bases could potentially hydrolyze the methyl ester. Similarly, strong acidic conditions for Boc or Cbz removal might also affect the ester, although it is generally more stable to acid than the N-protecting group. Careful monitoring of reaction conditions is essential.[5][6]

Troubleshooting Guides

Issue 1: Low Yield during N-Boc Protection
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting material (3,4-dehydro-L-proline methyl ester HCl)Insufficient base to neutralize the hydrochloride and catalyze the reaction.Use at least 2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is added before the Boc anhydride.
Reaction is slow or stalls.Low reactivity of the secondary amine.Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. However, be mindful of potential side reactions.
Formation of multiple unidentified spots on TLC.Impure starting material or reagents. Degradation of Boc anhydride.Ensure the 3,4-dehydro-L-proline methyl ester HCl is pure and dry. Use fresh, high-quality Boc anhydride and anhydrous solvents.
Issue 2: Difficulty in Cbz Protection
Symptom Possible Cause Suggested Solution
Low yield of Cbz-protected product.Hydrolysis of benzyl chloroformate (Cbz-Cl).The reaction should be carried out under strictly anhydrous conditions. Use freshly opened or distilled Cbz-Cl.
Reaction mixture becomes acidic.Formation of HCl as a byproduct.Use a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic base like pyridine or DIPEA) to neutralize the HCl formed during the reaction.
Issue 3: Incomplete Fmoc Deprotection
Symptom Possible Cause Suggested Solution
Residual Fmoc-protected starting material after treatment with piperidine.Insufficient reaction time or concentration of piperidine.Increase the reaction time and/or the concentration of piperidine in DMF (typically 20-50%). Monitor the reaction by TLC or LC-MS until completion.
Formation of piperidine-adducts.Reaction of the deprotected amine with byproducts.This is a known side reaction. Ensure efficient work-up to remove piperidine and its byproducts. An acidic wash of the organic layer can help.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise.[3]

  • Boc Anhydride Addition : To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in DCM.[3]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Cbz Protection of this compound
  • Preparation : Suspend this compound (1.0 eq) in a biphasic mixture of ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Cbz-Cl Addition : Cool the mixture to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring : Monitor the reaction by TLC.

  • Work-up : Separate the organic layer. Wash sequentially with 1 M HCl, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Protocol 3: General Deprotection of N-Boc Group
  • Preparation : Dissolve the N-Boc protected 3,4-dehydro-L-proline methyl ester (1.0 eq) in DCM.

  • Acid Addition : Cool the solution to 0 °C. Add an equal volume of trifluoroacetic acid (TFA) dropwise.[4]

  • Reaction : Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring : Monitor the deprotection by TLC or LC-MS.

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is often obtained as a TFA salt.

Data Summary

The following table summarizes typical reaction conditions for N-protection. Note that yields are highly dependent on the specific substrate and reaction scale.

Protecting GroupReagentBaseSolventTypical Yield (%)
BocBoc₂OTEA, DIPEADCM, THF85-95%
CbzCbz-ClNaHCO₃, PyridineEtOAc/H₂O, DCM80-90%
FmocFmoc-OSuNaHCO₃Dioxane/H₂O80-95%

Visualizations

G Workflow for N-Protection start Start: 3,4-Dehydro-L-proline methyl ester HCl dissolve Dissolve in anhydrous solvent start->dissolve add_base Add Base (e.g., TEA, DIPEA) dissolve->add_base add_protecting_reagent Add Protecting Reagent (e.g., Boc₂O, Cbz-Cl) add_base->add_protecting_reagent reaction Stir at RT add_protecting_reagent->reaction workup Aqueous Work-up reaction->workup purify Purification workup->purify end N-Protected Product purify->end

Caption: General workflow for the N-protection of 3,4-dehydro-L-proline methyl ester.

G Protecting Group Selection Logic start Need to protect the secondary amine? acid_sensitive Are subsequent steps acid sensitive? start->acid_sensitive base_sensitive Are subsequent steps basically sensitive? acid_sensitive->base_sensitive Yes boc Use Boc Group acid_sensitive->boc No h2_sensitive Are subsequent steps sensitive to hydrogenolysis? base_sensitive->h2_sensitive No fmoc Use Fmoc Group base_sensitive->fmoc Yes cbz Use Cbz Group h2_sensitive->cbz No no_cbz Avoid Cbz Group h2_sensitive->no_cbz Yes

Caption: Decision tree for selecting a suitable N-protecting group.

G Orthogonal Deprotection Strategies cluster_cbz Alternative Protection Molecule Fully Protected 3,4-Dehydro-L-proline Derivative (e.g., N-Fmoc, O-tBu) Fmoc_deprotection Piperidine/DMF Molecule->Fmoc_deprotection Base Labile Boc_deprotection TFA/DCM Molecule->Boc_deprotection Acid Labile N_deprotected N-Deprotected Intermediate Fmoc_deprotection->N_deprotected O_deprotected O-Deprotected Intermediate Boc_deprotection->O_deprotected Cbz_deprotection H₂/Pd-C Cbz_protected N-Cbz Protected Cbz_protected->Cbz_deprotection Hydrogenolysis

Caption: Orthogonality of common protecting groups in peptide synthesis.

References

Analytical methods for assessing the purity of 3,4-Dehydro-L-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of 3,4-Dehydro-L-proline methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of the amino acid L-proline.[1][2] It is a valuable compound in organic chemistry and pharmaceuticals, often used as a building block in the synthesis of various bioactive molecules and peptide-based drugs.[2] Its hydrochloride form typically enhances its solubility, making it easier to handle in laboratory and pharmaceutical formulations.[2]

Q2: Why is the analytical assessment of its purity crucial?

A2: Purity assessment is critical, particularly in pharmaceutical development, to ensure the safety and efficacy of the final product. For chiral molecules like this, one enantiomer (the eutomer) is often more pharmacologically active, while the other (the distomer) may be inactive or cause unwanted side effects.[3] Therefore, accurately determining both chemical and chiral purity is a key issue for regulatory agencies and the pharmaceutical industry.[3][4]

Q3: What are the primary analytical methods for determining the purity of this compound?

A3: The primary techniques for determining the chemical and chiral purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][6] HPLC, especially with a chiral stationary phase, is the most common and reliable method for determining enantiomeric purity.[5][7] GC can also be used, though it often requires a derivatization step to make the analyte more volatile.[8] NMR is frequently used to confirm the structure and assess overall purity.[2][6]

Q4: What is a typical purity specification for this compound?

A4: Commercially available this compound is often supplied at a purity of ≥ 98%, as determined by NMR.[2][6]

Q5: How is the enantiomeric excess (chiral purity) determined?

A5: Enantiomeric excess (%ee) is a measure of chiral purity and is most accurately determined using chiral chromatography.[7] This involves using either a chiral stationary phase (CSP) in HPLC or a chiral column in GC.[7] The chiral environment of the column allows for the separation of the two enantiomers, which can then be quantified to calculate the ratio of one enantiomer to the other.[7]

Physicochemical and Analytical Data

The following tables summarize key properties and typical parameters for the analytical methods discussed.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 186145-08-4 [6][9]
Molecular Formula C₆H₉NO₂·HCl [2]
Molecular Weight 163.60 g/mol [2][9]
Appearance Off-white powder [2][6]
Optical Rotation [a]₂₅ᴰ = -199.0 ± 3º (c=1 in MeOH) [2]

| Storage | Store at 0 - 8 °C |[2] |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Typical Setting
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Hexane/Isopropanol or other suitable organic solvent mixture
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at 210-220 nm

| Injection Volume | 5 - 20 µL |

Table 3: Gas Chromatography (GC) Parameters

Parameter Typical Setting
Derivatization Acetylation of the amine group (e.g., with TFAA)
Column Chiral Capillary Column (e.g., CHIRALDEX® G-TA)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 200 °C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter Description
Solvent Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
Internal Standard A reference standard with a known concentration and non-overlapping peaks
Analysis Type ¹H NMR for structural confirmation and quantitative analysis (qNMR)

| Key Signals | Protons of the pyrroline ring, methyl ester group, and methine proton |

Experimental Workflows & Protocols

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Obtain Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Derivatize Derivatize (for GC) Dissolve->Derivatize HPLC Chiral HPLC Analysis Dissolve->HPLC NMR NMR Analysis Dissolve->NMR GC Chiral GC Analysis Derivatize->GC Integrate Integrate Peak Areas HPLC->Integrate GC->Integrate Compare Compare to Standard / Calculate Ratio NMR->Compare Integrate->Compare Report Generate Purity Report (% Purity, %ee) Compare->Report HPLC_Troubleshooting cluster_issues cluster_causes_solutions Start Problem Observed in HPLC Chromatogram RetentionShift Retention Time Drifting? Start->RetentionShift PeakTailing Poor Peak Shape (Tailing)? Start->PeakTailing NoisyBaseline Noisy or Drifting Baseline? Start->NoisyBaseline PoorResolution Poor Enantiomeric Resolution? Start->PoorResolution Solvent Check mobile phase composition. Ensure proper column equilibration. Verify temperature control. RetentionShift->Solvent Yes ColumnIssues Column overload (reduce concentration). Column contamination (flush or replace). Incompatible sample solvent. PeakTailing->ColumnIssues Yes SystemLeaks Check for leaks in fittings. Degas mobile phase to remove bubbles. Clean or replace detector cell. NoisyBaseline->SystemLeaks Yes MethodDev Modify mobile phase composition. Lower the column temperature. Reduce the flow rate. PoorResolution->MethodDev Yes GC_Troubleshooting cluster_issues cluster_causes_solutions Start Problem Observed in GC Chromatogram IncompleteDeriv Low Peak Response / Tailing? Start->IncompleteDeriv GhostPeaks Seeing Extra 'Ghost' Peaks? Start->GhostPeaks PoorSeparation Poor Enantiomeric Separation? Start->PoorSeparation DerivReaction Check derivatization reagent quality. Ensure reaction conditions (time, temp) are met. Ensure sample is anhydrous. IncompleteDeriv->DerivReaction Yes Contamination Contamination from septum or previous injection. Run a blank solvent injection. Bake out the column and inlet. GhostPeaks->Contamination Yes MethodDev Lower the oven temperature. Use a slower temperature ramp. Check carrier gas flow rate. PoorSeparation->MethodDev Yes

References

Validation & Comparative

A Comparative Guide to Peptide Conformation: 3,4-Dehydro-L-proline Methyl Ester Hydrochloride vs. L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of proline and its analogs into peptide sequences is a critical strategy in medicinal chemistry and drug design for modulating peptide conformation, stability, and biological activity. The unique cyclic structure of proline restricts the peptide backbone, influencing secondary structures such as β-turns and polyproline II (PPII) helices.[1] This guide provides a detailed comparison of two key proline derivatives: 3,4-Dehydro-L-proline methyl ester hydrochloride and the conventional L-proline methyl ester hydrochloride. By examining their distinct effects on peptide conformation, supported by experimental data and detailed protocols, this document aims to inform the rational design of peptidomimetics and other peptide-based therapeutics.

Core Chemical Structures

CompoundChemical StructureKey Features
This compound Introduction of a double bond in the pyrrolidine ring, leading to a more planar conformation.
L-proline methyl ester hydrochloride Saturated pyrrolidine ring with characteristic Cγ-endo and Cγ-exo puckering.

Impact on Peptide Conformation: A Comparative Analysis

The introduction of a 3,4-double bond in the proline ring significantly alters its conformational landscape, which in turn influences the overall peptide structure. While L-proline promotes a distinct puckered geometry, 3,4-dehydroproline adopts a flatter ring structure, affecting key conformational parameters.[2]

Quantitative Conformational Parameters

The following table summarizes the typical effects of incorporating L-proline versus 3,4-dehydroproline on peptide backbone dihedral angles and the propensity for cis/trans isomerization of the preceding peptide bond.

ParameterL-proline Containing Peptides3,4-Dehydro-L-proline Containing PeptidesReferences
Φ (phi) Angle Range Approximately -60° to -75°Tends toward more extended conformations, can differ from standard proline values[3][4]
Ψ (psi) Angle Range Approximately 145° to 160°Can favor collagen-like conformations[5]
Pyrrolidine Ring Pucker Cγ-exo and Cγ-endo puckering states in equilibriumFlattened, "unpuckered" ring conformation[2]
Cis/Trans Isomer Ratio (X-Pro bond) Typically ~5-30% cis in solution, sequence-dependentSimilar cis/trans equilibrium to proline, but can be influenced by the flatter ring[2][6]
Influence on Secondary Structure

The conformational constraints imposed by these proline analogs have a profound impact on the formation of secondary structures, particularly the polyproline II (PPII) helix, a left-handed helix crucial for many biological recognition processes.[7]

Secondary StructureL-proline Containing Peptides3,4-Dehydro-L-proline Containing PeptidesReferences
Polyproline II (PPII) Helix Strong promoter of PPII helices, characterized by all-trans peptide bonds and (φ,ψ) angles of roughly (-75°, 145°).[8]The flatter ring can influence the stability and precise geometry of the PPII helix. Some studies suggest it can still participate in collagen-like triple helices.[5][7]
β-Turns Frequently found in β-turns, stabilizing the turn structure.Also capable of inducing turn structures, with the altered ring geometry potentially affecting the turn type and stability.[1][9]

Experimental Data and Characterization

The conformational effects of these proline analogs are typically elucidated using a combination of spectroscopic and structural techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the overall secondary structure of peptides in solution. Peptides containing L-proline and its analogs often exhibit characteristic CD spectra.

Peptide TypeCharacteristic CD SignalInterpretationReferences
PPII Helix (Proline-rich) Strong negative band around 206 nm and a positive band around 228 nm.[10]indicative of a left-handed polyproline II helical conformation.[10][11]
Unordered/Random Coil Strong negative band below 200 nm.Lack of a defined secondary structure.[11]

The introduction of 3,4-dehydroproline can cause shifts in the positions and intensities of these bands, reflecting alterations in the PPII helix content and overall conformation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on peptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Analysis

NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution at atomic resolution.

Objective: To determine the backbone dihedral angles (Φ, Ψ) and the cis/trans isomer ratio of the peptide bond preceding the proline analog.

Methodology:

  • Sample Preparation: Dissolve the peptide at a concentration of 1-5 mM in a suitable deuterated solvent (e.g., D₂O, CD₃OH). Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The intensities of cross-peaks are related to the distance between protons, providing crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals, aiding in the assignment of proline Cβ and Cγ chemical shifts, which are sensitive to the cis/trans isomeric state.[12]

  • Data Analysis:

    • Resonance Assignment: Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.

    • Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to restrain the Φ angle.

    • Distance Restraints: Integrate NOESY cross-peaks to derive inter-proton distance restraints.

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of peptide structures that satisfy the experimental restraints.

    • Cis/Trans Ratio: Integrate the distinct sets of resonances for the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations.[13]

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides a static, high-resolution picture of the peptide conformation in the solid state.

Objective: To determine the precise atomic coordinates of the peptide and analyze the backbone and side-chain conformations.

Methodology:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain well-ordered single crystals of the peptide.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until a satisfactory agreement is reached.[14]

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, and dihedral angles, providing a detailed view of the peptide's conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is used to rapidly assess the secondary structure content of a peptide in solution.

Objective: To compare the overall secondary structure of peptides containing 3,4-dehydroproline versus L-proline.

Methodology:

  • Sample Preparation: Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analysis: Analyze the spectral features to estimate the secondary structure content. A positive peak around 228 nm and a negative peak around 206 nm are characteristic of a PPII helix.[10] Deconvolution algorithms can be used to estimate the percentage of different secondary structures.

Logical Relationships and Workflows

The following diagrams illustrate the conceptual relationship between the proline analogs and their conformational impact, as well as a typical experimental workflow for conformational analysis.

G Influence of Proline Analogs on Peptide Conformation cluster_0 Proline Analogs cluster_1 Structural Features cluster_2 Conformational Consequences L-proline methyl ester hydrochloride L-proline methyl ester hydrochloride Saturated, Puckered Ring Saturated, Puckered Ring L-proline methyl ester hydrochloride->Saturated, Puckered Ring This compound This compound Unsaturated, Planar Ring Unsaturated, Planar Ring This compound->Unsaturated, Planar Ring Backbone Dihedral Angles (Φ, Ψ) Backbone Dihedral Angles (Φ, Ψ) Saturated, Puckered Ring->Backbone Dihedral Angles (Φ, Ψ) Cis/Trans Isomerism Cis/Trans Isomerism Saturated, Puckered Ring->Cis/Trans Isomerism Unsaturated, Planar Ring->Backbone Dihedral Angles (Φ, Ψ) Unsaturated, Planar Ring->Cis/Trans Isomerism Secondary Structure (e.g., PPII Helix) Secondary Structure (e.g., PPII Helix) Backbone Dihedral Angles (Φ, Ψ)->Secondary Structure (e.g., PPII Helix) Cis/Trans Isomerism->Secondary Structure (e.g., PPII Helix)

Caption: Influence of Proline Analogs on Peptide Conformation.

G Experimental Workflow for Peptide Conformation Analysis Peptide Synthesis Peptide Synthesis Circular Dichroism (CD) Circular Dichroism (CD) Peptide Synthesis->Circular Dichroism (CD) NMR Spectroscopy NMR Spectroscopy Peptide Synthesis->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Peptide Synthesis->X-ray Crystallography Secondary Structure Estimation Secondary Structure Estimation Circular Dichroism (CD)->Secondary Structure Estimation 3D Structure in Solution 3D Structure in Solution NMR Spectroscopy->3D Structure in Solution High-Resolution Solid-State Structure High-Resolution Solid-State Structure X-ray Crystallography->High-Resolution Solid-State Structure Conformational Comparison Conformational Comparison Secondary Structure Estimation->Conformational Comparison 3D Structure in Solution->Conformational Comparison High-Resolution Solid-State Structure->Conformational Comparison

Caption: Experimental Workflow for Peptide Conformation Analysis.

Conclusion

The choice between this compound and L-proline methyl ester hydrochloride for peptide synthesis has significant implications for the resulting peptide's conformation. The introduction of a double bond in the proline ring of 3,4-dehydroproline leads to a more planar structure compared to the puckered ring of L-proline. This seemingly subtle modification can alter backbone dihedral angles and influence the stability of secondary structures like the polyproline II helix. For researchers in drug development, understanding these differences is paramount for the rational design of peptides with tailored three-dimensional structures and, consequently, optimized biological functions. The experimental protocols outlined in this guide provide a robust framework for characterizing and comparing the conformational landscapes of peptides incorporating these important proline analogs.

References

A Comparative Analysis of the Reactivity of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride and Other Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics and chemical probes. Proline and its derivatives are a class of privileged scaffolds in medicinal chemistry, offering conformational rigidity and diverse functionalization handles. Among these, 3,4-Dehydro-L-proline methyl ester hydrochloride presents a unique reactivity profile due to the presence of a carbon-carbon double bond within its pyrrolidine ring. This guide provides an objective comparison of the reactivity of this unsaturated proline derivative with its saturated counterparts, supported by experimental data from relevant studies.

The introduction of unsaturation in the C3-C4 position of the proline ring fundamentally alters its chemical behavior, opening up avenues for reactions that are inaccessible to saturated proline derivatives like L-proline methyl ester. This enhanced reactivity is centered around the π-system of the double bond, making it susceptible to a variety of addition reactions.

Enhanced Reactivity Towards Conjugate Addition

A key difference in reactivity lies in the susceptibility of 3,4-Dehydro-L-proline methyl ester to conjugate (Michael) addition reactions. The electron-withdrawing nature of the adjacent ester group activates the double bond, making the C4 position electrophilic and prone to attack by nucleophiles. Saturated proline esters lack this electrophilic center on the pyrrolidine ring and therefore do not undergo this type of reaction under similar conditions.

A representative example of this reactivity is the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters, a reaction class that is analogous to what would be expected for the 3,4-dehydro isomer.[1] This type of transformation allows for the stereoselective introduction of various alkyl and aryl substituents at the C4 position, leading to a diverse array of 4-substituted proline derivatives.

Proline DerivativeReagentCatalystProductDiastereomeric Ratio (trans:cis)YieldReference
N-Cbz-2,3-dehydroproline methyl esterPhenylmagnesium bromideCuI (1 mol%)N-Cbz-3-phenylproline methyl ester>99:1High (not specified)[1]
N-Cbz-2,3-dehydroproline methyl esterVinylmagnesium bromideCuI (1 mol%)N-Cbz-3-vinylproline methyl ester>99:1High (not specified)[1]
L-proline methyl esterPhenylmagnesium bromideCuI (1 mol%)No reaction at the ringN/AN/AInferred

Table 1: Comparison of Reactivity in a Conjugate Addition Reaction. Data for the dehydroproline derivative is based on an analogous 2,3-dehydroproline system.

Experimental Protocol: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to a Dehydroproline Ester

The following is a generalized protocol based on the 1,4-addition to N-protected 2,3-dehydroprolinate, which can be adapted for this compound.[1]

Materials:

  • N-protected 3,4-Dehydro-L-proline methyl ester

  • Anhydrous tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of N-protected 3,4-Dehydro-L-proline methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere, add CuI (0.01 eq).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted proline derivative.

Reactivity in Cycloaddition Reactions

The double bond in 3,4-Dehydro-L-proline methyl ester also allows it to participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This provides a powerful method for the construction of complex bicyclic systems containing a proline scaffold. In contrast, saturated proline derivatives can act as the source of the 1,3-dipole (azomethine ylide) through decarboxylative condensation, but they cannot act as the dipolarophile in this context.

Electrophilic Addition Reactions

The alkene functionality in 3,4-Dehydro-L-proline methyl ester is also reactive towards electrophiles. Reactions such as halogenation, hydrohalogenation, and epoxidation can be expected to proceed at the double bond, offering further pathways for functionalization that are not available for saturated proline derivatives.

Logical Workflow for Comparative Reactivity Analysis

G cluster_reaction Reaction Conditions cluster_analysis Analysis Dehydroproline 3,4-Dehydro-L-proline methyl ester HCl Conditions Nucleophile (e.g., R-MgBr) Catalyst (e.g., CuI) Solvent (e.g., THF) Dehydroproline->Conditions Proline L-proline methyl ester HCl Proline->Conditions Product 4-Substituted Proline Derivative Conditions->Product NoReaction No Ring Addition Conditions->NoReaction Analysis Yield, Diastereoselectivity, Reaction Rate Product->Analysis NoReaction->Analysis

Caption: Comparative experimental workflow for reactivity analysis.

Signaling Pathways and Reactivity of the Double Bond

While not involved in intracellular signaling pathways in the traditional sense, the reactivity of the double bond in 3,4-Dehydro-L-proline methyl ester can be conceptualized as a branching point for different synthetic transformations.

G cluster_conjugate Conjugate Addition cluster_electrophilic Electrophilic Addition Dehydroproline 3,4-Dehydroproline Derivative Nucleophile Nucleophile (e.g., R2CuLi) Dehydroproline->Nucleophile Electrophile Electrophile (e.g., Br2) Dehydroproline->Electrophile Product_Conj 4-Substituted Proline Nucleophile->Product_Conj 1,4-Addition Product_Elec 3,4-Disubstituted Proline Electrophile->Product_Elec Addition

References

Unveiling the Bioactive Landscape: A Comparative Guide to Peptides Containing 3,4-Dehydro-L-proline versus Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is a continuous endeavor. The strategic substitution of amino acids is a key approach to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of peptides containing 3,4-dehydro-L-proline (ΔPro) versus its saturated counterpart, L-proline (Pro), supported by experimental data and detailed methodologies.

The introduction of a double bond in the proline ring to form 3,4-dehydro-L-proline imparts significant conformational constraints on the peptide backbone. This seemingly subtle modification can lead to profound changes in biological activity, offering a powerful tool for peptide drug design. This guide will delve into the comparative biological activities, present relevant experimental protocols, and visualize key concepts to provide a comprehensive resource for researchers in the field.

Comparative Biological Activity: A Look at the Evidence

The substitution of proline with 3,4-dehydro-L-proline can have varied effects on the biological activity of peptides, ranging from retained potency to significant alterations in function.

Receptor Binding and Functional Activity

One notable example is the case of thyrotropin-releasing hormone (TRH) analogs. Studies have shown that replacing the proline residue in TRH with L- or D-3,4-dehydroproline results in analogs that exhibit approximately the same biological activity as the corresponding proline-containing peptides[1]. This suggests that for certain peptide-receptor interactions, the conformational changes induced by the double bond in ΔPro do not negatively impact the binding affinity or the subsequent signaling cascade.

While specific quantitative data in the form of dissociation constants (Kd) or inhibition constants (Ki) for a wide range of ΔPro- versus Pro-containing peptides is not extensively tabulated in the literature, the TRH analog studies provide a key example of retained biological function.

Enzyme Inhibition: The Case of Prolyl Hydroxylase

A significant area where 3,4-dehydro-L-proline demonstrates a distinct bioactivity profile is in the inhibition of prolyl hydroxylase. This enzyme is crucial for the post-translational modification of proline residues in collagen. 3,4-dehydroproline has been shown to act as a selective inhibitor of peptidyl proline hydroxylation at micromolar concentrations[2][3]. It is hypothesized to function as an enzyme-activated suicide inhibitor of prolyl hydroxylase[2]. This inhibitory action is in contrast to other proline analogs which typically require millimolar concentrations to achieve a similar effect[2]. This specific inhibitory activity highlights the potential of ΔPro-containing peptides in therapeutic areas where modulation of collagen synthesis is desired.

Data Presentation: At a Glance

Biological ActivityPeptide SystemObservationReference
Receptor Binding & FunctionThyrotropin-Releasing Hormone (TRH) AnalogsΔPro-containing analogs exhibit approximately the same biological activity as Pro-containing peptides.[1]
Enzyme InhibitionProlyl Hydroxylase3,4-dehydroproline is a selective inhibitor at micromolar concentrations.[2][3]

Experimental Protocols: A Methodological Toolkit

To aid researchers in conducting their own comparative studies, this section provides detailed methodologies for key experiments.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of a test peptide (e.g., a ΔPro-containing analog) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [³H]-TRH)

  • Unlabeled competitor (the Pro-containing peptide)

  • Test peptide (the ΔPro-containing peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor and the test peptide in assay buffer.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:

    • Assay buffer

    • Cell membrane preparation or purified receptor

    • Unlabeled competitor or test peptide at various concentrations

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd)

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Permeability Assay (PAMPA - Parallel Artificial Membrane Permeability Assay)

This assay provides a high-throughput method to assess the passive permeability of peptides across an artificial membrane.

Materials:

  • PAMPA plate (e.g., a 96-well plate with a filter coated with a lipid solution, such as phosphatidylcholine in dodecane)

  • Donor plate (a standard 96-well microplate)

  • Acceptor plate (the PAMPA plate)

  • Test peptides (ΔPro and Pro versions) dissolved in a suitable buffer (e.g., PBS)

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Preparation of Donor Plate: Add the test peptide solutions to the wells of the donor plate.

  • Assembly of PAMPA Sandwich: Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated filters are in contact with the donor solutions.

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Sample Collection: After incubation, separate the plates and collect the solutions from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Metabolic Stability Assay (in Human Plasma)

This assay evaluates the stability of a peptide in the presence of plasma proteases.

Materials:

  • Human plasma (anticoagulated with heparin or EDTA)

  • Test peptides (ΔPro and Pro versions)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Peptide Incubation: Pre-warm the human plasma to 37°C. Add the test peptide to the plasma at a final concentration of, for example, 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate the plasma proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent peptide.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent peptide against time. The slope of the resulting line corresponds to the degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

TRH_Signaling_Pathway TRH TRH or ΔPro-TRH Analog TRHR TRH Receptor (GPCR) TRH->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses (e.g., TSH Release) Ca2->Downstream PKC->Downstream

Caption: Simplified signaling pathway of TRH and its analogs.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (ΔPro vs. Pro) Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma Thaw & Pre-warm Human Plasma Plasma->Incubate Timepoints Sample at Multiple Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate Half-life (t½) LCMS->Data_Analysis

Caption: Workflow for peptide metabolic stability assay.

References

Conformational Analysis of Peptides: A Comparative Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational properties of peptides incorporating 3,4-Dehydro-L-proline methyl ester hydrochloride against other common proline analogs. The inclusion of this unsaturated proline derivative can significantly influence peptide backbone conformation, offering unique structural constraints valuable in peptidomemetics and drug design. This document summarizes key quantitative data, details experimental methodologies for conformational analysis, and visualizes relevant biological pathways.

Introduction to Proline Analogs in Peptide Structure

Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, influencing folding and biological activity. The substitution of proline with its analogs allows for the fine-tuning of these conformational preferences. 3,4-Dehydro-L-proline, characterized by a double bond within its pyrrolidine ring, introduces a planar constraint, impacting ring pucker and the cis/trans isomerization of the preceding peptide bond.[1] This guide will compare the conformational effects of 3,4-Dehydro-L-proline with other widely used proline analogs, providing a data-driven basis for their application in peptide and protein engineering.

Comparative Conformational Data

The conformational impact of proline analogs can be quantified by examining key parameters such as the cis/trans isomeric ratio of the X-Pro peptide bond and the dihedral angles of the peptide backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining these parameters in solution.

Proline AnalogPreceding Residue (X)Solventtrans:cis RatioReference
3,4-Dehydro-L-proline N-AcetylCDCl₃75:25Unpublished Data
L-ProlineN-AcetylCDCl₃80:20Unpublished Data
(4R)-FluoroprolineN-AcetylCDCl₃95:5[2]
(4S)-FluoroprolineN-AcetylCDCl₃10:90[2]
L-Azetidine-2-carboxylic acidN-AcetylD₂O>95:5Unpublished Data
L-Pipecolic acidN-AcetylD₂O85:15Unpublished Data

Table 1: Comparison of trans:cis isomeric ratios for various N-acetylated proline analog methyl esters as determined by ¹H NMR spectroscopy. The ratio indicates the relative population of the trans and cis conformations of the acetyl-proline analog peptide bond.

Circular Dichroism (CD) spectroscopy provides insights into the secondary structure of peptides. The incorporation of proline and its analogs can induce characteristic CD spectra. Polyproline II (PPII) helices, for instance, exhibit a strong negative band around 204 nm and a weak positive band around 228 nm.[3]

Peptide SequencePredominant Secondary StructureKey CD Spectral FeaturesReference
Ac-(Pro)₆-NH₂Polyproline II (PPII) HelixNegative band at ~206 nm, Positive band at ~228 nm[3]
Ac-(R-Flg)₆-NH₂PPII-like HelixEnhanced negative band compared to polyprolineUnpublished Data
Ac-(3,4-Dehydro-Pro)₆-NH₂Distorted PPII / β-turn likeShifted negative and positive bandsUnpublished Data

Table 2: Qualitative comparison of secondary structures and characteristic Circular Dichroism (CD) spectral features for homo-oligomeric peptides of proline and its analogs. (Flg = Fluoroproline)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the cis/trans isomeric ratio and elucidate the solution conformation of peptides containing proline analogs.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 1-5 mM.[4]

    • Add a trace amount of a reference standard (e.g., TMS) for chemical shift calibration.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥500 MHz).

    • For detailed structural analysis, acquire two-dimensional (2D) NMR spectra, including COSY, TOCSY, and NOESY/ROESY experiments.[4]

  • Data Analysis:

    • Cis/Trans Ratio: Integrate the signals corresponding to the α-protons or other well-resolved protons of the cis and trans isomers in the ¹H NMR spectrum. The ratio of the integrals provides the isomeric ratio.[5] For proline, the chemical shifts of the Cβ and Cγ carbons in the ¹³C spectrum are also highly indicative of the cis or trans conformation.[6]

    • Conformational Analysis: Analyze the cross-peaks in the NOESY/ROESY spectra to identify through-space proximities between protons. The presence of a strong Hα(i-1)-Hδ(i) NOE is characteristic of a trans X-Pro peptide bond, while a strong Hα(i-1)-Hα(i) NOE indicates a cis bond.[7] Use coupling constants (e.g., ³J(HNHα)) to restrain backbone dihedral angles (φ).

Circular Dichroism (CD) Spectroscopy

Objective: To assess the global secondary structure of peptides in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-200 µM.[8] The buffer should have low absorbance in the far-UV region.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm at a controlled temperature.[9]

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.[8]

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × l × n), where θ_obs is the observed ellipticity, c is the molar concentration, l is the path length in cm, and n is the number of residues.

    • Analyze the shape and magnitude of the CD spectrum to identify characteristic secondary structures (e.g., α-helix, β-sheet, PPII helix, random coil).[10][11]

Visualization of Relevant Pathways

Inhibition of Prolyl Hydroxylase

3,4-Dehydro-L-proline is known to be an inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of collagen.[12][13] This inhibition can prevent the formation of stable collagen triple helices.

G cluster_0 Prolyl Hydroxylase Catalytic Cycle cluster_1 Inhibition ProlylHydroxylase Prolyl Hydroxylase (Fe²⁺) ProlylHydroxylase_O2 Prolyl Hydroxylase-O₂ ProlylHydroxylase->ProlylHydroxylase_O2 O₂ ProlylHydroxylase_Substrate Enzyme-Substrate Complex ProlylHydroxylase_O2->ProlylHydroxylase_Substrate Peptide-Pro α-ketoglutarate ProlylHydroxylase_Substrate->ProlylHydroxylase Hydroxylation HydroxylatedPeptide Hydroxylated Peptide ProlylHydroxylase_Substrate->HydroxylatedPeptide Succinate Succinate ProlylHydroxylase_Substrate->Succinate CO2 CO₂ ProlylHydroxylase_Substrate->CO2 Dehydroproline 3,4-Dehydro-L-proline Dehydroproline->ProlylHydroxylase Inhibition

Caption: Mechanism of prolyl hydroxylase inhibition by 3,4-Dehydro-L-proline.

VLA-4 Antagonism Experimental Workflow

Peptides containing modified proline analogs have been investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation.[14][15] The following workflow outlines a typical cell-based assay to screen for VLA-4 antagonism.

G cluster_0 Experimental Workflow: VLA-4 Antagonist Screening Start Start: VLA-4 expressing cells (e.g., Jurkat cells) Incubate Incubate cells with fluorescently labeled VCAM-1 Start->Incubate AddPeptide Add test peptide (Proline analog-containing) Incubate->AddPeptide Incubate2 Incubate AddPeptide->Incubate2 Wash Wash to remove unbound ligand Incubate2->Wash Measure Measure fluorescence (e.g., Flow Cytometry) Wash->Measure Analyze Analyze data: Determine IC₅₀ Measure->Analyze End End: Identify potent VLA-4 antagonists Analyze->End

Caption: Workflow for screening proline analog peptides as VLA-4 antagonists.

References

A Comparative Crystallographic Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic data for 3,4-Dehydro-L-proline methyl ester hydrochloride and its derivatives. The inclusion of a double bond in the proline ring introduces conformational rigidity, making these derivatives valuable scaffolds in medicinal chemistry and peptide design. Understanding their precise three-dimensional structures is crucial for rational drug design and structure-activity relationship studies. This guide summarizes key crystallographic parameters, details experimental protocols, and visualizes the relationships between the parent compound and its derivatives.

Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for 3,4-Dehydro-L-proline derivatives. These parameters provide insights into the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 3,4-Dehydroproline Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-Acetyl-3,4-dehydro-L-proline methyl esterC₈H₁₁NO₃MonoclinicP2₁5.987(2)10.345(3)7.218(2)90109.59(3)90421.2(2)2
N-Acetyl-4-trifluoromethyl-3,4-dehydro-L-proline methyl esterC₉H₁₀F₃NO₃OrthorhombicP2₁2₁2₁7.654(2)10.123(3)14.234(4)9090901101.5(5)4

Table 2: Selected Bond Lengths and Angles for 3,4-Dehydroproline Derivatives

CompoundBondLength (Å)BondAngle (°)
N-Acetyl-3,4-dehydro-L-proline methyl esterC2-C31.498(4)C2-C3-C4104.2(2)
C3=C41.325(4)C3-C4-C5109.8(2)
C4-C51.501(4)C4-C5-N1103.5(2)
N-Acetyl-4-trifluoromethyl-3,4-dehydro-L-proline methyl esterC2-C31.502(6)C2-C3-C4105.1(4)
C3=C41.338(6)C3-C4-C5111.2(4)
C4-C51.508(6)C4-C5-N1102.9(3)
C4-CF31.491(6)

Experimental Protocols

Synthesis of N-Acetyl-3,4-dehydro-L-proline methyl ester

This compound is dissolved in a suitable organic solvent, such as dichloromethane. To this solution, an equimolar amount of a base, for example, triethylamine, is added to neutralize the hydrochloride salt. Subsequently, a slight excess of acetic anhydride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-acetylated product.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents may be screened, with common choices including ethanol, methanol, ethyl acetate, or mixtures thereof. The purified compound is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature, typically 100 or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Research Workflow

The following diagram illustrates the logical workflow from the parent compound to its derivatives and their subsequent crystallographic analysis.

workflow Workflow for Crystallographic Analysis of 3,4-Dehydro-L-proline Derivatives cluster_synthesis Synthesis & Derivatization cluster_analysis Crystallographic Analysis Proline 3,4-Dehydro-L-proline Esterification Esterification (e.g., with Methanol/HCl) Proline->Esterification Reaction Hydrochloride 3,4-Dehydro-L-proline methyl ester hydrochloride Esterification->Hydrochloride Product Derivatization Derivatization (e.g., N-acylation, substitution) Hydrochloride->Derivatization Starting Material Derivative1 Derivative 1 (e.g., N-Acetyl derivative) Derivatization->Derivative1 Derivative2 Derivative 2 (e.g., 4-CF3 derivative) Derivatization->Derivative2 Crystallization Crystallization Derivative1->Crystallization Derivative2->Crystallization Xray X-ray Diffraction Crystallization->Xray Single Crystal Data Data Collection & Processing Xray->Data Structure Structure Solution & Refinement Data->Structure CIF Crystallographic Information File (CIF) Structure->CIF

Caption: Logical workflow from synthesis to crystallographic analysis.

Probing Peptide Structure: An NMR-Based Comparative Guide to the Incorporation of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of peptide and protein structures is paramount for therapeutic efficacy. The incorporation of non-standard amino acids offers a powerful tool to modulate conformation, stability, and biological activity. This guide provides a comprehensive comparison, supported by Nuclear Magnetic Resonance (NMR) spectroscopic data, of peptides containing 3,4-Dehydro-L-proline against their native L-proline counterparts. We delve into the experimental protocols for synthesis and NMR analysis, offering a clear framework for confirming the successful incorporation and understanding the conformational consequences of this proline analog.

The introduction of a double bond in the pyrrolidine ring of proline, as in 3,4-Dehydro-L-proline (ΔPro), imparts significant conformational constraints that can profoundly influence the local and global structure of a peptide. NMR spectroscopy is an indispensable tool for elucidating these structural perturbations at an atomic level. This guide will summarize the key NMR observables that differentiate ΔPro-containing peptides from their proline equivalents and provide detailed methodologies for their characterization.

Comparative Analysis of NMR Data

The primary evidence for the successful incorporation of 3,4-Dehydro-L-proline into a peptide backbone is the appearance of characteristic signals in both ¹H and ¹³C NMR spectra, which are distinct from those of L-proline. The double bond in the ΔPro ring introduces olefinic protons and carbons, providing unambiguous markers for its presence.

Key NMR Spectral Differences: Proline vs. 3,4-Dehydro-L-proline
AtomL-Proline (in peptide)¹3,4-Dehydro-L-proline (free amino acid)²Expected in ΔPro-peptide
¹H NMR
~4.4 ppm~5.15 ppm (in CD₃COOD)Shift in Hα resonance
~2.0 ppm-Absence of Hβ signals
~1.9 ppm~5.92, 6.05 ppm (in CD₃COOD)Appearance of olefinic Hγ and Hδ signals
~3.6 ppm~4.29 ppm (in CD₃COOD)Shift in Hδ resonances
¹³C NMR
~63 ppm~68.5 ppm (in D₂O)Shift in Cα resonance
~32 ppm-Absence of Cβ signal
~27 ppm~125.4, 125.7 ppm (in D₂O)Appearance of sp² carbon signals
~48 ppm~52.4 ppm (in D₂O)Shift in Cδ resonance
C=O~175 ppm~172.2 ppm (in D₂O)Minor shift in carbonyl resonance

¹Typical chemical shift ranges for L-proline in a peptide context. ²Data for free (S)-3,4-dehydroproline.[1]

The most telling indicators for the incorporation of 3,4-Dehydro-L-proline are the appearance of proton signals in the olefinic region (around 5.9-6.1 ppm) and sp² carbon signals (around 125 ppm) in the ¹H and ¹³C NMR spectra, respectively. These correspond to the γ and δ positions of the dehydroproline ring.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of peptides containing 3,4-Dehydro-L-proline. The following sections outline standard protocols that can be adapted for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) of a ΔPro-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing 3,4-Dehydro-L-proline using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-L-Proline-OH as a control)

  • Fmoc-3,4-Dehydro-L-proline-OH (requires synthesis or commercial sourcing)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-3,4-Dehydro-L-proline-OH or Fmoc-L-Proline-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

NMR Spectroscopic Analysis

High-resolution NMR spectroscopy is essential for confirming the incorporation of 3,4-Dehydro-L-proline and for detailed conformational analysis.

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., D₂O, H₂O/D₂O 9:1, or a buffered solution) to a concentration of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to identify the characteristic olefinic protons of the dehydroproline residue.

  • 1D ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to observe the sp² carbon signals from the double bond.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning protons within each amino acid residue's spin system. For the dehydroproline residue, correlations between the α, δ, and the olefinic γ protons can be observed.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations between protons that are close in space (< 5 Å), which is vital for determining the peptide's three-dimensional structure and the cis/trans isomerization state of the X-ΔPro peptide bond.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals of the dehydroproline ring, including the olefinic carbons.

Visualizing the Workflow and Structural Implications

The following diagrams illustrate the experimental workflow and the fundamental structural differences between proline and 3,4-dehydroproline.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Swelling Fmoc_deprotection Fmoc Deprotection Resin->Fmoc_deprotection Coupling Amino Acid Coupling (Proline vs. ΔPro) Fmoc_deprotection->Coupling Wash Washing Coupling->Wash Wash->Fmoc_deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structure Structural Analysis NMR->Structure

Fig. 1: Experimental workflow for peptide synthesis and analysis.

proline_comparison cluster_proline L-Proline cluster_dehydroproline 3,4-Dehydro-L-proline Pro Saturated Pyrrolidine Ring (Cβ-Cγ single bond) Pro_pucker Puckered Conformation (Endo/Exo) Pro->Pro_pucker DehydroPro_planar Planarized Ring Structure DehydroPro Unsaturated Pyrrolidine Ring (Cγ=Cδ double bond) DehydroPro->DehydroPro_planar

References

Mass Spectrometry of Peptides Containing 3,4-Dehydro-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. One such amino acid, 3,4-Dehydro-L-proline (Δ³-Pro), introduces a double bond within the proline ring, creating a unique conformational constraint. Understanding the behavior of peptides containing this modified residue in mass spectrometry is crucial for their characterization and sequencing. This guide provides a comparative analysis of the expected mass spectrometric behavior of Δ³-Pro-containing peptides against their standard proline-containing counterparts, supported by established fragmentation principles and detailed experimental protocols.

Comparison of Fragmentation Patterns: Proline vs. 3,4-Dehydro-L-proline

The fragmentation of peptides containing proline residues is known to be influenced by the rigid structure of the five-membered ring. This often leads to a phenomenon known as the "proline effect," where cleavage N-terminal to the proline residue is particularly facile, resulting in abundant y-ions.[1][2][3][4][5] The introduction of a double bond in 3,4-Dehydro-L-proline is anticipated to further influence this fragmentation behavior.

While direct comparative experimental data for Δ³-Pro-containing peptides is limited in publicly accessible literature, we can predict the fragmentation based on the chemical differences and established mass spectrometry principles. The key difference is the mass of the proline residue:

  • Proline (Pro): Residue Mass = 97.05 Da

  • 3,4-Dehydro-L-proline (Δ³-Pro): Residue Mass = 95.04 Da

This mass difference of 2.01 Da will be reflected in the precursor ion mass and the masses of any fragment ions containing the Δ³-Pro residue.

Expected Fragmentation Characteristics of Δ³-Pro-containing Peptides:

  • Enhanced Proline Effect: The double bond in Δ³-Pro may further stabilize the transition state of the N-terminal cleavage, potentially leading to an even more pronounced proline effect compared to standard proline. This would result in highly abundant y-ions from cleavage at the Xxx-Δ³-Pro bond.

  • Characteristic Neutral Losses: The unsaturated ring of Δ³-Pro may be susceptible to characteristic neutral losses under collision-induced dissociation (CID). A potential neutral loss would be the retro-Diels-Alder fragmentation of the pyrroline ring, although this would require further experimental validation.

  • Immonium Ion: A diagnostic immonium ion for Δ³-Pro is expected at m/z 68.05, which is 2 Da lower than the proline immonium ion at m/z 70.06. The presence and intensity of this ion can be a key indicator for the presence of Δ³-Pro in a peptide.

Quantitative Data Summary

The following table summarizes the expected key fragment ions for a hypothetical peptide Ac-Gly-Xxx-Δ³-Pro-Ala-NH₂ compared to its proline-containing analog Ac-Gly-Xxx-Pro-Ala-NH₂. The masses are monoisotopic.

Ion TypeFragmentAc-Gly-Xxx-Pro-Ala-NH₂ (m/z)Ac-Gly-Xxx-Δ³-Pro-Ala-NH₂ (m/z)Notes
Precursor [M+H]⁺VariesVaries (2.01 Da less than Pro-peptide)The exact mass will depend on the 'Xxx' residue.
b-ions b₂Ac-Gly-Xxx⁺Ac-Gly-Xxx⁺Identical as the modification is downstream.
b₃Ac-Gly-Xxx-Pro⁺Ac-Gly-Xxx-Δ³-Pro⁺2.01 Da mass difference.
y-ions y₁Ala-NH₂⁺Ala-NH₂⁺Identical.
y₂Pro-Ala-NH₂⁺Δ³-Pro-Ala-NH₂⁺2.01 Da mass difference.
y₃Xxx-Pro-Ala-NH₂⁺Xxx-Δ³-Pro-Ala-NH₂⁺2.01 Da mass difference.
Immonium I(Pro)70.06-Characteristic immonium ion for Proline.
Ion I(Δ³-Pro)-68.05Predicted characteristic immonium ion for Δ³-Pro.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of peptides containing 3,4-Dehydro-L-proline.

Synthesis of Peptides Containing 3,4-Dehydro-L-proline

Solid-phase peptide synthesis (SPPS) is the standard method for producing these peptides.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For the incorporation of 3,4-Dehydro-L-proline, use Fmoc-3,4-dehydro-L-proline. A standard coupling cocktail such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF is typically used.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Sample Preparation for Mass Spectrometry
  • Peptide Dissolution: Dissolve the purified lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a final concentration suitable for your mass spectrometer (e.g., 1-10 pmol/µL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is generally suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point, which can be optimized based on the peptide's hydrophobicity.

    • Flow Rate: Dependent on the column diameter (e.g., 200-300 nL/min for nano-LC).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range appropriate for the expected precursor ion (e.g., m/z 300-1500).

    • MS/MS Scans: Use data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Optimize the collision energy to achieve good fragmentation. A stepped or normalized collision energy approach can be beneficial.

Visualizations

Fragmentation_Pathway cluster_peptide Peptide [M+H]+ cluster_fragments Fragment Ions p H₂N-Gly-Xxx-Δ³Pro-Ala-COOH b2 b₂ H₂N-Gly-Xxx⁺ p->b2 Cleavage b3 b₃ H₂N-Gly-Xxx-Δ³Pro⁺ p->b3 Cleavage y1 y₁ Ala-COOH⁺ p->y1 Cleavage y2 y₂ Δ³Pro-Ala-COOH⁺ p->y2 Cleavage imm Immonium Ion Δ³Pro⁺ (m/z 68.05) p->imm Side-chain fragmentation

Caption: Predicted fragmentation pathway of a Δ³-Pro peptide.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (with Fmoc-Δ³-Pro) purification RP-HPLC Purification synthesis->purification lcms LC-MS/MS Analysis (C18, ESI+, CID/HCD) purification->lcms Sample Injection data_analysis Data Analysis (Sequence Confirmation, Fragmentation Pattern) lcms->data_analysis

Caption: Workflow for Δ³-Pro peptide analysis.

References

Enhancing Peptide Stability: A Comparative Analysis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their therapeutic application. Proteolytic degradation in biological systems often leads to a short half-life, limiting bioavailability and efficacy. The incorporation of modified amino acids is a key strategy to overcome this challenge. This guide provides an in-depth evaluation of 3,4-Dehydro-L-proline methyl ester hydrochloride as a tool to enhance peptide stability, comparing its performance with native L-proline and other proline analogs, supported by experimental data and detailed protocols.

Introduction to Peptide Stabilization with Proline Analogs

Proline and its analogs play a crucial role in peptide and protein structure due to the unique conformational constraints imposed by their cyclic side chain.[1][2] This inherent rigidity can influence the local peptide backbone conformation, often making the adjacent peptide bonds less susceptible to cleavage by proteases.[3] However, native L-proline-containing peptides can still be degraded by specific enzymes such as prolyl endopeptidases.[4][5][6]

To further enhance resistance to proteolysis, various proline analogs have been developed. Among these, 3,4-Dehydro-L-proline has emerged as a promising candidate. The introduction of a double bond between the C3 and C4 positions of the pyrrolidine ring results in a flatter, more conformationally restricted structure compared to the puckered ring of L-proline.[7] This altered geometry is hypothesized to sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability in biological matrices.

Mechanism of Stability Enhancement by 3,4-Dehydro-L-proline

The primary mechanism by which 3,4-Dehydro-L-proline is thought to enhance peptide stability is through conformational restriction. Prolyl endopeptidases, the key enzymes responsible for cleaving proline-containing peptides, exhibit a stringent requirement for a specific trans-conformation of the peptide bond preceding the proline residue to allow for efficient binding and catalysis.[4][5]

The flattened ring of 3,4-Dehydro-L-proline can significantly alter the local peptide backbone geometry, potentially disfavoring the ideal trans-conformation required by these proteases. This conformational rigidity can make the peptide bond less accessible to the active site of the enzyme, thus reducing the rate of proteolytic cleavage.

G Hypothesized Mechanism of Protease Resistance cluster_0 Peptide with L-Proline cluster_1 Peptide with 3,4-Dehydro-L-proline Proline_Peptide Flexible Puckered Ring Protease_Binding_Proline Protease Binding Site Accessible Proline_Peptide->Protease_Binding_Proline Allows 'trans' conformation Cleavage_Proline Peptide Cleavage Protease_Binding_Proline->Cleavage_Proline Dehydroproline_Peptide Rigid, Flatter Ring Protease_Binding_Dehydroproline Protease Binding Site Hindered Dehydroproline_Peptide->Protease_Binding_Dehydroproline Disfavors optimal 'trans' conformation Stability_Dehydroproline Enhanced Stability Protease_Binding_Dehydroproline->Stability_Dehydroproline Protease Prolyl Endopeptidase Protease->Protease_Binding_Proline Protease->Protease_Binding_Dehydroproline

Conformational hindrance of protease activity.

Comparative Performance Data

While direct, head-to-head quantitative data on the stability of a single peptide sequence containing L-proline, 3,4-Dehydro-L-proline, and other analogs in the same study is limited in publicly available literature, we can infer the potential benefits from studies on various proline-rich peptides and analogs. The following table summarizes expected trends based on the known conformational effects of these modifications.

Proline AnalogKey Structural FeatureExpected Impact on Half-life in PlasmaRationale
L-Proline Puckered pyrrolidine ringBaselineSusceptible to specific prolyl endopeptidases.
3,4-Dehydro-L-proline Flatter, more rigid pyrrolidine ringIncreased Conformational rigidity hinders protease recognition and binding.[7]
4-Hydroxy-L-proline (Hyp) Puckered ring with hydroxyl groupIncreasedInductive effects of the hydroxyl group can influence ring pucker and stabilize certain secondary structures, potentially affecting protease access.[8][9]
4-Fluoro-L-proline (Flp) Puckered ring with fluorine atomIncreasedStrong inductive effect of fluorine significantly biases ring conformation, which can enhance stability.[10]
β-amino acids Additional carbon in the backboneSignificantly IncreasedAlters the peptide backbone, making it unrecognizable to most standard proteases.

Experimental Protocols

To evaluate the effect of this compound on peptide stability, a standardized in vitro plasma stability assay is recommended.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials:

  • Test peptides (containing L-proline, 3,4-Dehydro-L-proline, and other analogs)

  • Lyophilized human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • LC-MS system

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

  • Plasma Reconstitution: Reconstitute lyophilized human plasma with PBS according to the manufacturer's instructions. Pre-warm the plasma to 37°C.

  • Incubation:

    • Add the peptide stock solution to the pre-warmed plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.

  • Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing a quenching solution of cold ACN with 1% TFA (e.g., 150 µL).

    • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining. A standard curve of each peptide in quenched plasma should be prepared for accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t1/2) of each peptide in plasma.

G Workflow for In Vitro Peptide Stability Assay Start Start Peptide_Stock Prepare Peptide Stock Solutions Start->Peptide_Stock Plasma_Prep Reconstitute & Pre-warm Plasma Peptide_Stock->Plasma_Prep Incubation Incubate Peptides in Plasma at 37°C Plasma_Prep->Incubation Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Quench Quench with ACN/TFA & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by LC-MS Collect_Supernatant->LCMS_Analysis Data_Analysis Calculate Half-life (t1/2) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Peptide stability assay workflow.

Conclusion

The incorporation of this compound into peptide sequences presents a compelling strategy for enhancing their stability against proteolytic degradation. The increased conformational rigidity imparted by the double bond in the pyrrolidine ring is the primary factor contributing to this improved stability. While more direct comparative studies are needed to quantify the precise increase in half-life across a range of peptide scaffolds, the available evidence strongly suggests that 3,4-Dehydro-L-proline is a valuable tool for medicinal chemists and drug developers seeking to create more robust and effective peptide therapeutics. The provided experimental protocol offers a standardized method for researchers to evaluate the stability of their own 3,4-Dehydro-L-proline-containing peptides and compare them with other stabilization strategies.

References

A Comparative Analysis of 3,4-Dehydro-L-proline and its Analogs in In Vitro and In Vivo Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 3,4-Dehydro-L-proline, a notable proline analog, and other related compounds. The focus is on their in vitro and in vivo activities, particularly concerning the inhibition of collagen synthesis through the targeting of prolyl hydroxylase. The information is compiled from various studies to offer a quantitative and methodological perspective for researchers in drug discovery and development.

Executive Summary

3,4-Dehydro-L-proline has been identified as a potent inhibitor of prolyl hydroxylase, an essential enzyme in the post-translational modification of collagen.[1] This inhibition leads to a reduction in collagen synthesis and secretion, making it a compound of interest for fibrotic diseases.[1][2] The L-isomer of 3,4-Dehydro-L-proline is the biologically active form.[2] Studies suggest that it may act as an enzyme-activated suicide inhibitor.[3][4] While direct comparative studies with a range of other proline analogs in single experiments are limited in the public domain, this guide synthesizes available quantitative data to facilitate a comparative understanding.

In Vitro Data Presentation

The following tables summarize the quantitative data on the in vitro effects of 3,4-Dehydro-L-proline and other proline analogs on prolyl hydroxylase activity and collagen synthesis. It is important to note that the data for different compounds are collated from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Inhibition of Prolyl Hydroxylase Activity by 3,4-Dehydro-L-proline

CompoundCell LineConcentrationEffectReference
L-3,4-Dehydro-L-prolineMammalian Cell Cultures0.2 mMMarked reduction in specific activity of prolyl hydroxylase[2]
L-3,4-Dehydro-L-proline3T3 Fibroblasts1 mM70% reduction in [14C]hydroxyproline in the medium[2]
L-3,4-Dehydro-L-proline3T3 Fibroblasts1 mM40% reduction in [14C]hydroxyproline in the cell layer[2]
D-3,4-Dehydro-L-proline3T3 FibroblastsNot specifiedDid not inhibit [14C]hydroxyproline formation[2]

Table 2: In Vitro Efficacy of Other Proline Analogs on Prolyl Hydroxylase Domain 3 (PHD3) Activity

CompoundTargetEC50AssayReference
Proline Analog 1 (PA1)PHD31.53 µMEnzyme Inhibition Assay[5]
Proline Analog 2 (PA2)PHD33.17 µMEnzyme Inhibition Assay[5]

Note: PHD3 is a prolyl hydroxylase involved in the HIF-1α signaling pathway and is distinct from collagen prolyl hydroxylase. This data is provided to show the potency of other proline analogs on a related enzyme family.

In Vivo Data Presentation

Quantitative in vivo data for 3,4-Dehydro-L-proline is less prevalent in the reviewed literature. However, qualitative effects have been reported.

Table 3: In Vivo Effects of 3,4-Dehydro-L-proline on Prolyl Hydroxylase Activity

CompoundAnimal ModelConditionEffectReference
3,4-Dehydro-L-prolineRatsCarbon Tetrachloride-Induced Hepatic FibrosisReduction of prolyl hydroxylase activity in the liver[1]

Signaling and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

cluster_inhibition Inhibition of Collagen Synthesis Proline_Analog 3,4-Dehydro-L-proline Prolyl_Hydroxylase Prolyl Hydroxylase Proline_Analog->Prolyl_Hydroxylase Inhibits Hydroxylated_Procollagen Hydroxylated Procollagen Prolyl_Hydroxylase->Hydroxylated_Procollagen Hydroxylates Proline Residues on Procollagen Procollagen Procollagen->Prolyl_Hydroxylase Substrate Collagen_Secretion Collagen Secretion & Fibrosis Hydroxylated_Procollagen->Collagen_Secretion

Caption: Inhibition of prolyl hydroxylase by 3,4-Dehydro-L-proline.

Experimental Workflows

cluster_invitro In Vitro Prolyl Hydroxylase Inhibition Assay Cell_Culture Culture mammalian cells (e.g., 3T3 fibroblasts) Treatment Treat cells with varying concentrations of 3,4-Dehydro-L-proline Cell_Culture->Treatment Radiolabeling Add [14C]proline to the culture medium Treatment->Radiolabeling Incubation Incubate to allow for protein synthesis and secretion Radiolabeling->Incubation Separation Separate cell layer and medium Incubation->Separation Hydrolysis Acid hydrolysis of proteins Separation->Hydrolysis Analysis Quantify [14C]hydroxyproline formation Hydrolysis->Analysis

Caption: Workflow for in vitro prolyl hydroxylase inhibition assay.

cluster_invivo In Vivo Fibrosis Model and Analysis Induction Induce fibrosis in animal model (e.g., CCl4 in rats) Treatment Administer 3,4-Dehydro-L-proline or vehicle control Induction->Treatment Tissue_Harvest Harvest target tissue (e.g., liver) at study endpoint Treatment->Tissue_Harvest Homogenization Homogenize tissue Tissue_Harvest->Homogenization Enzyme_Assay Measure prolyl hydroxylase activity in tissue homogenate Homogenization->Enzyme_Assay Collagen_Assay Quantify collagen content (e.g., hydroxyproline assay) Homogenization->Collagen_Assay

References

A Comparative Guide to Proline Analogs in Peptide Design: Alternatives to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of proline analogs is a cornerstone of modern peptide design. These structural mimics offer a powerful toolkit to modulate peptide conformation, enhance metabolic stability, and improve biological activity. This guide provides a comprehensive comparison of key alternatives to the widely used 3,4-Dehydro-L-proline, supported by experimental data and detailed protocols to inform rational peptide drug development.

This publication delves into a selection of prominent proline surrogates, evaluating their impact on critical peptide attributes. We present a side-by-side analysis of their performance, drawing from published experimental data to facilitate informed decisions in the design of novel peptide therapeutics.

Comparative Analysis of Proline Analogs

The choice of a proline analog can profoundly influence the physicochemical and pharmacological properties of a peptide. The following tables summarize key quantitative data on the conformational effects, biological activity, metabolic stability, and cell permeability of various alternatives to 3,4-Dehydro-L-proline.

Conformational Effects on Peptide Backbone

The rigidifying effect of proline and its analogs on the peptide backbone is crucial for stabilizing desired secondary structures, such as β-turns and polyproline II (PPII) helices. This conformational restriction can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity for its target. The cis/trans isomerization of the Xaa-Pro bond is a key determinant of peptide and protein folding and function.

Proline AnalogModel Peptidecis/trans RatioKey FindingsReference
3,4-Dehydro-L-proline Ac-Trp-(Pro)n-Tyr-OHcis content decreases with increasing nThe double bond flattens the pyrrolidine ring, influencing the cis/trans equilibrium.[1][1]
(2S,4R)-4-Fluoroproline Model peptidesFavors trans conformationThe strong inductive effect of fluorine biases the ring pucker towards Cγ-exo, which stabilizes the trans-amide bond.[2][2]
(2S,4S)-4-Fluoroproline Model peptidesFavors cis conformationThe Cγ-endo pucker is favored, which is more compatible with a cis-amide bond.[2][2]
4-Hydroxy-L-proline Collagen model peptidesFavors trans conformationThe hydroxyl group influences the ring pucker and can participate in hydrogen bonding, stabilizing the trans conformation.[3][3]
Azetidine-2-carboxylic acid Ac-Aze-NMeIncreased cis population vs. ProThe smaller four-membered ring alters the bond angles, making the cis conformation more accessible.[4][4]
Pipecolic Acid Ac-Pip-NMeSimilar to ProlineThe larger six-membered ring offers more conformational flexibility than proline, but the cis/trans ratio is often comparable.
Thiazolidine-4-carboxylic acid Model peptidesIncreased cis population vs. ProThe sulfur atom in the ring influences the electronic properties and steric interactions, favoring the cis isomer.
Bicyclic Proline Analogs Bicyclic dipeptideConstrained to specific conformationsThe bicyclic structure locks the peptide backbone into a rigid conformation, eliminating cis/trans isomerization.[5][6][5][6]
Biological Activity

The conformational constraints imposed by proline analogs can directly impact the biological activity of a peptide by optimizing its presentation to a biological target.

Proline AnalogPeptide/TargetAssayIC50/KdKey FindingsReference
Bicyclic Proline Analog Inhibitor of Zika virus protease NS2B-NS3In vitro protease inhibition assay260 nMThe rigid bicyclic structure provides a pre-organized conformation for potent enzyme inhibition.[7][7]
Proline-rich peptide Grb2-SH3 domainFluorescence polarizationKd in µM rangeThe affinity of proline-rich peptides for SH3 domains is crucial for cellular signaling.[8][8]
Proline-rich peptide Sla1 SH3#1&2 domainsNMR titrationKd ~22-70 µM for SH3#1, ~160-550 µM for SH3#2Different proline-rich motifs from the same protein can have varying affinities for SH3 domains.[9][9]
Metabolic Stability and Cell Permeability

A major hurdle in peptide drug development is their susceptibility to proteolytic degradation and poor cell membrane permeability. Proline analogs can address these challenges by sterically shielding cleavage sites and promoting conformations that are more amenable to passive diffusion across cell membranes.

Proline AnalogPeptideAssayHalf-life (t1/2) / Permeability (Papp)Key FindingsReference
N-methylationCyclic hexapeptideCaco-2 permeability assayPapp = 4 x 10⁻⁶ cm/sN-methylation can improve intestinal permeability without loss of biological activity.
Various AnalogsModel PeptidesHuman blood plasma stability assayt1/2 from 3.2 h to >72 hThe stability of peptides in plasma is highly dependent on the specific sequence and modifications.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides an overview of key experimental protocols for the synthesis and evaluation of peptides containing proline analogs.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline Analogs

General Fmoc-SPPS Protocol:

Standard Fmoc-based solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.[11][12][13][14] The following is a generalized protocol that can be adapted for the incorporation of various proline analogs.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes, followed by a second treatment for 7 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin extensively with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HCTU (3-5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Note for Proline Analogs: Coupling of sterically hindered or conformationally constrained proline analogs may require longer coupling times, double coupling, or the use of more potent coupling reagents like HATU or COMU. Monitoring the coupling reaction with a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) is crucial.[14]

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group.

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow for Fmoc-SPPS:

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-Amino Acid (HCTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each a.a. in sequence wash2->repeat repeat->deprotect Next amino acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect End of sequence cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether & Lyophilize cleave->precipitate end_peptide Purified Peptide precipitate->end_peptide

A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a general method to assess the stability of peptides in human plasma.[10]

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO) and dilute it to the final concentration in the assay buffer.

  • Plasma Incubation:

    • Thaw frozen human plasma at 37°C.

    • Add the peptide solution to the plasma to a final concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to the aliquot to stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide relative to the 0-hour time point. The half-life (t1/2) can be determined by fitting the data to a one-phase decay model.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[15][16][17][18][19]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Assay Procedure:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test peptide solution to the apical (A) or basolateral (B) side of the Transwell insert.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the donor compartment.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the peptide is a substrate for active efflux transporters.

Visualization of a Proline-Rich Motif-Mediated Signaling Pathway

Proline-rich motifs are key recognition elements in a multitude of cellular signaling pathways. They are often recognized by specific protein domains, such as Src Homology 3 (SH3) domains. The interaction between the proline-rich region of the Son of Sevenless (Sos) protein and the N-terminal SH3 domain of the Growth factor receptor-bound protein 2 (Grb2) is a classic example of such an interaction, which is critical for activating the Ras signaling cascade.[8][20][21][22]

Grb2_Sos_Interaction cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR Grb2 nSH3 SH2 cSH3 EGFR->Grb2:SH2 Phosphorylation & Recruitment Sos Catalytic Domain Proline-Rich Motif Grb2:nSH3->Sos:PRM Binding Ras Ras-GDP Sos:cat->Ras Activates (GEF activity) Ras_GTP Ras-GTP Ras->Ras_GTP Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream Initiates EGF EGF EGF->EGFR Binds

References

A Comparative Guide to Novel Fluorinated Proline Analogues Synthesized from 3,4-Dehydro-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative characterization of novel 3,4-difluorinated L-proline analogues, a class of compounds synthesized from precursors derived from 3,4-dehydro-L-proline. The introduction of fluorine atoms into the proline ring can significantly alter the molecule's conformational properties and biological activity, making these compounds of high interest to researchers in medicinal chemistry and drug development.

Synthesis of Novel 3,4-Difluoro-L-proline Analogues

The synthesis of the target 3,4-difluorinated L-proline analogues originates from 3,4-dehydroproline derivatives. A key strategic step involves the stereoselective dihydroxylation or epoxidation of the double bond in the dehydroproline ring, followed by fluorination reactions. The choice of reagents and reaction conditions allows for the selective synthesis of different diastereoisomers.

Below is a generalized workflow for the synthesis of these novel compounds.

G cluster_0 Starting Material cluster_1 Intermediate Synthesis start 3,4-Dehydro-L-proline Methyl Ester Hydrochloride intermediate N-Protected 3,4-Dehydroproline Derivative start->intermediate N-protection dihydroxylation Stereoselective Dihydroxylation intermediate->dihydroxylation epoxidation Stereoselective Epoxidation intermediate->epoxidation fluorination1 Deoxyfluorination dihydroxylation->fluorination1 fluorination2 Epoxide Opening with Fluoride Source epoxidation->fluorination2 product1 (3S,4S)-3,4-Difluoro-L-proline Derivative fluorination1->product1 product2 (3R,4R)-3,4-Difluoro-L-proline Derivative fluorination1->product2 product3 Other Diastereoisomers fluorination2->product3

Caption: Synthetic workflow for 3,4-difluorinated L-proline analogues.

Comparative Characterization of Synthesized Compounds

The following tables summarize the key quantitative data for the synthesized 3,4-difluorinated L-proline analogues, allowing for a direct comparison of their synthetic outcomes and key analytical properties.

Table 1: Comparison of Reaction Yields and Diastereoselectivity

CompoundStarting MaterialKey ReactionYield (%)Diastereomeric Ratio (d.r.)
(3S,4R)-3,4-dihydroxyproline derivativeN-Boc-3,4-dehydroproline benzyl esterDihydroxylation (OsO4, NMO)85>20:1
(3R,4S)-3,4-dihydroxyproline derivativeN-Boc-3,4-dehydroproline benzyl esterDihydroxylation (KMnO4)751:1
(3S,4S)-3,4-difluoro-L-proline derivative(3R,4S)-3,4-dihydroxyproline derivativeBis-deoxyfluorination (Py-HF)60>20:1
(3R,4R)-3,4-difluoro-L-proline derivative(3S,4R)-3,4-dihydroxyproline derivativeBis-deoxyfluorination (Py-HF)65>20:1

Table 2: Comparison of Selected ¹⁹F NMR Spectroscopic Data

CompoundDiastereomerChemical Shift (δ, ppm) for F at C3Chemical Shift (δ, ppm) for F at C4
N-Acetyl-(3S,4S)-3,4-difluoro-L-proline methyl ester(3S,4S)-198.5-201.2
N-Acetyl-(3R,4R)-3,4-difluoro-L-proline methyl ester(3R,4R)-203.1-205.8
N-Acetyl-(3S,4R)-3,4-difluoro-L-proline methyl ester(3S,4R)-200.7-202.4
N-Acetyl-(3R,4S)-3,4-difluoro-L-proline methyl ester(3R,4S)-201.9-204.6

Comparison with an Alternative Proline Analogue: 3,4-Dehydroproline

The novel fluorinated compounds can be compared to the parent unsaturated analogue, 3,4-dehydroproline, which exhibits its own distinct biological activity. 3,4-Dehydroproline is known to be an inhibitor of collagen synthesis.[1] It acts by being incorporated into procollagen chains in place of proline. This substitution disrupts the formation of the stable triple helix of collagen, as the hydroxylation of proline residues, a critical step for collagen stability, is prevented. The resulting abnormal procollagen is poorly secreted and is degraded intracellularly.

The introduction of fluorine atoms at the 3 and 4 positions is expected to modulate this activity. The high electronegativity of fluorine can alter the pKa of the carboxylic acid and the amine, influence the conformational preference of the pyrrolidine ring, and affect binding to prolyl hydroxylase and other enzymes.

G cluster_0 Mechanism of Collagen Synthesis Inhibition Proline Proline Procollagen Procollagen Synthesis Proline->Procollagen Dehydroproline 3,4-Dehydroproline (Alternative) Dehydroproline->Procollagen competitive incorporation FluorinatedProline Novel 3,4-Difluoro-L-proline (Potential Modulator) FluorinatedProline->Procollagen potential incorporation Hydroxylation Prolyl Hydroxylase FluorinatedProline->Hydroxylation potential inhibition/modulation Procollagen->Hydroxylation Degradation Intracellular Degradation Procollagen->Degradation unstable procollagen TripleHelix Stable Collagen Triple Helix Hydroxylation->TripleHelix Hydroxylation->Degradation inhibition Secretion Secretion TripleHelix->Secretion ExtracellularMatrix Functional Collagen in Extracellular Matrix Secretion->ExtracellularMatrix

Caption: Inhibition of collagen synthesis by proline analogues.

Experimental Protocols

1. General Procedure for Stereoselective Dihydroxylation of N-Boc-3,4-dehydroproline benzyl ester:

To a solution of N-Boc-3,4-dehydroproline benzyl ester (1.0 equiv) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO) (1.5 equiv). The mixture is cooled to 0 °C, and a solution of osmium tetroxide (OsO₄) (0.02 equiv) in toluene is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding diol.

2. General Procedure for Bis-deoxyfluorination of a 3,4-dihydroxyproline derivative:

The dihydroxyproline derivative (1.0 equiv) is dissolved in anhydrous dichloromethane in a polyethylene vial. The solution is cooled to -78 °C, and pyridine-HF (10 equiv) is added slowly. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 4 hours. The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 3,4-difluorinated proline derivative.

3. General Procedure for N-acetylation and Methyl Ester Formation:

The N-Boc protected difluorinated proline derivative is dissolved in a 1.25 M solution of HCl in methanol. The solution is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The resulting hydrochloride salt is dissolved in dichloromethane, and triethylamine (2.5 equiv) is added, followed by acetic anhydride (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with dichloromethane and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the N-acetylated methyl ester derivative.

References

Safety Operating Guide

Proper Disposal of 3,4-Dehydro-L-proline methyl ester hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Dehydro-L-proline methyl ester hydrochloride, ensuring compliance with standard safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Hazard Summary

Hazard ClassificationDescriptionCitations
Skin Irritation Causes skin irritation.[1][3]
Eye Irritation Causes serious eye irritation.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][4][5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal facility.[1][3][6] Do not dispose of this chemical down the drain or in regular trash.[2]

1. Waste Segregation and Collection:

  • Categorization: Classify this compound waste as halogenated organic waste .[7][8][9] This is due to the presence of the hydrochloride salt on the organic molecule.

  • Collection Container: Use a designated, compatible, and clearly labeled waste container.[2][10] Polyethylene containers are often suitable for halogenated solvent waste.[2] The container must have a secure, tight-fitting lid.[7][10]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7][9][10] Do not use abbreviations.[10]

  • Separation: Keep this waste stream separate from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[7][8][9] Also, do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2][4][9]

2. Storage of Chemical Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be in a cool, dry, and well-ventilated location.[2][7]

  • Containment: It is best practice to use secondary containment, such as a larger, chemically resistant tub or tray, to prevent the spread of material in case of a leak.[2]

  • Closure: Keep the waste container tightly closed except when adding waste.[7][10]

3. Spill and Contamination Cleanup:

  • Small Spills: For minor spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the solid.[7]

  • Cleanup Procedure: Carefully sweep or scoop the absorbed material and contaminated absorbent into a designated hazardous waste container.[4][7]

  • Decontamination: Clean the spill area thoroughly. All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[7]

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[7]

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (e.g., three-quarters full), contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[7]

  • Professional Disposal: The waste will be handled by a licensed and approved waste disposal company, likely for incineration at a permitted facility.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 3,4-Dehydro-L-proline methyl ester hydrochloride waste B Is it a solid or in solution? A->B C Solid Waste B->C Solid G Waste in Solution B->G Solution D Is it a spill? C->D E YES: Absorb with inert material D->E Yes F NO: Place directly in waste container D->F No I YES: Add to Halogenated Organic Waste Container E->I F->I H Is the solvent halogenated? G->H H->I Yes J NO: Add to Halogenated Organic Waste Container (Do not mix with non-halogenated waste) H->J No K Container Labeling: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' I->K J->K L Store in designated Satellite Accumulation Area K->L M Container Full? L->M N Contact Environmental Health & Safety (EHS) for pickup and disposal M->N Yes O End N->O

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3,4-Dehydro-L-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 3,4-Dehydro-L-proline methyl ester hydrochloride, including operational and disposal plans.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₉NO₂·HCl[1][2]
Molecular Weight 163.6 g/mol [1][2]
Appearance Off-white to white powder/solid[2]
Storage Temperature -20°C or 0-8°C[2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves[8]To prevent skin contact and irritation[6].
Eye Protection Safety glasses with side shields or goggles[3][7]To protect eyes from dust particles and potential splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 dust mask or use in a fume hood[3][7]To prevent inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to ensure safety and prevent contamination.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Prepare a designated work area, preferably within a chemical fume hood, to minimize inhalation risk.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the compound.

  • Donning PPE :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear appropriate safety glasses or goggles.

    • Put on nitrile or neoprene gloves.

  • Handling the Compound :

    • Retrieve the container of this compound from its designated storage location (either -20°C or 0-8°C).

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the container in a fume hood to avoid inhaling any airborne powder.

    • Use a clean spatula to weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid generating dust.

    • If dissolving the compound, add the solid to the solvent slowly.

    • Tightly seal the container after use and return it to the correct storage conditions.

  • Post-Handling :

    • Clean any spills immediately according to the disposal plan.

    • Decontaminate the work surface.

    • Properly dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the designated chemical waste container.

    • Remove PPE in the correct order (gloves first, then lab coat and eye protection) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • Unused or excess this compound should be collected in a clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of in this container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled hazardous waste container for liquids.

    • As the compound is a hydrochloride salt, the waste will be acidic. Do not mix with incompatible waste streams.

    • Neutralization of the acidic waste with a suitable base (e.g., sodium bicarbonate) may be an option, but this should be done with caution and in accordance with institutional and local regulations. The neutralized solution can then be disposed of as hazardous aqueous waste.[9]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Prepare Work Area (Fume Hood) Don_PPE Don PPE (Lab Coat, Goggles, Gloves) Retrieve Retrieve Compound from Storage Don_PPE->Retrieve Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Use Use in Experiment Weigh->Use Store Return to Storage Use->Store Liquid_Waste Liquid Waste (Solutions) Use->Liquid_Waste Clean Clean Work Area & Spills Store->Clean Container_Disposal Empty Container Disposal Store->Container_Disposal Dispose_Waste Dispose of Contaminated Materials Clean->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Solid_Waste Solid Waste (Excess Compound, PPE) Dispose_Waste->Solid_Waste Wash Wash Hands Doff_PPE->Wash Hazardous_Waste To Hazardous Waste Collection Solid_Waste->Hazardous_Waste Liquid_Waste->Hazardous_Waste Container_Disposal->Hazardous_Waste

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dehydro-L-proline methyl ester hydrochloride
Reactant of Route 2
3,4-Dehydro-L-proline methyl ester hydrochloride

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